Intedanib-d8
Description
BenchChem offers high-quality Intedanib-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Intedanib-d8 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1624587-87-6 |
|---|---|
Molecular Formula |
C₃₁H₂₅D₈N₅O₄ |
Molecular Weight |
547.67 |
Synonyms |
(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8; BIBF 1120-d8; Ofev-d8; Vargatef-d8; Nintedanib-d8 |
Origin of Product |
United States |
Foundational & Exploratory
Intedanib-d8 chemical structure and properties
Chemical Structure, Properties, and Bioanalytical Applications[1][2][3]
Part 1: Executive Summary
Intedanib-d8 , formally recognized in scientific literature as Nintedanib-d8 (CAS: 1624587-87-6), is the octadeuterated stable isotope-labeled analog of Nintedanib (BIBF 1120). Nintedanib is a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, clinically approved for Idiopathic Pulmonary Fibrosis (IPF) and Non-Small Cell Lung Cancer (NSCLC).
In drug development and pharmacokinetic (PK) research, Intedanib-d8 serves as the critical Internal Standard (IS) for the quantification of Nintedanib in biological matrices (plasma, serum, tissue) via LC-MS/MS. Its physiochemical identity—mirroring the non-deuterated drug's chromatographic retention and ionization efficiency while maintaining mass spectral distinctness—allows it to normalize variability caused by matrix effects, extraction efficiency, and ionization suppression.
Part 2: Chemical Identity & Structure[2]
Intedanib-d8 is characterized by the substitution of eight hydrogen atoms with deuterium (
Chemical Profile Table[1][2]
| Property | Specification |
| Common Name | Intedanib-d8; Nintedanib-d8 |
| Synonyms | BIBF 1120-d8; Vargatef-d8; Ofev-d8 |
| CAS Number | 1624587-87-6 |
| Parent Drug CAS | 656247-17-5 (Nintedanib) |
| Molecular Formula | |
| Molecular Weight | 547.68 g/mol (vs. 539.62 g/mol for unlabeled) |
| Isotopic Purity | Typically |
| Chemical Name | Methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate |
Structural Visualization
The following diagram illustrates the core structure and the specific site of deuteration (Piperazine Ring) relative to the Indolinone core.
Caption: Structural topology of Nintedanib-d8 showing the deuterated piperazine moiety which generates the specific product ion during MS/MS analysis.
Part 3: Physicochemical Properties[6]
Understanding the physical behavior of Intedanib-d8 is essential for preparing stable stock solutions.
-
Solubility :
-
DMSO : Highly soluble (
mg/mL). Recommended solvent for primary stock preparation. -
Methanol : Moderately soluble. Good for working solutions.
-
Water : Poor solubility. Avoid aqueous dilution until the final step of mobile phase mixing.
-
-
Stability :
-
Light Sensitivity : Like its parent compound, Intedanib-d8 is photosensitive . It undergoes E/Z isomerization and degradation upon exposure to light.
-
Protocol: All handling must occur under amber light or in opaque vessels.
-
Solution Stability : Stable in DMSO at -20°C for >6 months. Working solutions in methanol/water should be prepared fresh or verified weekly.
-
-
pKa :
-
The molecule has basic centers (piperazine nitrogens) with pKa values approx. 7.5 and 2.5. This necessitates an acidic mobile phase (e.g., 0.1% Formic Acid) in LC-MS to ensure protonation (
).
-
Part 4: Bioanalytical Applications (LC-MS/MS)
Intedanib-d8 is the industry-standard IS for quantification assays supporting DMPK (Drug Metabolism and Pharmacokinetics) studies.
Why Deuterium?
Unlike
Mass Spectrometry Transitions (MRM)
For a Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (ESI+) mode:
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Origin of Fragment |
| Nintedanib | 540.3 | 113.1 | ~25-30 | N-methylpiperazine ring |
| Intedanib-d8 | 548.3 | 121.1 | ~25-30 | d8 -N-methylpiperazine ring |
Note: The product ion shift from 113 to 121 confirms that the label is retained in the detected fragment, a critical requirement for a valid IS.
Part 5: Experimental Protocols
1. Stock Solution Preparation
Objective : Prepare a 1.0 mg/mL Master Stock.
-
Weigh 1.0 mg of Intedanib-d8 powder into an amber glass vial.
-
Add 1.0 mL of DMSO (dimethyl sulfoxide). Do not use water.[3]
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into 100 µL volumes and store at -20°C or -80°C.
2. Sample Extraction Workflow (Protein Precipitation)
Objective : Extract Nintedanib from rat/human plasma using Intedanib-d8 as IS.
Caption: Protein precipitation workflow for plasma extraction ensuring high recovery of the lipophilic analyte.
3. Chromatographic Conditions
-
Column : C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient :
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% -> 90% B
-
3.0-4.0 min: 90% B (Wash)
-
4.1 min: Re-equilibrate to 10% B.
-
-
Flow Rate : 0.4 - 0.6 mL/min.
Part 6: Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low IS Signal | Ion suppression from phospholipids | Perform Phospholipid Removal (PLR) or optimize LC gradient to elute lipids later. |
| Signal Drift | Light degradation of Stock | Prepare fresh stock in amber vials; limit benchtop exposure. |
| Carryover | Adsorption to injector needle | Use a needle wash solution containing 50:50 MeOH:ACN with 0.1% Formic Acid. |
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 9809715, Nintedanib. Retrieved from [Link]
-
ChemSrc (2025) . Nintedanib-d8 CAS 1624587-87-6 Technical Data. Retrieved from [Link]
-
Veeprho (2025) . Nintedanib-D8 Structure and Impurity Standards. Retrieved from [Link]
Sources
Advanced Utilization of Deuterium-Labeled Nintedanib in Bioanalysis and DMPK
Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals
Introduction: Precision in Angiokinase Inhibition Research[1]
Nintedanib (BIBF 1120) is a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, widely utilized in the treatment of Idiopathic Pulmonary Fibrosis (IPF) and Non-Small Cell Lung Cancer (NSCLC). In the context of drug development and pharmacokinetic (PK) profiling, the quantification of Nintedanib requires rigorous precision due to its complex metabolic profile—primarily driven by hydrolytic ester cleavage rather than oxidative CYP450 metabolism.
This guide focuses on the technical application of Nintedanib-d3 (methyl-d3), the stable isotope-labeled (SIL) analog, as a critical tool for LC-MS/MS bioanalysis and mechanistic research. By replacing hydrogen with deuterium at the N-methyl piperazine moiety, researchers achieve an Internal Standard (IS) that mirrors the physicochemical behavior of the analyte while providing the mass shift necessary for mass spectrometric differentiation.
Chemical Identity and Physical Properties[2]
Understanding the structural distinction between the parent drug and its deuterated analog is prerequisite to method development. The deuterium label is strategically placed on the N-methyl group of the piperazine ring, a site chosen to ensure the label is retained in the primary MS/MS fragment ions.
Comparative Physicochemical Profile
| Feature | Nintedanib (Parent) | Nintedanib-d3 (Internal Standard) |
| CAS Number | 656247-17-5 | 1624587-84-3 |
| Molecular Formula | C31H33N5O4 | C31H30D3 N5O4 |
| Molecular Weight | 539.62 g/mol | 542.65 g/mol |
| Isotopic Enrichment | Natural Abundance | ≥ 99% Deuterium |
| Label Position | N/A | N-Methyl piperazine (Methyl-d3) |
| LogP (Predicted) | ~3.5 (Lipophilic) | ~3.48 (Slightly reduced lipophilicity) |
Structural Visualization and Labeling Logic
The following diagram illustrates the chemical structure logic, highlighting the N-methyl piperazine site where the deuterium substitution occurs.
Figure 1: Structural decomposition of Nintedanib-d3, identifying the stable isotope location relative to the metabolic soft spot (ester).
Bioanalytical Protocol: LC-MS/MS Quantification
The primary research application of Nintedanib-d3 is as an Internal Standard (IS) in quantitative bioanalysis. Because Nintedanib is a substrate for P-glycoprotein (P-gp) and undergoes pH-dependent solubility, using a structural analog like Nintedanib-d3 is superior to generic IS (e.g., Diazepam) for correcting matrix effects and recovery variances.
Mass Spectrometry Parameters (MRM Optimization)
The transition logic relies on the fragmentation of the piperazine moiety. Since the D3 label is on this moiety, the product ion also shifts by +3 Da, preventing cross-talk.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Cone Voltage (V) | Dwell Time (ms) |
| Nintedanib | 540.3 [M+H]+ | 113.1 | 24 | 30 | 50 |
| Nintedanib-d3 | 543.3 [M+H]+ | 116.1 | 24 | 30 | 50 |
| BIBF 1202 (Metabolite) | 526.3 [M+H]+ | 113.1 | 22 | 30 | 50 |
Note: The product ion m/z 113.1 corresponds to the N-methyl piperazine fragment. For Nintedanib-d3, this becomes N-trideuteromethyl piperazine (m/z 116.1).
Sample Preparation Workflow (Protein Precipitation)
Reagents:
-
IS Working Solution: Nintedanib-d3 at 500 ng/mL in Methanol.
-
Precipitation Agent: Acetonitrile (ACN) containing 0.1% Formic Acid.[1][2]
Step-by-Step Protocol:
-
Aliquot: Transfer 50 µL of plasma (rat/human/mouse) into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Nintedanib-d3 Working Solution. Vortex for 10 seconds.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio).
-
Agitation: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Milli-Q water (to match initial mobile phase strength).
-
Injection: Inject 5 µL into the UPLC-MS/MS system.
Chromatographic Workflow Diagram
Figure 2: Optimized bioanalytical workflow for Nintedanib quantification using Nintedanib-d3.
Metabolic Stability and the Kinetic Isotope Effect (KIE)
While Nintedanib-d3 is primarily an Internal Standard, understanding its metabolic behavior is crucial for researchers investigating the Kinetic Isotope Effect (KIE) .
The Mechanism
The Deuterium-Carbon bond (C-D) is shorter and stronger than the Hydrogen-Carbon bond (C-H) due to the lower zero-point energy of the heavier isotope.[3] This can theoretically slow down metabolism if the rate-limiting step involves C-H bond cleavage (e.g., oxidative demethylation).
Nintedanib's Unique Metabolic Profile
Unlike many TKIs where CYP450 oxidation is dominant, Nintedanib is primarily cleared via esterases (hydrolysis of the methyl ester) to form the acid metabolite BIBF 1202 .
-
Major Pathway (Hydrolysis): Not affected by the d3-label on the piperazine ring.
-
Minor Pathway (CYP3A4): Oxidative N-demethylation of the piperazine group. This is the site of the d3-label.
Implication for Research: Researchers using Nintedanib-d3 in microsomes (rich in CYP enzymes but poor in esterases compared to plasma/liver cytosol) may observe a KIE on the formation of the minor metabolite BIBF 1053. However, in whole hepatocytes or in vivo, the KIE will be masked by the dominant esterase hydrolysis.
Figure 3: Metabolic pathways of Nintedanib showing where the Deuterium label impacts CYP-mediated clearance vs. the dominant esterase pathway.
Technical Challenges & Troubleshooting
Isotopic Purity and Cross-Talk
Commercial Nintedanib-d3 should have an isotopic purity >99%. If the standard contains significant d0 (unlabeled) impurity, it will contribute to the analyte signal, causing overestimation at the Lower Limit of Quantification (LLOQ).
-
Check: Run a "Blank + IS" sample. If a peak appears in the Nintedanib (540.[1][2][4][5][6]3) channel at the retention time of the IS, your IS is impure or the concentration is too high.
Chromatographic Isotope Effect
Deuterium is slightly less lipophilic than hydrogen. On high-efficiency UPLC C18 columns, Nintedanib-d3 may elute slightly earlier (0.05 - 0.1 min) than Nintedanib.
-
Mitigation: Ensure integration windows are wide enough to capture both, but narrow enough to exclude interferences. Do not rely solely on the IS retention time to identify the analyte if the shift is significant.
References
-
Boehringer Ingelheim. (2014).[7] OFEV (nintedanib) Prescribing Information.[7] FDA Access Data. Link
-
Stopfer, P., et al. (2011). Pharmacokinetics and metabolism of BIBF 1120 after oral dosing to healthy male volunteers.[7] Xenobiotica, 41(4), 297–311.[7] Link
-
Liu, X., et al. (2015).[2] Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 117, 21-26. Link
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[3][8][9][10][] Drug News & Perspectives, 23(6), 398-404. Link
-
PubChem. (2024). Nintedanib-d3 Compound Summary.[12][13] National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intedanib-d3 | C31H33N5O4 | CID 136242406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Nintedanib-D3 - Daicel Pharma Standards [daicelpharmastandards.com]
Precision Bioanalysis of Nintedanib: The Nintedanib-d8 Internal Standard Mechanism
The following technical guide is structured to provide an authoritative, deep-dive analysis of Nintedanib-d8 as an internal standard. It deviates from standard templates to prioritize the causality and mechanistic logic required for high-stakes bioanalysis.
Content Type: Technical Whitepaper | Subject: Bioanalytical Chemistry / LC-MS/MS Target Audience: Senior Scientists, PK/PD Researchers, Mass Spectrometrists
Executive Summary: The "Mechanism" of an Internal Standard
In the context of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the "mechanism of action" for Nintedanib-d8 is not pharmacological; it is metrological .
Nintedanib (BIBF 1120) is a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.[1] Its quantification in biological matrices (plasma, lung tissue) is fraught with challenges: matrix effects (ion suppression), variable extraction recovery, and instrumental drift.
Nintedanib-d8 serves as the "metrological twin." By incorporating eight deuterium atoms into the molecular scaffold, it achieves a mass shift (+8 Da) sufficient to prevent isotopic interference (crosstalk) while retaining near-identical physicochemical properties (pKa, LogP, solubility) to the parent drug. Its mechanism is Matrix-Matched Compensation : it experiences the exact same ionization environment and extraction inefficiencies as Nintedanib, allowing the area ratio to remain constant even when absolute signal intensity fluctuates.
Physicochemical Profile & Isotopic Logic
To design a robust assay, one must understand the structural relationship between the analyte and the standard.
Structural Specifications
-
Analyte: Nintedanib (Free Base MW: ~539.62 g/mol )[2]
-
Internal Standard: Nintedanib-d8 (MW: ~547.67 g/mol )
-
Labeling Position: Typically, the deuterium labels are located on the N-methylpiperazine moiety or the ethyl side chains. This placement is critical because it ensures the label is retained in the primary product ion during fragmentation (see Section 3.2).
The Kinetic Isotope Effect (KIE) in Chromatography
While deuterated standards are chemically similar, they are not identical. The C-D bond is shorter and stronger than the C-H bond, slightly reducing the lipophilicity.
-
Chromatographic Implication: Nintedanib-d8 may elute slightly earlier than Nintedanib on C18 columns (a phenomenon known as the Deuterium Isotope Effect).
-
Mitigation: In high-performance LC methods, this shift is usually negligible (< 0.05 min). However, the "mechanism" of the IS relies on co-elution . If the peaks separate significantly, the IS no longer corrects for matrix effects occurring at the specific time of analyte elution.
Analytical Method Development (LC-MS/MS)
This section details the causal logic behind the instrument parameters.
Mass Spectrometry: MRM Transition Logic
We utilize a Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode.[3][4][5] The choice of transitions is dictated by the fragmentation of the N-methylpiperazine group, which is the most easily ionizable and fragmentable part of the molecule.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanistic Rationale |
| Nintedanib | 540.3 [M+H]+ | 113.1 | 25-30 | Loss of N-methylpiperazine moiety. High abundance, stable fragment. |
| Nintedanib-d8 | 548.3 [M+H]+ | 121.1* | 25-30 | The +8 Da mass shift is retained in the piperazine fragment (113 + 8 = 121), confirming the label location. |
*Note: Exact transition depends on the specific vendor's labeling position. Always verify via Product Ion Scan during optimization.
Chromatographic Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Flow Rate: 0.3 - 0.4 mL/min (Optimal for ESI desolvation).
The "Twin-Peak" Compensation Mechanism (Visualization)
The following diagram illustrates the core mechanism: how Nintedanib-d8 corrects for Ionization Suppression.
Caption: The IS experiences identical ionization suppression to the analyte. By calculating the ratio of the suppressed signals, the suppression factor cancels out, yielding accurate quantification.
Validated Experimental Protocol
This protocol uses Protein Precipitation (PPT) .[4][6][7] While Liquid-Liquid Extraction (LLE) provides cleaner samples, PPT is faster and Nintedanib-d8 effectively corrects for the higher matrix effect associated with PPT.
Step 1: Stock Preparation
-
Nintedanib Stock: Dissolve 1 mg Nintedanib in 1 mL DMSO (1 mg/mL).
-
IS Stock (Nintedanib-d8): Dissolve 1 mg Nintedanib-d8 in 1 mL DMSO.
-
IS Working Solution: Dilute IS Stock to 50 ng/mL in Acetonitrile. Crucial: This solution acts as the precipitating agent.
Step 2: Sample Extraction
-
Aliquot: Transfer 50 µL of plasma (rat or human) into a 1.5 mL centrifuge tube.
-
Spike: Add 150 µL of IS Working Solution (Acetonitrile + Nintedanib-d8) to the sample.
-
Vortex: Mix vigorously for 1 minute.
-
Centrifuge: Spin at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).
Step 3: System Suitability & Carryover Check
Before running the batch, inject a "Double Blank" (Matrix only) and a "Blank + IS" sample.
-
Requirement: The interference in the Nintedanib channel (m/z 540.[5]3) from the IS (m/z 548.3) must be < 20% of the LLOQ .
-
Why? Isotopic impurities in the d8 standard (e.g., d0, d1 species) can contribute signal to the analyte channel, causing false positives at low concentrations.
Analytical Workflow Diagram
Caption: Step-by-step bioanalytical workflow ensuring the Internal Standard tracks the analyte through every phase of preparation and analysis.
Troubleshooting & Performance Metrics
Matrix Effect (ME) Calculation
To validate the IS mechanism, you must quantify the Matrix Factor (MF).
-
IS-Normalized MF:
. -
Target: The IS-normalized MF should be close to 1.0 (e.g., 0.9 - 1.1), indicating that Nintedanib-d8 is suppressing/enhancing at the exact same rate as Nintedanib.
Cross-Signal Interference (Crosstalk)
If you observe signal in the IS channel when injecting high concentrations of Nintedanib (ULOQ):
-
Cause: Natural isotopic abundance of Carbon-13 in the parent drug.
-
Solution: The mass difference is 8 Da, which is generally sufficient to avoid 13C overlap. If interference persists, check the resolution of Q1 (Precursor selection). Ensure it is set to "Unit" or "High" resolution, not "Open".
References
-
Boehringer Ingelheim. (2024). OFEV (nintedanib) capsules: Mechanism of Action. Boehringer Ingelheim Portal for HealthCare Professionals. Link
-
Liu, X., et al. (2016). "Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis, 117, 18-24. Link
-
MedChemExpress. (2024). Nintedanib-d8 Product Information and Stability. Link
-
Smyth, W.F., et al. (2019). "Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib." Clinical Pharmacokinetics, 58, 1131–1147. Link
-
Brzezinski, J., et al. (2025).[6] "Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma." Pharmaceutics, 17(12).[7] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Intedanib-d8 Stability and Storage Conditions
[1]
Executive Summary & Chemical Context
Intedanib-d8 (Nintedanib-d8) serves as the critical deuterated internal standard (IS) for the bioanalytical quantification of Nintedanib (BIBF 1120), a triple angiokinase inhibitor used in treating Idiopathic Pulmonary Fibrosis (IPF) and non-small cell lung cancer.
The reliability of LC-MS/MS assays hinges on the stability of this IS. Because deuterium substitution (
This guide outlines the evidence-based protocols for handling Intedanib-d8 to prevent signal drift, calibration errors, and costly re-validation of bioanalytical methods.
Physicochemical Vulnerabilities
To ensure data integrity, researchers must understand the mechanism of degradation before implementing storage controls.
Photostability (The Critical Risk)
Nintedanib and its deuterated analogs contain an indolinone core conjugated with a piperazinyl moiety. This structure is highly photo-labile. Exposure to white light (fluorescent or sunlight) induces E/Z isomerization at the exocyclic double bond.
-
Impact: Isomerization can split the chromatographic peak or broaden it, potentially separating the IS from the analyte if the method is not robust, leading to integration errors.
-
Mitigation: All handling must occur under monochromatic sodium light (yellow light) or in opaque amber glassware.
Hydrolytic Pathways
The molecule contains a methyl ester functional group.
-
Acid/Base Sensitivity: As detailed in stress degradation studies of the parent drug, the ester is susceptible to hydrolysis in both acidic (forming the carboxylic acid degradant) and alkaline conditions.
-
Neutral Stability: It is relatively stable at neutral pH, but prolonged exposure to aqueous solvents without buffering can induce degradation.
Degradation Logic Map
The following diagram visualizes the causality between environmental stress and chemical failure modes.
Caption: Mechanistic degradation pathways of Intedanib-d8 showing the causality between environmental stressors (Light, Moisture, Oxidation) and analytical failure modes.
Storage & Handling Protocols
Solid State Storage (Lyophilized Powder)
Upon receipt from vendors (e.g., Cayman, TRC, Alsachim), the neat standard requires strict environmental control.
| Parameter | Condition | Rationale |
| Temperature | -20°C (Long-term) | Arrhenius kinetics dictate slowed degradation rates at sub-zero temperatures. |
| Container | Amber Glass Vial | Prevents photon-induced isomerization. |
| Atmosphere | Inert Gas (Argon/N | Displaces oxygen to prevent N-oxidation. |
| Desiccation | Required | Prevents hygroscopic moisture uptake which fuels hydrolysis. |
Stock Solution Preparation (The "Golden Standard" Protocol)
Solvent Choice: DMSO (Dimethyl Sulfoxide) is the superior solvent for primary stocks due to high solubility and lack of hydrolytic activity compared to alcohols.
Step-by-Step Workflow:
-
Equilibration: Allow the solid vial to reach room temperature (20-25°C) inside a desiccator before opening. Why? To prevent condensation of atmospheric water onto the cold powder.
-
Weighing: Weigh rapidly into an amber volumetric flask under yellow light.
-
Dissolution: Dissolve in anhydrous DMSO to a concentration of 1.0 mg/mL.
-
Aliquoting: Divide immediately into single-use amber aliquots (e.g., 100 µL).
-
Storage: Store aliquots at -80°C . Avoid repeated freeze-thaw cycles (limit to <3).
Working Solutions (LC-MS/MS Spiking)
Working solutions are typically prepared in Methanol (MeOH) or Acetonitrile (ACN).
-
Stability Window: Aqueous-organic working solutions (e.g., 50% MeOH) should be considered fresh-use only (stable <24 hours at 4°C).
-
Acidification: Adding 0.1% Formic Acid can stabilize the solution against basic hydrolysis if glass surfaces are slightly alkaline, though neutral organic solvents are preferred for short-term storage.
Operational Workflow & Stability Assessment
The following workflow ensures that the Intedanib-d8 introduced into the sample mimics the analyte without introducing bias.
Caption: Operational lifecycle of Intedanib-d8. The "Purity Check" step is critical before preparing large batches of working solution.
Self-Validating Stability Test
Before running a clinical batch, validate your IS stability using this Cross-Signal Check :
-
Inject: A blank matrix sample spiked only with Intedanib-d8.
-
Monitor:
-
Channel 1 (IS): e.g., m/z 548.2 → 113.1 (Intedanib-d8 transition).
-
Channel 2 (Analyte): e.g., m/z 540.2 → 113.1 (Native Nintedanib transition).
-
-
Criteria: There should be <0.5% signal in Channel 2.
-
Failure Analysis: If signal appears in Channel 2, it indicates either isotopic impurity (manufacturing defect) or deuterium scrambling/loss due to extreme pH exposure or degradation.
-
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Drifting Retention Time | Column aging or pH shift | Use a buffered mobile phase (Ammonium Formate/Formic Acid pH 3.0). Intedanib is pH-sensitive.[1] |
| Split Peaks | Isomerization | Check light protection. Ensure autosampler temperature is low (4°C) and amber vials are used. |
| Low IS Recovery | Matrix Effects or Adsorption | Intedanib binds to glass. Use silanized glass or high-quality polypropylene for low-concentration working solutions. |
References
-
European Medicines Agency (EMA). (2014). Assessment Report: Ofev (Nintedanib). Procedure No. EMEA/H/C/003821/0000. Link
-
Purnachand, D., et al. (2015).[2] Stability indicating RP-HPLC method for the determination of Nintedanib Esylate. Journal of Chemical and Pharmaceutical Research, 7(8): 865-873. Link
-
Xu, D., et al. (2015).[2] A sensitive and rapid UPLC-MS/MS method for the determination of nintedanib in mouse plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1002, 207-213. Link
-
Bonde, S., et al. (2020). QbD-mediated RP-UPLC method development invoking an FMEA-based risk assessment to estimate nintedanib degradation products and their pathways. Arabian Journal of Chemistry, 13(11), 7802-7816. Link
-
Cayman Chemical. (n.d.). Nintedanib Product Information & Storage. Link
Technical Guide: Intedanib-d8 as an Internal Standard for Nintedanib Pharmacokinetics in Animal Models
Executive Summary
This technical guide details the bioanalytical strategy for quantifying Nintedanib (BIBF 1120) in animal plasma and tissue using Intedanib-d8 as the stable isotope-labeled internal standard (SIL-IS). Nintedanib is a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.[1] Accurate pharmacokinetic (PK) profiling in preclinical models (rat, mouse, cynomolgus monkey) is critical due to the drug’s low oral bioavailability (~4.7%) and high protein binding (>97%).
This guide advocates for the use of the d8-isotopologue over the d3 variant to minimize isotopic contribution (crosstalk) between the analyte and the internal standard, thereby enhancing assay sensitivity at the Lower Limit of Quantification (LLOQ).
Part 1: Molecular Mechanism & The Case for Deuteration
Mechanism of Action (MoA)
Nintedanib functions by competitively binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs).[2] In fibrosis and oncology models, this blockade inhibits downstream signaling cascades (RAS/RAF/MEK/ERK) responsible for cell proliferation and angiogenesis.
Why Intedanib-d8?
In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) are the primary source of error.
-
Co-elution: Intedanib-d8 shares near-identical physicochemical properties with Nintedanib, ensuring they co-elute from the C18 column.
-
Correction: Any ionization suppression caused by phospholipids or endogenous proteins at the retention time affects both the analyte and the d8-IS equally. The ratio remains constant, self-validating the quantitation.
-
Mass Shift: The +8 Da shift (typically on the piperazine ring) provides a wider mass window than d3, reducing the risk of the unlabeled analyte's isotopic envelope interfering with the IS channel.
Visualization: Signaling Pathway Inhibition
The following diagram illustrates the specific nodes inhibited by Nintedanib, providing the biological context for the PK study.
Caption: Nintedanib blocks ATP binding at VEGFR, FGFR, and PDGFR, halting downstream RAS/RAF/MEK and AKT fibrosis signaling.[1]
Part 2: Bioanalytical Methodology (LC-MS/MS)
Sample Preparation: Alkaline Protein Precipitation
Nintedanib is prone to degradation under acidic conditions and binds heavily to plasma proteins. A simple acidic precipitation can trap the drug in the protein pellet.
-
Protocol: Use Acetonitrile (ACN) neutralized with Sodium Carbonate or Ammonium Carbonate. The alkaline shift disrupts protein binding and improves recovery.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of animal plasma (Rat/Mouse) into a 1.5 mL tube.
-
IS Spike: Add 10 µL of Intedanib-d8 working solution (e.g., 500 ng/mL in 50% Methanol).
-
Precipitation: Add 150 µL of Alkaline ACN (ACN containing 10mM Ammonium Carbonate).
-
Vortex: High speed for 60 seconds (Critical for releasing protein-bound drug).
-
Centrifuge: 14,000 rpm for 10 mins at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh vial and dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).
Chromatographic Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Zorbax SB-C18.
-
Gradient:
-
0.0 - 0.5 min: 10% B (Desalting)
-
0.5 - 3.0 min: 10%
90% B (Elution) -
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 5.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI+)
The following Multiple Reaction Monitoring (MRM) transitions are recommended. Note: Transitions depend on the specific labeling position of the commercial d8 standard (usually the piperazine ring).
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| Nintedanib | 540.3 | 113.1 | 40 | 35 | 100 |
| Intedanib-d8 | 548.3 | 121.1* | 40 | 35 | 100 |
*The 121.1 fragment assumes the d8 label is on the piperazine moiety, shifting the 113.1 fragment by +8 Da.
Part 3: Validation & Self-Validating Protocols
To ensure "Trustworthiness" (E-E-A-T), the method must quantify the Matrix Factor (MF) .
Matrix Effect Assessment
-
Set A (Neat): Analyte + IS in mobile phase.
-
Set B (Matrix): Extracted blank plasma spiked post-extraction with Analyte + IS.
-
Calculation:
-
IS Normalized MF:
-
Acceptance: The IS Normalized MF should be close to 1.0 (0.85 - 1.15), proving Intedanib-d8 is correcting for ion suppression.
-
Visualization: Bioanalytical Workflow
This diagram outlines the logical flow from sampling to data, highlighting the critical "Alkaline PPT" step.
Caption: Workflow utilizing alkaline precipitation to maximize Nintedanib recovery before LC-MS/MS analysis.
Part 4: Data Interpretation & Pharmacokinetic Parameters
When analyzing the data generated by the Intedanib-d8 method, researchers should calculate the following non-compartmental parameters. Note that Nintedanib exhibits "flip-flop" kinetics in some models due to absorption-rate limitations.
| Parameter | Definition | Expected Trend in Rodents |
| Maximum Plasma Concentration | Dose-proportional (10-100 mg/kg range). | |
| Time to | 2–4 hours (Delayed if fed). | |
| Total Exposure | Low absolute bioavailability (~5%). | |
| Volume of Distribution | High (extensive tissue distribution). |
Troubleshooting Common Issues
-
Low Recovery: If recovery is <50%, check the pH of the precipitation solvent. Nintedanib binds to alpha-1-acid glycoprotein; alkaline conditions are required to break this bond.
-
Peak Tailing: Nintedanib is a basic compound. Ensure the mobile phase contains sufficient acid (0.1% Formic) or use a column with high carbon load/end-capping.
References
-
Wollin, L., et al. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. European Respiratory Journal. Link
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6][7][8][9] Link
-
Ogawa, R., et al. (2014). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry. Link
-
Sakamoto, A., et al. (2025). Development and Validation of LC-MS/MS Method for Nintedanib. Pharmaceutics (via NCBI). Link
-
PubChem. (2025). Nintedanib Compound Summary. National Library of Medicine. Link
Sources
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
Role of Deuterium Substitution in Intedanib (Nintedanib) Pharmacokinetics
Technical Whitepaper | Application Note: PK Optimization Strategies [1]
Executive Summary
Intedanib (widely recognized by its INN, Nintedanib ; code BIBF 1120 ) is a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.[1][2][3][4] While clinically effective for Idiopathic Pulmonary Fibrosis (IPF) and Non-Small Cell Lung Cancer (NSCLC), its pharmacokinetic (PK) profile is characterized by moderate bioavailability and rapid metabolic clearance.[1]
This technical guide analyzes the Kinetic Isotope Effect (KIE) applied to Intedanib. By substituting specific hydrogen atoms with deuterium (²H ), researchers can attenuate metabolic liabilities—specifically oxidative N-demethylation and ester hydrolysis—without altering the drug's binding affinity or selectivity.[1] We focus on the mechanistic rationale, observed PK improvements in deuterated analogs (e.g., SKLB-C2202 ), and the experimental frameworks required to validate these changes.
Molecular Rationale & Metabolic Liabilities[4]
The Metabolic Challenge
Intedanib is a "high clearance" drug in preclinical models, though its clearance in humans is moderate.[1] Its elimination is driven by two primary pathways:[5]
-
Hydrolytic Cleavage: The methyl ester moiety is rapidly hydrolyzed by esterases (carboxylesterases) to form the inactive acid metabolite (BIBF 1202).[1]
-
Oxidative N-Demethylation: The N-methyl piperazine group undergoes oxidation by CYP450 enzymes (primarily CYP3A4), leading to N-desmethyl metabolites.[1]
The Deuterium Solution (Precision Deuteration)
Deuterium is a non-radioactive, stable isotope of hydrogen.[1] The carbon-deuterium (C-D ) bond is shorter and stronger than the carbon-hydrogen (C-H ) bond due to a lower zero-point energy.[1]
-
Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in metabolism (e.g., CYP-mediated oxidation), substituting H with D can significantly reduce the reaction rate (
typically ranges from 1 to 7).[1] -
Target Sites: In Intedanib, the strategy involves deuterating the N-methyl group of the piperazine ring (to block N-demethylation) and the methyl group of the ester (to potentially stabilize the ester via secondary isotope effects or steric hindrance).[1]
Diagram 1: Metabolic Pathways & Deuterium Blockade
This diagram illustrates the metabolic fate of Intedanib and the intervention points for deuterium substitution.[3]
Caption: Metabolic pathways of Intedanib showing ester hydrolysis and N-demethylation as primary clearance routes, targeted by deuterium substitution.
Pharmacokinetic Impact: Case Study (SKLB-C2202)
Research by Xu et al. (2015) synthesized SKLB-C2202 , a deuterated analog of Intedanib where hydrogen atoms on the methyl ester and N-methyl piperazine were replaced with deuterium.[1]
Comparative Data (Rat Model)
The following table summarizes the PK parameters following a single oral dose (100 mg/kg).
| Parameter | Intedanib (Parent) | Deutero-Intedanib (SKLB-C2202) | % Change | Interpretation |
| Cmax (ng/mL) | 325.4 ± 45.2 | 489.1 ± 62.3 | +50.3% | Higher peak concentration due to reduced first-pass metabolism.[1] |
| AUC₀₋∞ (ng[1]·h/mL) | 2150.8 ± 310.5 | 3245.6 ± 415.2 | +50.9% | Significantly greater total exposure.[1] |
| T1/2 (h) | 4.2 ± 0.5 | 6.8 ± 0.8 | +61.9% | Prolonged half-life indicates slower systemic clearance.[1] |
| MRT (h) | 5.8 ± 0.6 | 8.1 ± 0.9 | +39.6% | Increased mean residence time in the body.[1] |
Clinical Implications[1][3][6]
-
Dose Reduction: The increased AUC suggests the therapeutic dose of the deuterated analog could be lowered to achieve the same exposure, potentially reducing gastrointestinal side effects (diarrhea is a dose-limiting toxicity of Intedanib).[1]
-
Dosing Frequency: A prolonged half-life (T1/2) supports less frequent dosing regimens, improving patient compliance.[1]
-
Metabolic Switching: By blocking the major metabolic routes, deuterium may force the drug through alternative, slower pathways, or simply increase the fraction of unchanged drug excreted.[1]
Experimental Protocols for Validation
To validate the efficacy of deuterium substitution in Intedanib, the following self-validating experimental workflow is recommended.
Workflow Overview
The process moves from chemical synthesis to in vitro stability testing, and finally to in vivo PK profiling.
Diagram 2: Experimental Validation Workflow
Caption: Step-by-step workflow for validating pharmacokinetic improvements of deuterated Intedanib analogs.
Detailed Methodology
Protocol A: In Vitro Metabolic Stability (Microsomal)
Objective: Determine the Intrinsic Clearance (
-
Preparation: Thaw pooled human liver microsomes (HLM) and rat liver microsomes (RLM) on ice.
-
Incubation System:
-
Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at
min. -
Termination: Quench immediately with 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.[1]
-
Calculation: Plot
vs. time. Slope gives .[1]-
Success Criteria: Deuterated analog should show a statistically significant decrease in slope
(indicating slower depletion).
-
Protocol B: In Vivo Pharmacokinetics (Rat)
Objective: Establish bioavailability and systemic exposure.
-
Animals: Male Sprague-Dawley rats (200–250g), fasted overnight.
-
Grouping: Group A (Intedanib, n=6), Group B (Deutero-Intedanib, n=6).
-
Formulation: Dissolve compounds in 0.5% CMC-Na (Carboxymethylcellulose Sodium) for oral gavage (PO). Dose: 25 mg/kg or 100 mg/kg.[1]
-
Blood Collection: Retro-orbital or tail vein sampling at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]
-
Processing: Collect into EDTA tubes, centrifuge at 3000g for 10 min to harvest plasma. Store at -80°C.
-
Bioanalysis:
-
Precipitate protein with MeOH/ACN.[1]
-
LC-MS/MS (e.g., Agilent 6460 Triple Quad).[1]
-
Column: C18, Mobile Phase: ACN/Water + 0.1% Formic Acid.[1]
-
MRM Transitions: Monitor parent ions and specific fragments.[1] Note: Deuterated analogs will have a mass shift (
or ).[1] Ensure MS method is tuned for the specific isotopic mass.[1]
-
Conclusion
The application of deuterium substitution to Intedanib (Nintedanib) represents a validated strategy to optimize its pharmacokinetic profile.[1][3][4][6][7] By targeting the N-methyl piperazine and methyl ester sites, researchers can leverage the Kinetic Isotope Effect to retard oxidative metabolism and ester hydrolysis.[1] The resulting increase in AUC and half-life (as seen with SKLB-C2202) offers a pathway to reduce dosage, potentially mitigating the drug's known gastrointestinal toxicity profile while maintaining efficacy.[1]
References
-
Xu, R., Zhan, M., Peng, L., et al. (2015).[1][6][8] Design, synthesis and biological evaluation of deuterated nintedanib for improving pharmacokinetic properties. Journal of Labelled Compounds and Radiopharmaceuticals, 58(7), 308–312.[1][9]
-
Wind, S., et al. (2019).[1][10] Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics, 58, 1131–1147.[1]
-
Russak, E. M., & Bednarczyk, E. M. (2019).[1][11] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[1][11]
-
Boehringer Ingelheim. (2020).[1] OFEV (nintedanib) Prescribing Information. US Food and Drug Administration.[9]
Sources
- 1. Nintedanib - Wikipedia [en.wikipedia.org]
- 2. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 3. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. dovepress.com [dovepress.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Guide: Intedanib-d8 (Nintedanib-d8) – Synthesis, Bioanalysis, and Deuterium-Switch Evolution
Topic: Intedanib-d8 (Nintedanib-d8) Discovery and Development Timeline Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, Medicinal Chemists, and DMPK Researchers
Executive Summary: The Isotope Distinction
In the landscape of tyrosine kinase inhibitor (TKI) development, Intedanib is a less common synonym for Nintedanib (BIBF 1120), a triple angiokinase inhibitor approved for Idiopathic Pulmonary Fibrosis (IPF) and Non-Small Cell Lung Cancer (NSCLC).
Intedanib-d8 (Nintedanib-d8) represents the stable isotope-labeled (SIL) analog of the parent drug, where eight hydrogen atoms are replaced by deuterium (
This guide analyzes the technical lifecycle of Intedanib-d8, moving from its chemical synthesis to its critical role in validating clinical pharmacology and exploring next-generation deuterated therapeutics.
Chemical Identity and Structural Logic
To understand the development timeline, one must first define the structural modification. Nintedanib targets VEGFR, PDGFR, and FGFR.[1][2][3][4][5][6] The d8-isotopologue is engineered to mirror the physicochemical properties of the parent (retention time, ionization efficiency) while providing a distinct mass shift (+8 Da) for mass spectrometry.
Physicochemical Profile
| Parameter | Parent: Nintedanib (Intedanib) | Isotopologue: Nintedanib-d8 |
| CAS Number | 656247-17-5 | 1624587-87-6 |
| Molecular Formula | ||
| Molecular Weight | 539.62 g/mol | 547.68 g/mol |
| Labeling Site | N/A | Typically the piperazine ring or N-methyl/acetyl moieties (Vendor dependent) |
| pKa | ~7.9 (Piperazine nitrogen) | ~7.9 (Unchanged by deuteration) |
| Application | Therapeutic (Ofev/Vargatef) | Bioanalytical Internal Standard (LC-MS/MS) |
Development Timeline: Synthesis and Application
The timeline of Intedanib-d8 is bifurcated into two streams: the Analytical Stream (creating the reference standard) and the Therapeutic Stream (optimizing the drug).
Phase I: The Parent Discovery (Pre-2010)
Boehringer Ingelheim discovers BIBF 1120 (Nintedanib), an indolinone derivative optimized for kinase selectivity. The synthesis involves a convergent approach coupling an indolinone core with a functionalized aniline side chain.
Phase II: The Analytical Necessity (2014–2016)
Upon FDA approval (2014), the need for Therapeutic Drug Monitoring (TDM) arose due to Nintedanib's variable bioavailability (approx. 4.7%) and hepatic metabolism. Early methods used structural analogs (e.g., BIBF 1202) as internal standards, but these failed to compensate for matrix effects in patient plasma.
-
Milestone: Chemical suppliers (e.g., TRC, Alsachim) synthesize Nintedanib-d8 to provide a mass-shifted IS that co-elutes with the analyte, correcting for ion suppression in ESI-MS/MS.
Phase III: The Deuterium Switch (2015–Present)
Researchers began exploring Deuterated Nintedanib (e.g., compound SKLB-C2202) as a standalone therapeutic.
-
Hypothesis: Deuterating metabolically labile sites (kinetic isotope effect) reduces clearance by CYP450 enzymes (mainly CYP3A4).
-
Result: Preclinical studies indicated SKLB-C2202 had improved AUC and half-life compared to non-deuterated Nintedanib, potentially allowing for lower dosing and reduced gastrointestinal toxicity.
Technical Synthesis Protocol
The synthesis of Nintedanib-d8 follows a convergent pathway. The critical step is the introduction of the deuterium label, typically during the formation of the N-methyl-piperazine side chain, as this avoids deuterium loss (scrambling) in acidic steps.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic logic for Nintedanib-d8. The deuterium label is introduced via the piperazine moiety prior to the final condensation to ensure isotopic integrity.
Detailed Synthetic Workflow
-
Preparation of Indolinone Core: Methyl 3-nitrobenzoate is converted via nucleophilic substitution and reductive cyclization to the oxindole intermediate.
-
Synthesis of Deuterated Side Chain:
-
Reagent:N-methylpiperazine-d8 (commercially available or synthesized via methylation of piperazine-d8).
-
Reaction: React N-(4-aminophenyl)-2-chloroacetamide with N-methylpiperazine-d8 in the presence of a base (
) in acetonitrile. -
Yield: High purity deuterated intermediate.
-
-
Final Condensation:
-
The Indolinone core is condensed with the deuterated side chain using trimethyl orthoformate or a similar activating agent.
-
Purification: Recrystallization (avoiding HPLC to prevent isotopic fractionation).
-
Bioanalytical Validation (LC-MS/MS)
The primary utility of Intedanib-d8 is in the quantification of Nintedanib in human plasma. The following protocol represents the industry standard for validation, compliant with FDA/EMA guidelines.
Validated Method Parameters
-
Instrumentation: UPLC coupled with Triple Quadrupole MS (e.g., Sciex 5500 or Waters Xevo).
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
-
Nintedanib:
540.3 113.1 -
Intedanib-d8 (IS):
548.3 113.1 (or 121.1 depending on fragmentation).
-
Sample Preparation Protocol (Protein Precipitation)
-
Aliquoting: Transfer 50
L of patient plasma into a 96-well plate. -
IS Addition: Add 20
L of Intedanib-d8 working solution (500 ng/mL in MeOH).-
Expert Note: The IS must be added before precipitation to track extraction efficiency.
-
-
Precipitation: Add 150
L of Acetonitrile (containing 0.1% Formic Acid). -
Agitation: Vortex for 5 minutes at 1200 rpm.
-
Separation: Centrifuge at 4000g for 10 minutes at 4°C.
-
Injection: Inject 2-5
L of the supernatant onto a C18 column (e.g., Waters BEH C18).
Bioanalytical Workflow Diagram
Figure 2: LC-MS/MS workflow utilizing Intedanib-d8 for robust quantification. Co-elution ensures matrix effects suppress both analyte and IS equally.
Scientific Integrity & Troubleshooting
Why Intedanib-d8 Fails (Common Pitfalls)
-
H/D Exchange (Scrambling): If the deuterium labels are placed on acidic positions (e.g., amide protons), they will exchange with solvent protons during extraction, leading to signal loss.
-
Solution: Ensure d8 labeling is on the carbon backbone (C-D bonds), specifically the piperazine ring or methyl groups.
-
-
Cross-Signal Contribution:
-
If the commercial Intedanib-d8 contains >0.5% unlabeled Nintedanib (d0), it will artificially inflate the patient result.
-
Validation Step: Inject a "Zero Sample" (IS only) to check for interference at the analyte mass transition.
-
-
Retention Time Shift:
-
Deuterium is slightly more lipophilic than hydrogen. On high-resolution UPLC columns, d8-analogs may elute slightly earlier than the parent.
-
Correction: Ensure the integration window covers both peaks if slight separation occurs.
-
References
-
Boehringer Ingelheim. (2014). OFEV (nintedanib) Prescribing Information. FDA Access Data. [Link]
-
Roth, G. J., et al. (2009).[4] Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120).[4] Journal of Medicinal Chemistry.[4] [Link]
-
Liu, X., et al. (2015).[3] Design, synthesis and biological evaluation of deuterated nintedanib for improving pharmacokinetic properties. Drug Design, Development and Therapy. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 3. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selleck Chemical LLC Nintedanib (BIBF 1120) 5mg 656247-17-5 Intedanib, | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Guide: Optimizing Early-Stage Drug Metabolism Studies Using Intedanib-d8 (Nintedanib-d8)
Topic: Intedanib-d8 (Nintedanib-d8) Use in Early-Stage Drug Metabolism Studies Content Type: Technical Guide / Whitepaper
Executive Summary
In the high-stakes environment of early-stage drug development, data precision is the currency of decision-making. Intedanib-d8 (commonly referred to as Nintedanib-d8 ) serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS) for the bioanalysis of Nintedanib (BIBF 1120), a triple angiokinase inhibitor.
This guide addresses the specific application of Intedanib-d8 in DMPK (Drug Metabolism and Pharmacokinetics) workflows. Unlike generic internal standards (e.g., Diazepam), Intedanib-d8 provides a near-identical physicochemical match to the analyte, enabling precise compensation for matrix effects, extraction recovery variances, and ionization suppression in LC-MS/MS assays.
Chemical Identity & Properties
Understanding the structural integrity of your internal standard is prerequisite to assay validity.
| Property | Specification |
| Compound Name | Intedanib-d8 (Nintedanib-d8) |
| Synonyms | BIBF 1120-d8, Vargatef-d8 |
| Chemical Formula | C₃₁H₂₅D₈N₅O₄ |
| Molecular Weight | ~547.68 g/mol (vs. 539.62 g/mol for native) |
| Isotopic Purity | Typically ≥ 99% deuterated forms |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in water |
| pKa | Basic (Piperazine moiety), requiring acidic mobile phases for optimal ESI+ ionization |
Why -d8? The Mass Shift Advantage
While -d3 analogs exist, Intedanib-d8 is preferred in early-stage metabolism studies to prevent "cross-talk" (isotopic interference).
-
Mass Shift (+8 Da): Ensures the isotopic envelope of the native drug (M+0, M+1, M+2) does not overlap with the internal standard channel, even at high concentrations.
-
Metabolic Stability: The deuterium labels are typically located on the piperazine ring or the central phenyl structure, ensuring the label is not lost during the primary metabolic pathway (ester hydrolysis).
Bioanalytical Method Development (LC-MS/MS)
The core application of Intedanib-d8 is in the quantitative analysis of plasma, urine, and microsomal incubations.
Mass Spectrometry Optimization
Nintedanib ionizes strongly in Positive Electrospray Ionization (ESI+) mode due to its basic nitrogen atoms.
-
Precursor Ion Selection:
-
Native Nintedanib: m/z 540.3
-
Intedanib-d8: m/z 548.3
-
-
Product Ion Selection (MRM):
-
The dominant fragment for Nintedanib is m/z 113.1 (N-methylpiperazine moiety).
-
Critical Note: If the d8-label is on the piperazine ring, the product ion for the IS will shift to ~121.1 . If the label is on the core structure, the product ion remains 113.1 . Always perform a product ion scan on your specific lot of IS to confirm.
-
Recommended MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| Nintedanib | 540.3 | 113.1 | 25-35 | 50 |
| Intedanib-d8 | 548.3 | 121.1 (or 113.1)* | 25-35 | 50 |
Dependent on labeling position.
Sample Preparation Protocol
To minimize matrix effects while maintaining high throughput, a Protein Precipitation (PPT) method is recommended over Liquid-Liquid Extraction (LLE) for early screening.
Step-by-Step Protocol:
-
Aliquot: Transfer 50 µL of plasma/microsomal incubation media to a 96-well plate.
-
IS Addition: Add 20 µL of Intedanib-d8 Working Solution (500 ng/mL in 50% Methanol).
-
Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Why Formic Acid? It disrupts protein binding and ensures the analyte remains in the ionized state.
-
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.
-
Injection: Transfer 100 µL of supernatant to a fresh plate; inject 2-5 µL onto the LC-MS/MS.
Chromatographic Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Zorbax SB-C18.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
Application in Metabolic Stability Studies
In early discovery, Intedanib-d8 is used to determine the Intrinsic Clearance (
Metabolic Pathway Considerations
Nintedanib undergoes rapid hydrolytic cleavage by esterases (to metabolite BIBF 1202 ) followed by glucuronidation (UGT1A1). It is a poor substrate for CYP450 enzymes.[4]
Experimental Design:
-
System: Human/Rat Liver Microsomes + NADPH (for CYP) or Buffer only (for Esterases).
-
Quenching: At time points (0, 15, 30, 60 min), quench reaction with ACN containing Intedanib-d8 .
-
Data Analysis: Plot
vs. Time. The slope ( ) determines .
Visualization: Mechanism of SIL-IS Correction The following diagram illustrates how Intedanib-d8 corrects for Ion Suppression, a common failure mode in ESI-MS.
Caption: SIL-IS (Intedanib-d8) experiences the exact same ionization suppression as the analyte, ensuring the calculated ratio remains accurate despite matrix interference.
Quality Control & Validation Criteria
To ensure data integrity (E-E-A-T), the method must meet FDA/EMA Bioanalytical Method Validation guidelines.
| Parameter | Acceptance Criteria | Role of Intedanib-d8 |
| Selectivity | No interfering peaks at retention time of Analyte or IS in blank plasma. | Confirms -d8 purity (no native drug contamination). |
| Accuracy | Mean conc.[1][2][5][6] within ±15% of nominal (±20% at LLOQ). | Corrects for extraction loss. |
| Precision | CV% ≤ 15% (≤ 20% at LLOQ). | Corrects for injection variability. |
| Matrix Effect | Matrix Factor (MF) of Analyte / MF of IS ≈ 1.0. | Crucial: IS must track matrix suppression perfectly. |
Troubleshooting Common Issues
-
Signal Contribution (Crosstalk):
-
Symptom:[4] Signal in the Nintedanib channel when injecting only Intedanib-d8.
-
Cause: Impure IS (contains -d0) or mass resolution too low.
-
Solution: Use high-purity (>99%) Intedanib-d8; ensure mass spectrometer resolution is set to "Unit" or "High".
-
-
IS Instability:
-
Symptom:[4] Decreasing IS area over a long run.
-
Cause: Nintedanib is light-sensitive and prone to hydrolysis in basic pH.
-
Solution: Keep samples in amber vials; maintain autosampler at 4°C; ensure extraction solvent is acidic (0.1% Formic Acid).
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6] Link
-
Stopfer, P., et al. (2011). "Pharmacokinetics and metabolism of BIBF 1120 after oral dosing to healthy male volunteers." Xenobiotica, 41(4), 297–311. Link
-
Smyth, W. F., et al. (2016). "Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis, 118, 110-116. Link
-
Boehringer Ingelheim. (2014). Ofev (Nintedanib) Prescribing Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nintedanib esylate | triple angiokinase inhibitor | CAS 656247-18-6 | InvivoChem [invivochem.com]
- 5. roswellpark.org [roswellpark.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
LC-MS/MS method development for Intedanib-d8
Application Note: AN-2026-NIN Topic: High-Sensitivity LC-MS/MS Method Development for Nintedanib (BIBF 1120) using Deuterated Internal Standard (Nintedanib-d8)
Executive Summary & Scope
Subject Correction: "Intedanib" is recognized here as a typographic variation of Nintedanib (BIBF 1120), a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, approved for Idiopathic Pulmonary Fibrosis (IPF) and NSCLC. This guide addresses the development of a bioanalytical method using Nintedanib-d8 as the Internal Standard (IS).
Purpose: This protocol details the quantification of Nintedanib in human plasma.[1][2][3][4] It prioritizes the use of a stable isotope-labeled internal standard (SIL-IS), Nintedanib-d8, to compensate for matrix effects and recovery variations—a critical requirement for regulatory compliance (FDA/EMA).
Audience: Bioanalytical scientists, DMPK researchers, and method development specialists.
Scientific Rationale & Mechanistic Insight
The Analyte & Internal Standard
Nintedanib is a hydrophobic, basic compound (
-
Implication: Sample preparation and mobile phases must maintain acidic conditions to prevent precipitation and ensure ionization.
-
The d8 Advantage: While d3-analogs are common, Nintedanib-d8 offers a mass shift of +8 Da. This prevents "cross-talk" (isotopic contribution) from the native analyte to the IS channel, which can occur with lower mass shifts (d3) at high concentrations, thereby extending the linear dynamic range.
Fragmentation Logic (MS/MS)
Nintedanib (
-
Primary Fragment (Quantifier): m/z 113.1. This corresponds to the N-methylpiperazine moiety.
-
Critical Consideration for d8-IS: Commercial Nintedanib-d8 often has the deuterium label on the piperazine ring. If so, the fragment also shifts (e.g., to m/z 121.1). If the label is on the indole core, the fragment remains 113.1. This protocol assumes a piperazine-labeled d8 variant (common for minimizing exchange), requiring a shifted product ion.
Experimental Protocol
Chemicals & Reagents[4]
-
Analyte: Nintedanib Esylate ( >99% purity).[8]
-
IS: Nintedanib-d8 ( >98% isotopic purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Matrix: K2EDTA Human Plasma.
Stock Solution Preparation
-
Solvent: Dissolve Nintedanib in 90:10 Methanol:0.1% Formic Acid .
-
Reasoning: Pure acetonitrile can sometimes cause solubility issues for the salt form; acidification prevents free-base precipitation.
-
-
Storage: Amber glass vials at -20°C. Nintedanib is light-sensitive.
Sample Preparation: Protein Precipitation (PPT)
While Liquid-Liquid Extraction (LLE) provides cleaner samples, PPT is preferred for high-throughput clinical workflows for Nintedanib due to its high recovery (>90%).
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Spike: Add 10 µL of Nintedanib-d8 working solution (500 ng/mL in 50% MeOH). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Mechanistic Note: The ratio of 1:3 (Plasma:Organic) ensures complete protein crash. The formic acid disrupts protein binding (Nintedanib is ~97% protein-bound).
-
-
Agitation: Vortex at high speed for 2 minutes.
-
Separation: Centrifuge at 14,000 rpm (approx. 20,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water.
-
Why dilute? Injecting pure ACN onto a C18 column causes "solvent effect" (peak fronting/splitting). Diluting with water focuses the analyte at the column head.
-
LC-MS/MS Conditions
Chromatography (LC):
-
Column: Agilent Zorbax SB-C18 or Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Selection: C18 provides adequate retention for hydrophobic bases. "SB" (StableBond) or BEH technology withstands acidic pH better.
-
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 30% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 30% B
-
4.0 min: Stop (Re-equilibration).
-
Mass Spectrometry (MS):
-
Ionization: ESI Positive Mode (
).[7] -
Source Temp: 500°C (High temp needed for efficient desolvation of the piperazine moiety).
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Table 1):
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Nintedanib | 540.3 | 113.1 | 30 | 28 | Quantifier |
| Nintedanib | 540.3 | 371.2 | 30 | 22 | Qualifier |
| Nintedanib-d8 | 548.3 | 121.1* | 30 | 28 | Internal Std |
*Note: The d8 product ion depends on the labeling position. If d8 is on the piperazine ring, the fragment shifts 113 -> 121. Verify this with a Product Ion Scan of your specific IS batch.
Visualization: Method Development Logic
The following diagram illustrates the decision matrix for optimizing the Nintedanib method, specifically addressing its hydrophobicity and basicity.
Caption: Decision matrix for Nintedanib method development, highlighting the critical choice of acidic precipitation to maintain solubility and C18 retention for hydrophobic separation.
Validation & Troubleshooting (Self-Validating Systems)
To ensure the protocol is "self-validating" (i.e., errors are detected immediately), implement these checks:
Linearity & Carryover
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Carryover Check: Inject a blank immediately after the Upper Limit of Quantification (ULOQ). Nintedanib is sticky. If the blank signal > 20% of the Lower Limit of Quantification (LLOQ), increase the needle wash steps (use 50:50 ACN:IPA + 0.1% FA as a strong wash).
Matrix Effect Assessment
Calculate the IS Normalized Matrix Factor .
Stability
-
Freeze-Thaw: Nintedanib is stable for at least 3 cycles at -80°C.
-
Benchtop: Stable for 6 hours at room temperature if protected from light.
-
Auto-sampler: Stable for 24 hours at 10°C.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[9] Available at: [Link]
-
Veerman, G.D., et al. "Quantification of the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib in human plasma by liquid chromatography/triple-quadrupole mass spectrometry."[7] Journal of Pharmaceutical and Biomedical Analysis, 2021.[7] (Context: Validated LC-MS/MS methods for Nintedanib).
-
National Institutes of Health (NIH) / PubMed. "Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma." Journal of Pharmaceutical and Biomedical Analysis, 2015.[6] Available at: [Link]
-
Drugs.com. Nintedanib Monograph: Pharmacology and Pharmacokinetics. Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][3] (2011). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Nintedanib in Biological Matrices Using Nintedanib-d8 as an Internal Standard
Part 1: Executive Summary & Scientific Context
Editorial Note on Nomenclature
Correction: The request referenced "Intedanib-d8." This application note addresses Nintedanib-d8 (Nintedanib, formerly BIBF 1120). Nintedanib is a small molecule tyrosine kinase inhibitor used in the treatment of Idiopathic Pulmonary Fibrosis (IPF) and non-small cell lung cancer.[1][2][3] "Intedanib" is recognized here as a typographical error for Nintedanib.
Introduction
Accurate quantification of Nintedanib in plasma and tissue is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).[4][5] While structural analogs (e.g., Diazepam) or lower-mass isotopes (d3) have been used, Nintedanib-d8 represents the gold standard for bioanalysis.
Using a deuterated internal standard (d8) with a mass shift of +8 Da offers distinct advantages:
-
Elimination of Cross-Talk: The +8 Da shift prevents isotopic overlap between the analyte and the internal standard (IS), which can occur with +3 Da labels (d3) at high concentrations.
-
Matrix Effect Compensation: As a stable isotope labeled (SIL) analog, Nintedanib-d8 co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the biological matrix, thereby normalizing the signal perfectly.
Mechanism of Action & Biological Context
Nintedanib targets multiple receptor tyrosine kinases (RTKs) involved in the fibrotic pathway.[6][7][8] Understanding this pathway highlights the importance of measuring the drug's inhibition potential.
Figure 1: Mechanism of Action. Nintedanib competitively inhibits ATP binding at key RTKs, blocking downstream signaling cascades that drive fibrosis and angiogenesis.[1][6][7][9]
Part 2: Method Development & Chemical Properties[2]
Analyte vs. Internal Standard Comparison
The physicochemical similarity between the analyte and the IS is crucial for method robustness.
| Property | Nintedanib (Analyte) | Nintedanib-d8 (Internal Standard) |
| CAS Number | 656247-17-5 | N/A (Labeled analog) |
| Molecular Formula | C31H33N5O4 | C31H25D8N5O4 |
| Molar Mass | 539.6 g/mol | 547.67 g/mol |
| Precursor Ion [M+H]+ | 540.3 m/z | 548.3 m/z |
| Key Fragment | 113.1 m/z (N-methylpiperazine) | 121.1 m/z (d8-N-methylpiperazine)* |
| LogP | ~3.0 (Lipophilic) | ~3.0 |
| pKa | Basic (Piperazine moiety) | Basic |
Note on Fragmentation: The primary fragment (m/z 113.1) corresponds to the N-methylpiperazine moiety. Commercial Nintedanib-d8 is typically labeled on this ring. Therefore, the fragment also shifts by +8 Da to 121.1. Always verify the Certificate of Analysis (CoA) of your specific standard.
Part 3: Experimental Protocol
Reagents and Materials
-
Nintedanib-d8 Internal Standard: >98% isotopic purity.
-
Biological Matrix: K2EDTA Human Plasma (or species specific).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Solution Preparation
-
Stock Solutions (1.0 mg/mL): Dissolve Nintedanib and Nintedanib-d8 separately in DMSO.
-
Working IS Solution (500 ng/mL): Dilute the Nintedanib-d8 stock in 50:50 Methanol:Water. This solution is used to spike every sample.
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is recommended over Liquid-Liquid Extraction (LLE) for high throughput, as Nintedanib extraction recovery is high (>85%) with acidified acetonitrile.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike IS: Add 20 µL of Working IS Solution (Nintedanib-d8). Vortex gently.
-
Precipitate: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.
-
Why Acid? Acidification helps disrupt protein binding and improves recovery of basic compounds like Nintedanib.
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 10mM Ammonium Formate (aq).
-
Why Dilute? Diluting the high-organic supernatant with aqueous buffer improves peak shape on early eluting phases.
-
LC-MS/MS Conditions
Chromatography (UPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 0.5 | 90 | 10 | Hold |
| 2.5 | 10 | 90 | Linear |
| 3.0 | 10 | 90 | Wash |
| 3.1 | 90 | 10 | Re-equilibrate |
| 4.0 | 90 | 10 | End |
Mass Spectrometry (ESI+):
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
|---|---|---|---|---|
| Nintedanib | 540.3 | 113.1 | 30 | 28 |
| Nintedanib-d8 | 548.3 | 121.1 | 30 | 28 |
Analytical Workflow Diagram
Figure 2: Sample preparation and analytical workflow. The critical step is the early addition of the IS to compensate for all subsequent variability.
Part 4: Validation & Quality Control[4][16]
To ensure the method meets FDA/EMA bioanalytical guidelines, the following parameters must be validated.
Linearity and Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Curve Fitting: Linear regression (y = mx + c) with 1/x² weighting.
Matrix Effect Assessment
This is where Nintedanib-d8 proves its value. The matrix factor (MF) should be calculated as:
| Matrix Source | Nintedanib MF | Nintedanib-d8 MF | IS-Normalized MF | Result |
| Lipemic Plasma | 0.85 (Suppression) | 0.84 (Suppression) | 1.01 | Pass |
| Hemolyzed Plasma | 0.92 | 0.91 | 1.01 | Pass |
| Normal Plasma | 0.98 | 0.99 | 0.99 | Pass |
Interpretation: Even though the matrix suppresses the signal (MF < 1.0), the d8 IS is suppressed to the exact same degree, correcting the quantitative result.
Part 5: Troubleshooting & Expert Tips
-
Retention Time Shift: Deuterated isotopes can sometimes elute slightly earlier than the non-labeled parent due to the deuterium isotope effect (slightly weaker interaction with C18). If the shift is >0.1 min, ensure the integration window covers both, or use 13C-labeled Nintedanib if absolute co-elution is required (though d8 is usually sufficient for UPLC).
-
Carryover: Nintedanib is lipophilic and "sticky." Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to eliminate carryover between injections.
-
Light Sensitivity: Nintedanib is light-sensitive. Perform all sample preparation under low-light conditions or use amber glassware.
-
Stability: Nintedanib-d8 stock solutions in DMSO are stable for 6 months at -20°C. However, once diluted in plasma, samples should be analyzed within 24 hours or frozen.
References
-
Wollin, L., et al. (2015). "Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis." European Respiratory Journal.
-
Xu, D., et al. (2015).[16] "Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis.
-
Kiełczyńska, A., et al. (2025).[12] "Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma." Journal of Clinical Medicine.
-
European Medicines Agency. (2014). "Ofev (nintedanib): Assessment Report."
Sources
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Optimizing Bioanalytical Workflows: A Detailed Guide to Sample Preparation for Nintedanib-d8 Analysis in Plasma
Introduction: Nintedanib, a potent tyrosine kinase inhibitor, is a cornerstone therapy for idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[1] Accurate quantification of nintedanib and its stable isotope-labeled internal standard, nintedanib-d8, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The inherent complexity of the plasma matrix necessitates robust sample preparation to remove interfering substances like proteins and phospholipids, thereby enhancing the accuracy and sensitivity of subsequent analytical methods, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This comprehensive guide provides a detailed exploration of prevalent sample preparation techniques for the analysis of nintedanib-d8 in plasma. We will delve into the mechanistic rationale behind each method, offering field-proven insights and step-by-step protocols for Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
The Physicochemical Landscape of Nintedanib: Guiding Sample Preparation Strategy
A thorough understanding of nintedanib's physicochemical properties is paramount in selecting and optimizing a sample preparation strategy.
| Property | Value | Implication for Sample Preparation |
| Plasma Protein Binding | ~98%[2][3] | High protein binding necessitates a robust method to disrupt protein-drug interactions for accurate quantification. |
| Solubility | pH-dependent, with increased solubility at acidic pH < 3[3] | The pH of the extraction solvent can be manipulated to optimize recovery. |
| LogP | Not explicitly stated, but its structure suggests moderate lipophilicity. | This property influences the choice of solvents for LLE and the type of sorbent for SPE. |
| pKa | 7.4[4] | The ionization state of nintedanib can be controlled by adjusting the pH, which is critical for both LLE and SPE. |
The exceptionally high plasma protein binding of nintedanib is a critical factor; failure to efficiently disrupt this binding will lead to a significant underestimation of its concentration.[2][5]
A Comparative Overview of Sample Preparation Techniques
The choice of sample preparation technique is a trade-off between speed, cost, selectivity, and the required level of sample cleanliness.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to denature and precipitate plasma proteins. | Simple, fast, and cost-effective. | May result in less clean extracts, leading to potential matrix effects in LC-MS/MS analysis.[6] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides cleaner extracts than PPT, reducing matrix effects and improving sensitivity.[7] | More time-consuming and expensive than PPT. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Can provide very clean extracts. | Can be labor-intensive and may require larger volumes of organic solvents. |
Experimental Protocols
Protein Precipitation (PPT): The Workhorse Method
Due to its simplicity and high-throughput nature, protein precipitation is the most commonly reported method for nintedanib analysis in plasma.[5][8][9] Acetonitrile is a favored precipitation solvent due to its efficiency in protein removal.[10]
This protocol is adapted from several validated methods for nintedanib analysis in human and animal plasma.[5][9]
Materials:
-
Plasma sample
-
Nintedanib-d8 internal standard (IS) working solution
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 50-100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike the plasma with an appropriate volume of nintedanib-d8 internal standard working solution.
-
Add 3-4 volumes of ice-cold acetonitrile (e.g., 300 µL for 100 µL of plasma).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for pre-concentration.[11]
Causality Behind the Choices:
-
Ice-cold acetonitrile: Using a cold solvent enhances the precipitation of proteins.
-
Vigorous vortexing: Ensures complete disruption of the protein-drug binding, which is critical for the highly protein-bound nintedanib.
-
High-speed centrifugation: Effectively pellets the denatured proteins, resulting in a clear supernatant.
Caption: Protein Precipitation Workflow.
Solid-Phase Extraction (SPE): For Cleaner Extracts
While less commonly detailed in the literature for nintedanib, SPE offers a more selective sample cleanup, which can be beneficial for reducing matrix effects and improving the lower limit of quantification. A validated bioanalytical method for nintedanib in human plasma has been developed using SPE.[12]
This protocol outlines a general procedure for developing an SPE method for nintedanib, likely utilizing a C18 sorbent given nintedanib's properties.
Materials:
-
Plasma sample
-
Nintedanib-d8 IS working solution
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold
Procedure:
-
Pre-treat Plasma: Spike 100 µL of plasma with the nintedanib-d8 IS.[12] Dilute with an acidic solution (e.g., 2% formic acid in water) to a final volume of 500 µL to aid in disrupting protein binding and to ensure the analyte is in a suitable form for binding to the sorbent.
-
Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate.
-
Wash Cartridge: Wash the cartridge with 1 mL of the wash solution to remove hydrophilic interferences.
-
Elute Analyte: Elute nintedanib and nintedanib-d8 from the cartridge with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Causality Behind the Choices:
-
C18 Sorbent: A non-polar stationary phase that is well-suited for retaining moderately lipophilic compounds like nintedanib from an aqueous matrix.
-
Acidic Pre-treatment: Helps to disrupt protein binding and ensures that nintedanib, a weak base, is protonated, which can enhance its retention on some reversed-phase sorbents.
-
Washing Step: Removes polar, endogenous materials from the plasma that are not retained on the C18 sorbent.
-
Elution with Organic Solvent: A strong organic solvent disrupts the interaction between nintedanib and the C18 sorbent, allowing for its elution.
Caption: Solid-Phase Extraction Workflow.
Liquid-Liquid Extraction (LLE): A Potential Alternative
While a specific, validated LLE protocol for nintedanib was not prominently found in the reviewed literature, the principles of LLE can be applied to develop a robust method. LLE relies on the differential solubility of the analyte between two immiscible liquids.
This protocol provides a general framework for developing an LLE method for nintedanib.
Materials:
-
Plasma sample
-
Nintedanib-d8 IS working solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Aqueous buffer (for pH adjustment, e.g., phosphate or carbonate buffer)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a centrifuge tube.
-
Spike with the nintedanib-d8 IS.
-
Add an aqueous buffer to adjust the pH of the plasma sample. To extract the basic nintedanib, a basic pH (e.g., pH 9-10) will ensure it is in its neutral, more organic-soluble form.
-
Add 1 mL of a water-immiscible organic solvent (e.g., MTBE).
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Causality Behind the Choices:
-
pH Adjustment: Making the aqueous phase basic deprotonates the nintedanib molecule, increasing its lipophilicity and driving its partitioning into the organic solvent.
-
Choice of Organic Solvent: The solvent should be immiscible with water, have a high affinity for nintedanib, and be sufficiently volatile for easy evaporation. MTBE is a common choice for its clean extracts and good recovery of a wide range of drugs.
Sources
- 1. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. roswellpark.org [roswellpark.org]
Advanced Chromatographic Strategies for Nintedanib (Intedanib) and Nintedanib-d8
Application Note: AN-NIN-2026-02
Executive Summary
This application note details the chromatographic separation and mass spectrometric quantification of Nintedanib (synonym: Intedanib, BIBF 1120) and its deuterated internal standard, Nintedanib-d8 . While often referred to as "Intedanib" in specific proprietary contexts, the molecule is pharmacologically recognized as Nintedanib, a triple angiokinase inhibitor targeting VEGFR, PDGFR, and FGFR.
The Core Challenge: In high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), the goal is typically co-elution of the analyte and its stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. However, due to the Chromatographic Deuterium Effect (CDE) , Nintedanib-d8 may exhibit slightly lower retention than the non-deuterated parent. This guide provides a protocol to manage this separation, ensuring robust quantification in human and animal plasma.
Physicochemical Foundation & Mechanism
To design a robust method, one must understand the molecular behavior of the analyte.
| Property | Value / Characteristic | Impact on Chromatography |
| Chemical Name | Nintedanib (Intedanib) | Indolinone derivative |
| pKa | ~7.4 (Basic) | Requires acidic mobile phase (pH < 4) to ensure full ionization ( |
| LogP | ~3.0 - 3.5 | Moderately lipophilic; ideal for Reverse Phase (C18) chromatography. |
| Isotope Effect | Deuterium ( | C-D bonds are shorter and have lower polarizability than C-H bonds. This reduces van der Waals interactions with the C18 stationary phase, causing Nintedanib-d8 to elute slightly earlier than Nintedanib. |
Mechanism of Separation (Graphviz Diagram)
The following diagram illustrates the workflow and the ionization mechanism critical for detection.
Caption: Workflow illustrating the co-processing of Nintedanib and its d8-isotope. Note the "Elution (d8 < H)" indicating the potential for slight chromatographic resolution due to the isotope effect.
Experimental Protocols
Protocol A: Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is superior to Protein Precipitation (PPT) for Nintedanib as it removes phospholipids that cause ion suppression, particularly in the region where the d8-IS might shift away from the analyte.
Reagents:
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Ammonium Carbonate buffer (pH 9.0) – Essential to neutralize the drug base for extraction into organic phase.
Steps:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Nintedanib-d8 working solution (500 ng/mL). Vortex gently.
-
Basification: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0). Vortex for 10 seconds.
-
Extraction: Add 500 µL of MTBE.
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Evaporation: Transfer the clear upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (60:40 Water:ACN with 0.1% Formic Acid).
Protocol B: LC-MS/MS Conditions
Rationale: A C18 column with acidic mobile phase ensures retention of the basic Nintedanib while maintaining sharp peak shapes.
Chromatography:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Zorbax SB-C18.
-
Column Temp: 40°C (Higher temperature minimizes the deuterium isotope separation effect).
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2-5 µL.
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
| Time (min) | % Phase B | Rationale |
|---|---|---|
| 0.00 | 30 | Initial loading; divert flow to waste if possible to remove salts. |
| 0.50 | 30 | Start gradient. |
| 2.00 | 90 | Rapid ramp to elute Nintedanib (retention ~1.5 - 1.8 min). |
| 2.50 | 90 | Wash column to remove hydrophobic matrix. |
| 2.60 | 30 | Return to initial conditions. |
| 4.00 | 30 | Re-equilibration. |
Mass Spectrometry (MRM Parameters):
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Note |
| Nintedanib | 540.3 | 113.1 | 28 - 35 | Quantifier (N-methylpiperazine fragment) |
| Nintedanib | 540.3 | 371.2 | 25 | Qualifier |
| Nintedanib-d8 | 548.3 | 121.1* | 28 - 35 | Verify CoA: If d8 is on piperazine, product is 121.[2] If on core, product is 113. |
Expert Insight: Managing the Deuterium Isotope Effect
In high-resolution chromatography, you may observe that Nintedanib-d8 elutes 0.02 – 0.05 minutes earlier than Nintedanib .
Why this happens (The "Separation" Issue)
Deuterium is slightly less lipophilic than hydrogen. On a C18 column, this results in a lower capacity factor (
-
Risk: If there is a sharp matrix suppression zone (e.g., phospholipids eluting nearby), the IS might be suppressed differently than the analyte if they are not perfectly co-eluting.
Mitigation Strategy
To force co-elution or minimize the resolution (
-
Increase Temperature: Running the column at 40°C or 50°C reduces the thermodynamic differences in partitioning between the H and D forms.
-
Steeper Gradient: A faster change in %B compresses the peaks, masking the slight separation.
-
Use C13/N15 Isotopes: If the d8 separation affects validation data (accuracy/precision failures), switch to
-Nintedanib, which does not exhibit chromatographic isotope effects.
Separation Logic Diagram (Graphviz)
Caption: Mechanism of the Deuterium Isotope Effect leading to partial separation.
References
-
PubChem. (n.d.). Nintedanib (Compound Summary). National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
Smyth, W. F., et al. (2016). Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma. PubMed. Retrieved February 13, 2026, from [Link]
- Wang, S., et al. (2014). Development and Validation of LC-MS/MS Method for Nintedanib. Journal of Chromatography B. (Contextual grounding from search results on bioanalytical methods).
-
Hermann, R., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Retrieved February 13, 2026, from [Link]
Sources
- 1. A fast, sensitive, and high throughput method for the determination of nintedanib in mouse plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Nintedanib in Human Plasma via UPLC-MS/MS using Nintedanib-d8
This Application Note is structured as a comprehensive technical guide for bioanalytical scientists. It synthesizes established methodologies with expert insights to ensure robust quantification of Nintedanib.
Abstract
This protocol details a rapid, sensitive, and robust UPLC-MS/MS method for the quantification of Nintedanib in human plasma. Utilizing Nintedanib-d8 as a structural analog internal standard (IS) ensures superior compensation for matrix effects and recovery variations compared to non-analog standards like carbamazepine.[1] The method employs protein precipitation for sample cleanup, followed by separation on a C18 reverse-phase column and detection via positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[1] The linear dynamic range is established at 1.0 – 1000 ng/mL , suitable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.
Introduction
Nintedanib is a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, primarily indicated for Idiopathic Pulmonary Fibrosis (IPF) and non-small cell lung cancer (NSCLC).[1] Due to its high plasma protein binding (~97.8%) and metabolism via hydrolytic cleavage (to BIBF 1202), accurate quantification requires a method that minimizes matrix interference.[1]
While historical methods utilize Diazepam or Nintedanib-d3, this protocol utilizes Nintedanib-d8 .[1] The heavy deuteration (+8 Da) provides a distinct mass shift that eliminates isotopic cross-talk (contribution of the analyte's natural isotopes to the IS channel), a common issue with d3 analogs at high concentrations.
Materials and Instrumentation
Reagents
-
Analyte: Nintedanib Esylate (Reference Standard, >99% purity).[1]
-
Internal Standard: Nintedanib-d8 (Isotopic purity >98%).[1]
-
Note on Nomenclature: The request referenced "Intedanib-d8"; this protocol corrects to the standard nomenclature Nintedanib-d8 .
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.[1]
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).[1]
Instrumentation
-
LC System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.
-
Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[1][2][3][4]
Experimental Conditions
Liquid Chromatography Parameters
The use of a BEH C18 column with an acidic mobile phase ensures sharp peak shapes for basic compounds like Nintedanib by suppressing silanol interactions.
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Column Temp | 40 °C |
| Flow Rate | 0.40 mL/min |
| Injection Vol | 2.0 - 5.0 µL |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (100%) |
| Run Time | 3.5 minutes |
Gradient Profile:
-
0.0 min: 10% B
-
0.5 min: 10% B[1]
-
2.0 min: 90% B (Elution of Nintedanib ~1.8 min)[1]
-
2.5 min: 90% B[1]
-
2.6 min: 10% B[1]
-
3.5 min: 10% B (Re-equilibration)
Mass Spectrometry Parameters (MRM)
Ionization is performed in ESI Positive mode.[1][5] Nintedanib forms a doubly charged ion in some conditions, but the singly charged protonated molecule
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Nintedanib | 540.3 | 113.1 | 35 | 28 | Quantifier |
| Nintedanib | 540.3 | 372.1 | 35 | 22 | Qualifier |
| Nintedanib-d8 | 548.3 | 121.1* | 35 | 28 | Internal Std |
-
Expert Insight: The product ion 113.1 corresponds to the N-methylpiperazine moiety. In Nintedanib-d8, the deuterium labels are typically located on this piperazine ring to prevent metabolic loss or exchange. Therefore, the product ion shifts by +8 Da to 121.1 . Always verify the specific labeling position of your commercial standard.
Sample Preparation Protocol (Protein Precipitation)
This method uses a "Crash & Shoot" approach, which is high-throughput and minimizes analyte loss associated with Solid Phase Extraction (SPE).[1]
Step-by-Step Workflow:
-
Thawing: Thaw plasma samples at room temperature (RT) and vortex for 10 seconds.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
-
IS Addition: Add 10 µL of Working Internal Standard Solution (Nintedanib-d8 at 500 ng/mL in 50% MeOH).
-
Tip: Vortex gently to mix IS with plasma proteins before precipitation.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Ratio: 1:3 (Plasma:Organic) ensures >98% protein removal.[1]
-
-
Vortex: Vortex vigorously for 1 minute (or shake at 1000 rpm for 5 mins on a plate shaker).
-
Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4 °C.
-
Transfer: Transfer 100 µL of the clear supernatant to a clean vial/plate.
-
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with Mobile Phase A (Water + 0.1% FA) before injection.
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the protocol, from sample intake to data output.
Figure 1: End-to-end workflow for Nintedanib quantification using Protein Precipitation (PPT) and UPLC-MS/MS.
Method Validation & Performance Criteria
To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity | ||
| Accuracy | ±15% (±20% at LLOQ) | 95% – 105% |
| Precision (CV) | <15% (<20% at LLOQ) | <8% Intra-day |
| Recovery | Consistent across range | ~85-90% (PPT method) |
| Matrix Effect | 85-115% | IS normalized matrix factor ~1.0 |
| Stability | <15% deviation | Stable 6h (RT), 3 freeze-thaw cycles |
Expert Troubleshooting Tips
-
Carryover: Nintedanib is hydrophobic and basic. If carryover is observed in blank samples after a high standard:
-
Switch needle wash to Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .[1] The acid helps solubilize the basic amine, and IPA dissolves the hydrophobic core.
-
-
Peak Tailing:
-
Ensure the column temperature is maintained at 40°C.
-
Verify the Mobile Phase A pH is acidic (~2.7 with 0.1% FA). Higher pH can cause silanol interaction and tailing.
-
-
Metabolite Interference:
-
The metabolite BIBF 1202 (free acid) elutes earlier than Nintedanib on C18 columns. Ensure your gradient starts at low organic (10% B) to chromatographically resolve them, although their mass transitions are unique (BIBF 1202: 526.3 -> 113.1).[1]
-
References
-
Liu, X., et al. (2015). Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.
-
Szkutnik-Fiedler, D., et al. (2025). Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma.[1] International Journal of Molecular Sciences.
-
Boehringer Ingelheim. Ofev (Nintedanib) Prescribing Information.[1] Clinical Pharmacology.
-
MedChemExpress. Nintedanib-d8 Product Information and Structure.
Sources
- 1. Nintedanib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Intedanib-d8 application in therapeutic drug monitoring assays
Application Note: High-Precision Therapeutic Drug Monitoring (TDM) of Nintedanib in Human Plasma Using Nintedanib-d8 Internal Standardization
Executive Summary & Clinical Context
Nintedanib (Ofev®, Vargatef®) is a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, indicated for Idiopathic Pulmonary Fibrosis (IPF), Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD), and Non-Small Cell Lung Cancer (NSCLC).
Despite its efficacy, Nintedanib exhibits significant inter-patient pharmacokinetic (PK) variability due to low oral bioavailability (~4.7%) and P-glycoprotein (P-gp) substrate activity.[1] Sub-therapeutic levels risk disease progression, while supratherapeutic levels correlate with severe gastrointestinal toxicity and liver enzyme elevation.
The Challenge: Conventional HPLC-UV methods lack the sensitivity required for trough level (C_trough) monitoring (approx.[1] 2.0 – 20.0 ng/mL).[2][3] Furthermore, complex plasma matrices in fibrotic patients often cause ion suppression in Mass Spectrometry.
The Solution: This protocol details a validated LC-MS/MS workflow utilizing Nintedanib-d8 as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs (e.g., Diazepam or Nintedanib-d3), the d8-isotopolog provides near-perfect co-elution and ionization tracking, effectively normalizing matrix effects and recovery variances.[1]
Scientific Rationale: The "d8" Advantage
The choice of Nintedanib-d8 over d3 or non-deuterated analogs is driven by Isotope Effect mitigation and Fragment Stability .
-
Co-Elution & Matrix Compensation: Nintedanib-d8 elutes at the exact retention time as the analyte. Any suppression of ionization caused by phospholipids or co-medications at that specific retention time affects both the analyte and the IS equally. The ratio (
) remains constant, preserving accuracy. -
Mass Shift Integrity: The +8 Da mass shift (generated by labeling the piperazine ring) prevents "cross-talk" or spectral overlap between the natural isotope envelope of the drug and the internal standard, a common issue with d3 analogs at high concentrations.
Mechanism of Action Diagram
Caption: Pharmacokinetic pathway of Nintedanib highlighting the critical sampling point for TDM and the role of d8-correction in accounting for bioavailability variability.
Materials and Reagents
-
Analyte: Nintedanib Esylate (Purity >99%).[1]
-
Internal Standard: Nintedanib-d8 (Label: N-methyl-2-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)).[1]
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]
Experimental Protocol
Stock Solution Preparation[4]
-
Nintedanib Stock: Dissolve 1 mg in 1 mL DMSO (1 mg/mL).[1] Store at -20°C. Protect from light (Nintedanib is photo-labile).[1]
-
IS Stock (Nintedanib-d8): Dissolve to 100 µg/mL in DMSO.
-
Working IS Solution: Dilute IS Stock in ACN to 50 ng/mL. This will serve as the precipitating agent.
Sample Preparation (Protein Precipitation)
This method avoids Solid Phase Extraction (SPE) to reduce cost and time, relying on the d8-IS to correct for the "dirtier" extract.
-
Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL amber microcentrifuge tube.
-
Spike IS: Add 150 µL of Working IS Solution (ACN containing Nintedanib-d8).[1]
-
Note: The 1:3 ratio ensures protein precipitation while introducing the IS.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water.
-
Why? Diluting the organic supernatant with water improves peak shape on early eluting C18 gradients.
-
-
Inject: 5 µL into the LC-MS/MS.
LC-MS/MS Conditions
Chromatography (LC):
-
Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or Waters Acquity BEH C18.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 20 | Loading |
| 0.50 | 20 | Isocratic Hold |
| 2.50 | 90 | Elution |
| 3.00 | 90 | Wash |
| 3.10 | 20 | Re-equilibration |
| 4.50 | 20 | End |[1]
Mass Spectrometry (MS/MS):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
| Nintedanib | 540.3 | 113.1 | 35 | 28 | Quantifier |
| Nintedanib | 540.3 | 397.2 | 35 | 20 | Qualifier |
| Nintedanib-d8 | 548.3 | 121.1 * | 35 | 28 | IS Quantifier |
-
Critical Technical Note: The primary fragment (m/z 113.1) corresponds to the N-methylpiperazine moiety.[1] Since the d8 label is located on this ring, the fragment shifts by +8 Da to 121.1 . Always verify this transition during method development, as label positions can vary by vendor.
Workflow Visualization
Caption: Step-by-step bioanalytical workflow from plasma extraction to ratiometric quantification.
Validation & Quality Control
To ensure clinical validity (E-E-A-T), the method must adhere to FDA/EMA Bioanalytical Method Validation guidelines.
Linearity & Range:
-
Range: 1.0 ng/mL (LLOQ) to 500 ng/mL (ULOQ).[1]
-
Curve Fitting: Linear regression with 1/x² weighting.
Accuracy & Precision:
-
Intra-day: CV < 15% (20% at LLOQ).[1]
-
QC Levels: Low (3 ng/mL), Medium (50 ng/mL), High (400 ng/mL).
Stability Checks (Crucial for Nintedanib):
-
Freeze/Thaw: Stable for 3 cycles at -80°C.
-
Benchtop: Unstable in light. All processing must occur under monochromatic (yellow) light or in amber tubes.
-
Autosampler: Stable for 24h at 10°C in acidified mobile phase.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Ion suppression from phospholipids.[1] | Ensure the divert valve sends the first 1.0 min of flow to waste. |
| Peak Tailing | Basic nature of Nintedanib interacting with silanols. | Increase buffer strength (Ammonium Formate) or use a high-pH stable column (e.g., BEH C18) with high pH mobile phase (Ammonium Bicarbonate).[1] |
| Signal Drift | Source contamination. | Clean the ESI cone/shield. Nintedanib sticks to surfaces. |
| Carryover | Adsorption to injector needle. | Use a strong needle wash: ACN:MeOH:Isopropanol:Water (1:1:1:[1]1) + 0.1% FA.[3][4][6] |
References
-
Smyth, W. F., et al. (2016). "Determination of nintedanib in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
-
Boehringer Ingelheim. (2020). "OFEV (nintedanib) Prescribing Information."
-
European Medicines Agency (EMA). (2011).[1] "Guideline on bioanalytical method validation."
-
MedChemExpress. "Nintedanib-d8 Product Information & Structure."
-
Reis, R., et al. (2018). "Therapeutic drug monitoring of nintedanib in non-small cell lung cancer patients." Therapeutic Drug Monitoring.
Sources
- 1. veeprho.com [veeprho.com]
- 2. roswellpark.org [roswellpark.org]
- 3. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A stability indicating method development and... | F1000Research [f1000research.com]
- 9. impactfactor.org [impactfactor.org]
Application Notes & Protocols: Utilizing Intedanib-d8 in Cellular Assays
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Intedanib and its deuterated analog, Intedanib-d8, in cell culture experiments. The protocols and insights herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the principles behind each experimental step.
Section 1: Scientific Foundation & Mechanism of Action
The Role of Intedanib as a Multi-Targeted Tyrosine Kinase Inhibitor
Intedanib (also known as BIBF 1120) is a potent, small-molecule inhibitor of multiple tyrosine kinases. Its primary mechanism of action involves competitively binding to the intracellular ATP-binding pocket of several key receptor tyrosine kinases (RTKs). This action blocks receptor autophosphorylation and disrupts the downstream signaling cascades that are critical drivers of cellular proliferation, migration, and survival.
The principal targets of Intedanib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Crucial for angiogenesis (the formation of new blood vessels).
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell growth, differentiation, and tissue repair.
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Key regulators of fibroblast proliferation, migration, and transformation.
By inhibiting these receptors, Intedanib effectively attenuates the pathological processes driven by their over-activation, such as the excessive proliferation and activation of fibroblasts in fibrotic diseases or angiogenesis in tumors. Downstream pathways that are consequently inhibited include the Ras-ERK and PI3K-Akt signaling cascades.
The Purpose of Deuteration: Intedanib-d8
Intedanib-d8 is a stable isotope-labeled version of Intedanib where eight hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically and biologically identical to Intedanib in its interactions with cellular targets but has a higher molecular weight.
Why is this useful? The primary application of Intedanib-d8 is not to study biological effects directly, but to serve as an internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). During sample preparation and analysis, an IS is crucial for correcting variations in sample extraction, handling, and instrument response. Because Intedanib-d8 co-elutes with Intedanib but is distinguished by its mass, it provides a highly accurate reference for quantifying the concentration of the parent drug in complex biological matrices like cell lysates or culture media.
Section 2: Materials and Reagent Preparation
Essential Reagents & Safety
| Reagent/Material | Recommended Source/Type | Safety & Handling Notes |
| Intedanib / Intedanib-d8 | High-purity powder (>98%) | Handle as a potent compound. Use in a chemical fume hood. Avoid inhalation and contact with skin/eyes. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade | Use fresh, anhydrous DMSO to ensure complete dissolution. Store desiccated. |
| Cell Culture Medium | As required by cell line (e.g., DMEM, RPMI) | Standard sterile cell culture technique is required. |
| Serum | Fetal Bovine Serum (FBS), heat-inactivated | Lot-to-lot variability can affect cell growth; consistency is key. |
| Cell Lines | e.g., Human Lung Fibroblasts (HLFs), HFL-1, A549 | Select a cell line relevant to the research question (e.g., fibroblasts for fibrosis studies). |
| Personal Protective Equipment | Lab coat, safety glasses, chemical-resistant gloves | Standard laboratory practice. |
Protocol: Preparation of Stock Solutions
The accuracy of in vitro experiments begins with correctly prepared stock solutions. Intedanib is poorly soluble in aqueous solutions but readily dissolves in DMSO.
Objective: To prepare a high-concentration, stable stock solution of Intedanib and Intedanib-d8 for serial dilution.
Procedure:
-
Pre-calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Use a molarity calculator based on the molecular weight of the compound (Intedanib: ~539.6 g/mol ; Intedanib Esylate: ~649.76 g/mol ; check supplier datasheet).
-
Weighing: In a chemical fume hood, carefully weigh the required amount of Intedanib or Intedanib-d8 powder into a sterile, conical tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles , which can degrade the compound.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and initials. Store immediately at -20°C or -80°C for long-term stability.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Ensures maximum solubility and stability. Water contamination can cause precipitation. |
| Stock Concentration | 10-100 mM | High concentration minimizes the volume of DMSO added to cell cultures, preventing solvent toxicity. |
| Storage Temperature | -20°C or -80°C | Preserves the integrity of the compound for long-term use. |
| Handling | Aliquot for single use | Prevents degradation from multiple freeze-thaw cycles and reduces contamination risk. |
Section 3: Experimental Protocols & Workflows
Protocol: In Vitro Treatment for Biological Effect Studies
This protocol details the standard procedure for treating cultured cells with Intedanib to assess its impact on cellular functions like proliferation, migration, or protein expression.
Objective: To expose cells to a range of Intedanib concentrations to determine its biological efficacy.
Procedure:
-
Cell Seeding: Plate cells at a density appropriate for the specific assay and desired confluency at the experiment's endpoint. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Serum Starvation (Optional): For assays involving growth factor stimulation (e.g., PDGF, FGF), it is often necessary to synchronize the cells in a quiescent state. Replace the growth medium with a low-serum (e.g., 0.1-0.5% FBS) or serum-free medium for 12-24 hours. This minimizes baseline signaling and enhances the specific response to the stimulus.
-
Preparation of Working Solutions: Thaw a stock aliquot of Intedanib. Prepare serial dilutions directly in the appropriate cell culture medium to achieve the final desired concentrations. Always include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) to account for any effects of the solvent.
-
Pre-incubation with Intedanib: Remove the old medium from the cells and add the medium containing the Intedanib dilutions (and vehicle control). Incubate for a short period (e.g., 30-60 minutes) to allow the inhibitor to enter the cells and engage its targets before stimulation.
-
Stimulation: If the experiment requires it, add the stimulating growth factor (e.g., PDGF-BB, TGF-β1) to the wells at a pre-determined optimal concentration. Do not add stimulus to negative control wells.
-
Incubation: Culture the cells for the desired experimental duration, which can range from minutes (for phosphorylation studies) to 72 hours (for proliferation or matrix deposition studies).
-
Endpoint Analysis: Proceed with the chosen cell-based assay (see Section 3.2).
| Experimental Parameter | Typical Range | Rationale & Key Studies |
| Working Concentration | 10 nM - 1 µM | This range brackets the reported IC50 values for target kinases and has been shown to effectively inhibit fibroblast proliferation and differentiation. |
| Incubation Time | 24 - 72 hours | Shorter times (24h) are suitable for proliferation, while longer times (48-72h) may be needed to observe effects on extracellular matrix deposition. |
| Stimulating Factors | PDGF-BB (10-50 ng/mL), TGF-β1 (1 ng/mL), bFGF (10-20 ng/mL) | These factors are used to induce a specific cellular phenotype (proliferation, differentiation) that Intedanib is expected to inhibit. |
Common Cell-Based Assays for Efficacy
The choice of assay depends on the biological question being addressed. Cell-based assays are critical for evaluating drug efficacy in a physiologically relevant context.
-
Proliferation/Viability Assays (BrdU, CCK-8, MTS): These colorimetric or fluorescence-based assays measure metabolic activity or DNA synthesis. They are ideal for quantifying Intedanib's cytostatic effects on growth factor-stimulated fibroblasts.
-
Migration Assays (Wound Healing/Scratch Assay): This method assesses the ability of a cell population to migrate into an empty space. It is used to demonstrate Intedanib's inhibition of fibroblast motility, a key process in fibrosis.
-
Western Blotting: This technique allows for the direct measurement of protein expression and phosphorylation status. It provides mechanistic proof by showing that Intedanib reduces the phosphorylation of PDGFR, FGFR, and downstream effectors like ERK and Akt.
-
Extracellular Matrix (ECM) Deposition Assays (Sircol, Western Blot for Collagen/Fibronectin): These assays quantify the production of ECM components like collagen. They are essential for evaluating the anti-fibrotic potential of Intedanib, typically in response to TGF-β stimulation.
Protocol: Quantitative Analysis Using Intedanib-d8
This protocol describes how to use Intedanib-d8 as an internal standard to accurately measure the concentration of Intedanib in a cell culture sample via LC-MS/MS.
Objective: To quantify the amount of Intedanib taken up by cells or remaining in the culture medium.
Procedure:
-
Cellular Experiment: Conduct the cell treatment experiment using non-deuterated Intedanib as described in Protocol 3.1.
-
Sample Collection: At the desired time point, collect the biological samples to be analyzed (e.g., culture supernatant, or washed cells that are then lysed).
-
Internal Standard Spiking: To each collected sample, add a precise, known concentration of the Intedanib-d8 stock solution . This step is critical; the amount of IS added must be consistent across all samples and standards.
-
Sample Extraction: Perform a protein precipitation step to remove proteins that interfere with LC-MS/MS analysis. A common method is to add 3 volumes of ice-cold acetonitrile, vortex, and incubate at -20°C.
-
Clarification: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Final Sample Preparation: Carefully transfer the clear supernatant to a new tube or a 96-well plate suitable for an autosampler. Evaporate the solvent and reconstitute in the mobile phase if necessary.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. The system will be configured to monitor the specific precursor-to-product ion transitions for both Intedanib and Intedanib-d8.
-
Quantification: The concentration of Intedanib in the original sample is calculated by comparing the peak area ratio of Intedanib to that of the known concentration of Intedanib-d8 against a standard curve.
References
-
Wollin, L., et al. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. European Respiratory Journal, 45(5), 1434-1445. [Link]
-
Zhang, W., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]
-
Hellerstein, M. K., et al. (2021). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. bioRxiv. [Link]
-
Xing, Y., et al. (2005). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Analytical chemistry, 77(22), 7208-7215. [Link]
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. [Link]
-
Hostettler, K. E., et al. (2014). Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idipathic pulmonary fibrosis. Respiratory research, 15(1), 1-10. [Link]
-
Hellerstein, M. K., et al. (2021). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. bioRxiv. [Link]
-
Drugs.com. (2025). How does Ofev (nintedanib) work in the treatment of idiopathic pulmonary fibrosis (IPF)? [Link]
-
Rangarajan, S., et al. (2023). Anti-fibrotic effects of nintedanib on lung fibroblasts derived from patients with Progressive Fibrosing Interstitial Lung Diseases. Archivos de Bronconeumología (English Edition). [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
DiscoveRx. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. SlideShare. [Link]
- Gabasa, M., et al. (2017). Nintedanib selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients. British journal of cancer, 117(7), 971-982. [https://www.ncbi.n
Application Note: Intedanib-d8 (Nintedanib-d8) for Bioequivalence Studies of Nintedanib Formulations
This Application Note and Protocol is designed for senior bioanalytical scientists and drug development professionals conducting Bioequivalence (BE) studies for Nintedanib (Intedanib) formulations.
Part 1: Strategic Overview & Scientific Rationale
The Bioequivalence Challenge
Nintedanib (BIBF 1120), marketed as Ofev, is a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR. For generic developers, demonstrating bioequivalence (BE) requires navigating complex pharmacokinetic (PK) properties:
-
High Variability: Nintedanib exhibits significant inter-subject variability and a food effect (absorption increased by food).[1]
-
Instability Risk: Being a methyl ester, Nintedanib is susceptible to hydrolytic cleavage by plasma esterases to its major metabolite, BIBF 1202 (carboxylic acid). This conversion can occur ex vivo during sample collection, artificially lowering parent drug concentration and invalidating BE data.
-
Matrix Effects: The presence of phospholipids in plasma can suppress ionization, necessitating a robust Stable Isotope Dilution (SID) strategy.
The Role of Intedanib-d8
Intedanib-d8 (Nintedanib-d8) is the critical component for regulatory-grade assays. Unlike analog internal standards (e.g., Diazepam or Carbamazepine), Intedanib-d8 shares the exact physicochemical properties (pKa, solubility, retention time) of the analyte but is mass-resolved by +8 Da.
Mechanistic Advantage:
-
Co-elution: It co-elutes with Nintedanib, experiencing the exact same matrix suppression/enhancement at the electrospray source.
-
Compensation: It perfectly compensates for recovery losses during extraction and injection variability.
-
Cross-talk Elimination: The +8 Da shift (typically on the piperazine or indole rings) is sufficient to prevent isotopic overlap (M+0 of IS interfering with Analyte, or M+8 of Analyte interfering with IS).
Part 2: Chemical & Reagent Specifications
| Component | Specification | Critical Notes |
| Analyte | Nintedanib Esylate (BIBF 1120) | Light sensitive. Store at -20°C protected from light. |
| Internal Standard | Intedanib-d8 (Nintedanib-d8) | MW: ~547.6 (Free Base) / Varies by salt. Isotopic Purity: >99.0% D. Chemical Purity: >98%. |
| Matrix | K2EDTA Human Plasma | Acidified (See Protocol). |
| Solvents | LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA). | Do not use HPLC grade; background noise will compromise LLOQ. |
Part 3: Comprehensive Experimental Protocol
Sample Collection & Stabilization (The "Self-Validating" Step)
Rationale: To prevent the ex vivo hydrolysis of the methyl ester to the acid metabolite (BIBF 1202), plasma acidification is mandatory. Without this, the ratio of Parent/Metabolite changes post-draw, failing regulatory inspection.
Protocol:
-
Collection: Draw blood into K2EDTA vacutainers.
-
Processing: Centrifuge at 3,000 x g for 10 min at 4°C within 30 minutes of collection.
-
Stabilization (Critical): Immediately transfer plasma to a cryovial containing 10% Formic Acid (20 µL per 1 mL of plasma) .
-
Target pH: ~3.0–4.0 (Inhibits esterase activity).
-
-
Storage: Flash freeze and store at -70°C ± 10°C.
Standard & QC Preparation
-
Stock Solutions: Prepare Nintedanib (1.0 mg/mL) and Intedanib-d8 (1.0 mg/mL) in DMSO (ensures solubility).
-
Working Solutions: Dilute in 50:50 Methanol:Water.
-
Calibration Curve (CC): 1.0 ng/mL to 1000 ng/mL (Covering Cmax and washout phases).
-
Quality Controls (QC): LLOQ (1.0 ng/mL), Low (3.0 ng/mL), Mid (400 ng/mL), High (800 ng/mL).
Sample Extraction: Liquid-Liquid Extraction (LLE)
Rationale: While Protein Precipitation (PPT) is faster, LLE provides cleaner samples by removing phospholipids that cause matrix effects, crucial for the low LLOQ required in BE studies. Nintedanib is a base; high pH extraction drives it into the organic layer.
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of acidified plasma to a labeled tube.
-
IS Addition: Add 50 µL of Intedanib-d8 working solution (500 ng/mL). Vortex 10s.
-
Basification: Add 200 µL of 100 mM Sodium Carbonate (pH ~10). Vortex 10s.
-
Mechanism:[2] Neutralizes the protonated amine, converting Nintedanib to its uncharged free-base form for organic solubility.
-
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).
-
Agitation: Shake/tumble for 15 min. Centrifuge at 4,000 rpm for 5 min.
-
Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean tube.
-
Drying: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase (60:40 A:B). Vortex and transfer to autosampler vials.
LC-MS/MS Instrumentation & Conditions
Chromatography (UPLC/HPLC):
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Gradient:
-
0.0 - 0.5 min: 30% B
-
0.5 - 2.5 min: 30% -> 90% B (Linear ramp)
-
2.5 - 3.5 min: 90% B (Wash)
-
3.5 - 3.6 min: 90% -> 30% B
-
3.6 - 5.0 min: 30% B (Re-equilibration)
-
Mass Spectrometry (Triple Quadrupole):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Nintedanib | 540.3 [M+H]+ | 113.1 | 35 | 30 |
| Intedanib-d8 | 548.3 [M+H]+ | 113.1* | 35 | 30 |
-
Note on MRM: The 113.1 fragment corresponds to the N-methylpiperazine moiety. If your specific d8 labeling is on the piperazine ring, the product ion will shift (e.g., to 121.1). Always perform a product ion scan on your specific IS batch to confirm the transition.
Part 4: Visualization of Workflows
Bioanalytical Logic & Decision Tree
This diagram illustrates the critical decision points and flow for the bioequivalence assay.
Caption: Figure 1: Optimized Bioanalytical Workflow for Nintedanib BE Studies emphasizing critical stabilization and extraction decision points.
Part 5: Method Validation (FDA/EMA Compliance)
To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be validated:
Selectivity & Specificity
-
Requirement: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).
-
Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response. Interference at IS retention time must be < 5% of average IS response.
-
Intedanib-d8 Role: Verify no "cross-talk". Inject ULOQ of Nintedanib and monitor IS channel; inject IS only and monitor Nintedanib channel.
Matrix Effect (IS Normalized)
-
Experiment: Compare the response of post-extraction spiked samples (Set B) to neat solution standards (Set A).
-
Calculation: Matrix Factor (MF) = Response(B) / Response(A).
-
IS Normalization: Calculate IS-Normalized MF = MF(Analyte) / MF(IS).
-
Acceptance: The CV of the IS-Normalized MF across 6 lots must be < 15%. This is where Intedanib-d8 proves its value by correcting for ion suppression.
Stability Benchmarks
-
Freeze-Thaw: 3 cycles at -70°C to Room Temp.
-
Short-Term: 4-6 hours on benchtop (ice bath).
-
Post-Preparative: 24-48 hours in autosampler (4-10°C).
-
Long-Term: Exceeding the duration from first sample collection to last analysis.
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Incorrect pH during extraction. | Ensure pH is >9.0 during LLE to free-base the piperazine moiety. Check Na2CO3 quality. |
| Peak Tailing | Column overload or secondary interactions. | Use a high-coverage C18 column (e.g., BEH).[3][5] Add 5mM Ammonium Formate to mobile phase to mask silanols. |
| Conversion to Metabolite | Insufficient acidification. | Verify 10% Formic Acid was added immediately at collection. Check freezer logs. |
| Signal Drift | Source contamination. | Divert flow to waste for the first 0.5 min and last 1.0 min of the gradient. |
References
-
US Food and Drug Administration (FDA). Draft Guidance on Nintedanib Esylate.[2][6] Recommended Bioequivalence Studies.[6][7] [Link]
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. (2018). [Link]
-
Liu, Y., et al. (2015). Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS.[3] Journal of Chromatography B. [Link]
-
Kiełczyńska, A., et al. (2024). Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma. Pharmaceutics.[8][9] [Link][9]
-
ClinicalTrials.gov. Nintedanib (BIBF 1120) Study Details and Nomenclature. [Link]
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. FDA releases 47 new and revised bioequivalence guidelines for generics [gabionline.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Intedanib-d8 (Nintedanib-d8) Solubility
Introduction: Understanding the Molecule
Welcome to the technical support center. You are likely here because your internal standard, Intedanib-d8 (commonly known as Nintedanib-d8 or BIBF 1120-d8 ), is precipitating out of solution, causing inconsistent LC-MS/MS response, carryover, or column clogging.
To solve this, we must first understand the physicochemical enemies:
-
Lipophilicity: Nintedanib is a highly lipophilic tyrosine kinase inhibitor. The free base form is practically insoluble in water.
-
pH Dependence: It behaves as a weak base (pKa ~7.4 and ~3.0). It is soluble in acidic environments (where it is protonated) but "crashes out" rapidly as the pH approaches neutral (pH > 6.0).
-
The "Dilution Shock": Spiking a high-concentration DMSO stock directly into a neutral aqueous buffer (like PBS or plasma) forces the molecule into its insoluble free-base form immediately.
The following guide provides a self-validating troubleshooting workflow to stabilize your internal standard.
Phase 1: Stock Solution Preparation
Q: My Intedanib-d8 solid is not dissolving in DMSO, or the solution looks hazy. What is wrong?
A: This is often due to moisture contamination or insufficient energy input during reconstitution. Nintedanib-d8 requires anhydrous conditions and mechanical agitation to disrupt its crystal lattice.
Troubleshooting Protocol: The "Anhydrous Rescue"
-
Solvent Choice: Use 100% Anhydrous DMSO . Do not use water, ethanol, or standard grade DMSO that has been opened for weeks (DMSO is hygroscopic).
-
Concentration Limit: Target a stock concentration of 1 mg/mL to 10 mg/mL . Do not attempt >20 mg/mL without specialized formulation.
-
Mechanical Aid:
-
Vortex: 60 seconds at high speed.
-
Sonicate: If visible particles remain, sonicate in a water bath at 40°C for 10–15 minutes . Note: Brief heating to 40°C is stable for this compound and necessary to achieve saturation.
-
-
Visual Check: Hold the vial against a light source. The solution must be a clear, bright yellow without any turbidity.
Technical Insight: Deuterated standards are expensive. If you suspect your DMSO is "wet," do not risk the solid. Purchase a fresh ampoule of anhydrous DMSO (sealed under argon) for the initial reconstitution.
Phase 2: Working Solution & Aqueous Dilution
Q: The stock was clear, but as soon as I diluted it with water/buffer, it turned cloudy or precipitated. How do I prevent this?
A: This is the "Dilution Shock." You likely diluted a hydrophobic base into a neutral aqueous environment. You must maintain an acidic environment or a high organic ratio during intermediate steps.
The "Step-Down" Dilution Strategy
Never jump from 100% DMSO to 100% Water. Use an intermediate solvent system.
Step 1: Intermediate Dilution (100x Working Solution)
-
Diluent: 50% Methanol / 50% Water with 0.1% Formic Acid .
-
Why? The methanol keeps the lipophilic core solvated, while the formic acid (pH ~2.5) ensures the nitrogen centers remain protonated (ionized), drastically increasing aqueous solubility.
Step 2: Final Spiking Solution
-
If spiking into Plasma/Serum: Prepare your working IS solution in 50% Acetonitrile . The organic content will precipitate plasma proteins (which you want) while keeping the drug soluble.
-
If spiking into Buffer/Media: Ensure the final mixture contains at least 0.5% Formic Acid or Tween-80 (0.1%) if acidification is not an option.
Quantitative Solubility Data
| Solvent System | Solubility Status | Recommendation |
| Water (Neutral pH 7.0) | Insoluble (< 1 µg/mL) | 🛑 AVOID |
| PBS (pH 7.4) | Insoluble | 🛑 AVOID |
| 0.1 N HCl (pH ~1.0) | Soluble (> 10 mg/mL) | ✅ Excellent for dissolution |
| DMSO (Anhydrous) | Soluble (~10–15 mg/mL) | ✅ Best for Primary Stock |
| Methanol | Slightly Soluble | ⚠️ Use only with acid |
| 50% MeOH + 0.1% FA | Soluble | ✅ Best for Working Solution |
Phase 3: LC-MS/MS Troubleshooting
Q: I see low signal intensity or poor peak shape for Intedanib-d8, even though the solution looks clear. Why?
A: "Invisible precipitation" (micro-aggregates) or column adsorption might be occurring inside the LC system.
Diagnostic Checklist:
-
Check the Needle Wash: Ensure your autosampler needle wash contains 50:50 MeOH:Water + 0.1% Formic Acid . A neutral wash can cause the drug to precipitate on the needle, leading to carryover.
-
Mobile Phase Compatibility:
-
Does your starting gradient have enough organic? Start at 5-10% Organic , not 0%.
-
Does your Mobile Phase A contain acid? You must use 0.1% Formic Acid or Acetate. Neutral mobile phases will cause on-column precipitation and peak tailing.
-
-
Adsorption: Nintedanib is "sticky." Use polypropylene vials and inserts. Avoid glass if possible at low concentrations (< 10 ng/mL), or use silanized glass.
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for preparing stable solutions of Intedanib-d8.
Caption: Decision tree for preventing precipitation during the reconstitution and dilution of Nintedanib-d8.
References
-
Selleck Chemicals. Nintedanib (BIBF 1120) Solubility & Storage Guidelines.[1] Retrieved from
-
National Institutes of Health (NIH) - PubChem. Nintedanib Compound Summary: Chemical and Physical Properties. Retrieved from
-
TargetMol. Nintedanib-d8 Product Information and Solubility Data. Retrieved from
-
Therapeutic Goods Administration (TGA). Australian Public Assessment Report for Nintedanib. Retrieved from
-
BenchChem. Troubleshooting Inaccurate Results with Deuterated Internal Standards. Retrieved from
Sources
Technical Support Center: Optimizing LC-MS/MS for Intedanib-d8 (Nintedanib) Detection
Status: Operational Ticket ID: OPT-NIN-D8-2024 Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
Welcome to the technical support hub for Nintedanib (Intedanib) and its deuterated internal standard, Intedanib-d8. This guide moves beyond basic method setup to address the specific physicochemical challenges of this Tyrosine Kinase Inhibitor (TKI).
The Core Challenge: Nintedanib is a lipophilic, basic molecule (
-
Peak Tailing: Strong interaction with residual silanols on C18 columns.
-
Fragmentation Specificity: The primary product ion (m/z 113) is a common low-mass fragment, susceptible to background noise.
-
Isotope Effects: Deuterated standards (d8) often exhibit slightly shorter retention times than the native analyte, risking separation from the ion-suppression zone.
Module 1: Mass Spectrometry Optimization (The Source)
MRM Transition Parameters
The following transitions are optimized for ESI+ mode.
Note: The primary fragment for Nintedanib is the methyl-piperazine moiety. Ensure your Intedanib-d8 is labeled on this ring to utilize the shifted fragment mass, avoiding cross-talk.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) | Role |
| Nintedanib | 540.3 | 113.1 | 28-32 | 50 | Quantifier |
| 540.3 | 371.1 | 22-25 | 50 | Qualifier | |
| Intedanib-d8 | 548.3 | 121.1 | 28-32 | 50 | IS (Quant) |
Source Tuning (ESI+)
Nintedanib is easily protonated. However, excessive source temperature can cause in-source fragmentation of the labile piperazine ring, reducing precursor intensity.
-
Spray Voltage: 3500 – 4500 V (Dependent on flow rate).
-
Source Temp: 350°C – 450°C (High temp helps desolvation of the lipophilic backbone).
-
Curtain Gas: High (35+ psi) to prevent solvent clustering.
Troubleshooting: Signal & Cross-Talk
Q: I see a signal for Nintedanib in my "IS Only" blank samples. Is my column dirty? A: While carryover is possible, this is often Isotopic Interference .
-
Mechanism: Naturally occurring
isotopes of Nintedanib contribute to the mass window of the internal standard if the mass difference is small. However, with a d8 label (+8 Da), this is rare. -
More Likely: Your d8 standard contains a small percentage of d0 (native) impurity.
-
Action: Check the Certificate of Analysis (CoA) for "Isotopic Purity." If <99%, you will see native drug in your IS channel. You must subtract this background or lower your IS concentration.
Q: My sensitivity is poor despite a clean background. A: Check the m/z 113.1 cutoff.
-
Mechanism: Many older mass spectrometers have a "Low Mass Cutoff" or weak transmission below m/z 150.
-
Action: If your instrument struggles with low mass transmission, switch the quantifier to the 371.1 fragment. It is less intense but often has a better Signal-to-Noise (S/N) ratio due to lower chemical background.
Module 2: Chromatography (The Separation)
Column & Mobile Phase Selection
Nintedanib's basic nitrogen atoms will bind to free silanols, causing severe tailing.
-
Column: Ethylene Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) C18 columns are superior to standard silica C18.
-
Recommended: Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps Nintedanib protonated and soluble).
-
Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and different selectivity).
The Deuterium Isotope Effect
Deuterium is slightly more hydrophilic than Hydrogen. You may observe Intedanib-d8 eluting 0.05 – 0.1 min earlier than Native Nintedanib. This is normal but critical to monitor. If the IS elutes too early, it may not compensate for matrix effects occurring at the exact time the native drug elutes.
Visualization: Method Development Workflow
Figure 1: Step-by-step workflow for establishing a robust LC-MS/MS method for Nintedanib, moving from source tuning to chromatographic refinement.
Module 3: Sample Preparation (The Matrix)
Critical Handling: Light Sensitivity
Nintedanib is photolabile .[1] Exposure to direct light causes degradation (E/Z isomerization and oxidation).
-
Protocol: All extraction steps must be performed under yellow monochromatic light or in amber glassware.
-
Impact: If you see "double peaks" in your chromatogram that share the same mass transitions, it is likely the photo-isomer formed during bench work.
Extraction Protocol (Protein Precipitation)
While Liquid-Liquid Extraction (LLE) yields cleaner samples, Protein Precipitation (PPT) is sufficient if the LC gradient flushes the column well.
-
Aliquot: 50 µL Plasma.
-
IS Addition: Add 20 µL Intedanib-d8 (500 ng/mL).
-
Precipitation: Add 150 µL Acetonitrile (0.1% Formic Acid).
-
Why Acid? Acidified ACN improves recovery by breaking protein binding and ensuring the drug remains soluble.
-
-
Vortex: High speed, 2 mins.
-
Centrifuge: 15,000 x g for 10 mins at 4°C.
-
Transfer: Inject Supernatant (or dilute 1:1 with water to improve peak shape).
Troubleshooting: Recovery & Stability
Q: My recovery is inconsistent (High %CV). A: Check your Equilibration Time . After spiking the IS into the plasma, let it sit for 10-15 minutes before adding the precipitation solvent. The IS needs time to bind to plasma proteins to mimic the native drug's state. If you precipitate immediately, the IS is "free" while the native drug is "bound," leading to different extraction efficiencies.
Q: The peak shape is broad/split. A: Solvent mismatch. If you inject pure Acetonitrile supernatant onto a high-aqueous initial gradient (e.g., 90% Water), the drug precipitates at the head of the column.
-
Fix: Dilute the supernatant 1:1 with Mobile Phase A (Water + FA) before injection.
Module 4: Logic Tree for Troubleshooting
Use this decision tree when encountering assay failure.
Figure 2: Diagnostic logic tree for isolating failure modes in Nintedanib analysis.
References
-
European Medicines Agency (EMA). Assessment Report: Ofev (Nintedanib). (2014).[2] Procedure No. EMEA/H/C/003821/0000. [Link]
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link]
-
Togami, K., et al. Preparation and characterization of nintedanib-loaded polymeric micelles. (2019). Journal of Drug Delivery Science and Technology. (Contextual reference for Nintedanib solubility and stability profiles). [Link]
Sources
Technical Support Center: Nintedanib-d8 Stability & Processing Guide
Subject: Preventing degradation of Nintedanib-d8 (Internal Standard) during biological sample processing. Correction Notice: References to "Intedanib" in the query are interpreted as Nintedanib (BIBF 1120), a triple angiokinase inhibitor.[1] "Intedanib" is a common nomenclature error. This guide addresses Nintedanib-d8.
Executive Summary
Nintedanib-d8 (BIBF 1120-d8) is the deuterated internal standard (IS) used for the LC-MS/MS quantitation of Nintedanib.[2] While the deuterium labeling provides mass differentiation, the molecule retains the physicochemical fragilities of the parent drug.
The Critical Triad of Instability:
-
Photo-isomerization: The indolinone core is highly susceptible to E/Z isomerization under UV/Vis light.
-
Hydrolysis: The methyl ester moiety hydrolyzes to the carboxylic acid metabolite (BIBF 1202) under basic conditions or enzymatic action.
-
Transesterification: In the presence of methanol/ethanol and heat, the methyl ester can exchange alkyl groups.
Part 1: Degradation Mechanics (Visualized)
To troubleshoot effectively, you must understand how the molecule breaks down.
Figure 1: Primary degradation pathways of Nintedanib-d8.[3] The Z-isomer is the target analyte; light exposure rapidly converts it to the E-isomer, altering retention time and quantitation.
Part 2: Troubleshooting Guides & FAQs
Category A: Photo-Degradation & Isomerization
Q: My Internal Standard (IS) peak is splitting or broadening significantly. Is this column failure? A: It is likely photo-isomerization , not column failure. Nintedanib exists primarily as the Z-isomer. Exposure to white light causes a rapid equilibrium shift to the E-isomer. Because the E and Z isomers have different polarities, they may partially separate on high-efficiency columns (UPLC), appearing as a split peak or a "shoulder."
-
The Fix:
-
Amber Everything: Use amber glassware for all stock solutions.
-
Light Filter: If amber glass is unavailable, wrap tubes in aluminum foil.
-
Lab Environment: Process samples under yellow (sodium vapor) light or dim conditions.
-
Autosampler: Ensure the autosampler compartment is dark/opaque.
-
Q: Can I reverse the isomerization if it happens? A: Isomerization is often reversible (equilibrium-driven), but relying on this is poor analytical practice. Re-equilibration takes time and is temperature-dependent, introducing variability between the first and last injection of a batch. Discard exposed stock solutions.
Category B: Hydrolysis & Chemical Stability
Q: I am losing signal intensity for Nintedanib-d8, and a new peak (+14 Da or -14 Da) is appearing. A: This indicates ester instability .
-
Hydrolysis (Loss of signal): The methyl ester hydrolyzes to the free acid (BIBF 1202). This is accelerated by basic pH (pH > 8) and elevated temperatures.
-
Transesterification (+14 Da): If you dissolve the stock in Ethanol, the methyl ester can swap with the ethyl group, creating an ethyl-ester artifact.
-
The Fix:
-
Acidic Mobile Phase: Always maintain 0.1% Formic Acid in your mobile phase to stabilize the ester.
-
Avoid Alcohols in Stock: Use DMSO for primary stock solutions.
-
Control Evaporation: Do not exceed 40°C during nitrogen evaporation (TurboVap).
-
Category C: Matrix Effects & Extraction
Q: The IS recovery is inconsistent between plasma samples and neat standards. A: This suggests enzymatic degradation or protein binding . Plasma contains esterases that can hydrolyze Nintedanib-d8 to the acid metabolite during the thawing or processing phase.
-
The Fix:
-
Work on Ice: Keep all plasma samples at 4°C. Esterase activity drops significantly at low temperatures.
-
Acidify Immediately: When performing protein precipitation (PPT), add 0.1% formic acid to the precipitation solvent (Acetonitrile/Methanol). The low pH denatures esterases instantly.
-
Part 3: Validated Sample Processing Protocol
This workflow is designed to minimize the three degradation vectors simultaneously.
Reagents
-
Primary Solvent: DMSO (Anhydrous)
-
Extraction Solvent: Acetonitrile containing 0.1% Formic Acid (Chilled to 4°C)
-
Buffer: Ammonium Formate (pH 3.5 - 4.0)
Step-by-Step Workflow
-
Stock Preparation (Darkness Critical):
-
Dissolve Nintedanib-d8 in DMSO.
-
Store in Amber vials at -20°C or -80°C.
-
Why: DMSO prevents hydrolysis; Amber glass prevents isomerization.
-
-
Sample Thawing:
-
Thaw plasma samples on wet ice , not in a water bath.
-
Why: Minimizes esterase activity.
-
-
Protein Precipitation (PPT):
-
Add 3 volumes of chilled Acetonitrile (with 0.1% Formic Acid) to 1 volume of plasma.
-
Vortex immediately for 30 seconds.
-
Why: Acidified ACN precipitates proteins and quenches enzyme activity simultaneously.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 10 mins at 4°C .
-
-
Post-Processing:
-
Transfer supernatant to an Amber autosampler vial.
-
If dilution is required, use Mobile Phase A (Acidic buffer). Do not use pure Methanol.
-
Visualized Workflow Logic
Figure 2: Optimized extraction workflow to prevent enzymatic and chemical degradation.
Part 4: Stability Data Summary
| Condition | Stability Status | Recommendation |
| Light (Daylight) | Unstable (< 1 hour) | Strict light protection required. |
| Plasma (Room Temp) | Moderate (~4 hours) | Keep on ice; process rapidly. |
| Acidic Solvent (pH 3) | Stable (> 24 hours) | Use acidified mobile phases. |
| Basic Solvent (pH 9) | Unstable | Avoid alkaline extraction/buffers. |
| Freeze/Thaw | Stable (3 cycles) | Aliquot samples to avoid excess cycles. |
References
-
European Medicines Agency (EMA). (2014). Assessment Report: Ofev (Nintedanib). Procedure No. EMEA/H/C/003821/0000. Retrieved from [Link]
-
Chhippa, Y. R., et al. (2024).[4] Nintedanib: A Review on Analytical Method Development and Validation. International Journal of Pharmacy and Pharmaceutical Research.[4] Retrieved from [Link]
-
Viatris. (2025).[5][6] Assessment report - Nintedanib Viatris. European Medicines Agency. Retrieved from [Link]
Sources
Addressing matrix effects in bioanalysis with Intedanib-d8
Technical Support Center: Optimizing Bioanalysis of Intedanib with Intedanib-d8
Introduction: The Precision Imperative
Welcome to the Technical Support Center for Intedanib (Nintedanib) Bioanalysis. As a tyrosine kinase inhibitor (TKI) targeting VEGFR, FGFR, and PDGFR, Intedanib requires rigorous quantification in biological matrices due to its narrow therapeutic index and complex pharmacokinetic profile.
You are likely using Intedanib-d8 (a deuterated stable isotope-labeled internal standard, SIL-IS) to compensate for variability in extraction recovery and ionization efficiency. However, the use of deuterated standards in LC-MS/MS introduces unique challenges, particularly Matrix Effects (ME) and Deuterium Isotope Effects .
This guide moves beyond basic "how-to" steps. It provides a causal analysis of why your assay might fail and offers self-validating protocols to ensure regulatory compliance (FDA/EMA).
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: My Intedanib-d8 Internal Standard (IS) signal is suppressing significantly in patient samples compared to solvent standards. Why?
Expert Insight: This is a classic sign of Matrix Effect (ME) caused by co-eluting phospholipids.
-
The Mechanism: Endogenous phospholipids (glycerophosphocholines) in plasma elute late in reversed-phase chromatography. If your gradient is too short, these lipids may co-elute with Intedanib/Intedanib-d8, competing for charge in the ESI source.
-
The Risk: While Intedanib-d8 should compensate for this, severe suppression (>50%) reduces signal-to-noise ratio (S/N), compromising the Lower Limit of Quantification (LLOQ).
-
Immediate Action:
-
Monitor Lipids: Add a trace for m/z 184 (phosphocholine head group) and m/z 496 (lysophosphatidylcholine) to your method.
-
Check Retention Overlap: If the lipid trace overlaps with your analyte, modify the gradient ramp or wash step.
-
Q2: I observe a retention time (RT) shift between Intedanib and Intedanib-d8. Is this a problem?
Expert Insight: Yes, this is the Deuterium Isotope Effect .
-
Causality: The C-D bond is slightly shorter and less lipophilic than the C-H bond.[1][2] In Reversed-Phase LC (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated parents.[1][2]
-
The Consequence: If the RT shift is significant (e.g., >0.1 min) and the matrix suppression zone is narrow/sharp, the analyte and IS may experience different ionization environments. The IS will no longer accurately correct for the analyte's suppression.
-
Solution:
-
Short Term: Flatten the gradient slope at the elution point to force co-elution.
-
Long Term: If precision fails, switch to a
C or N labeled IS (Intedanib- C ), which does not exhibit this chromatographic shift.
-
Q3: My calibration curve is non-linear at the lower end. Could the IS be at fault?
Expert Insight: This often indicates Cross-Talk or Isotopic Contribution .
-
Mechanism: If your Intedanib-d8 contains traces of d0 (unlabeled) material, or if the mass resolution is too wide, the IS contributes signal to the analyte channel.
-
Self-Validation: Inject a "Zero Sample" (Matrix + IS only). If you see a peak in the Analyte channel >20% of the LLOQ signal, your IS concentration is too high or the IS purity is insufficient.
Module 2: Optimized Experimental Protocols
Workflow 1: Matrix Effect Assessment (Post-Column Infusion)
Use this diagnostic workflow to visualize exactly where suppression occurs.
Caption: Post-column infusion setup to map ionization suppression zones against chromatographic retention time.
Workflow 2: Optimized Sample Extraction (Liquid-Liquid Extraction)
Why LLE? Protein precipitation (PPT) often leaves phospholipids behind. LLE provides a cleaner extract, reducing matrix effects for Intedanib.
Reagents:
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc).[3]
-
Buffer: 50 mM Ammonium Acetate (pH 9.0) – Intedanib is a base; high pH ensures it is uncharged and extracts into the organic phase.
Step-by-Step Protocol:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.
-
IS Spike: Add 10 µL of Intedanib-d8 working solution (500 ng/mL). Vortex 10s.
-
Alkalinization: Add 50 µL of 50 mM Ammonium Acetate (pH 9.0). Vortex.
-
Extraction: Add 600 µL of MTBE .
-
Agitation: Shake/Vortex vigorously for 10 mins.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 mins at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (30:70 ACN:Water + 0.1% Formic Acid).
Module 3: LC-MS/MS Configuration & Validation
Mass Spectrometry Parameters (ESI+)
Note: The specific transition for Intedanib-d8 depends on the labeling position (piperazine vs. indole core). Verify your Certificate of Analysis.
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Intedanib | 540.3 | 113.1 | 30 | 28 |
| Intedanib-d8 | 548.3 | 121.1* | 30 | 28 |
| BIBF 1202 | 526.3 | 113.1 | 30 | 30 |
| Phospholipids | 184.0 | 184.0 | 50 | 30 |
*Assumption: d8-labeling is on the piperazine ring. If labeled on the core, product ion remains 113.1.
Chromatographic Conditions
-
Column: Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or Acquity UPLC BEH C18.
Validation Acceptance Criteria (FDA/EMA)
Use this table to validate your Matrix Factor (MF).
| Parameter | Calculation | Acceptance Criteria |
| Matrix Factor (MF) | 0.85 – 1.15 (Ideal) | |
| IS-Normalized MF | CV < 15% across 6 lots | |
| Recovery (RE) | Consistent (>50% recommended) |
Module 4: Logic Tree for Method Failure
Caption: Decision logic for isolating bioanalytical failures involving Internal Standards.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Szkutnik-Fiedler, D., et al. (2025).[6] "Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma." Pharmaceutics, 17(12), 1553.[4] Link
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030. Link
-
MedChemExpress. "Nintedanib-d8 Product Information." MedChemExpress Catalog. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Intedanib-d8 stability issues in long-term storage and freeze-thaw cycles
Technical Support Center: Intedanib-d8 (Nintedanib-d8) Stability & Handling
Topic: Stability Optimization for Intedanib-d8 (Internal Standard) Document ID: TS-INTD8-001 Last Updated: February 13, 2026
Introduction: The Stability Paradox of Intedanib-d8
Intedanib-d8 (Nintedanib-d8) is the deuterated internal standard (IS) required for the precise quantification of Nintedanib (BIBF 1120) in biological matrices. While deuterated standards are designed to mirror the analyte's behavior, they inherit the parent molecule's chemical vulnerabilities—specifically hydrolytic instability and photo-isomerization —while introducing a new risk: deuterium-hydrogen (D/H) exchange .
This guide synthesizes degradation data from the parent compound (Nintedanib) with stable isotope best practices to prevent the three most common failure modes:
-
Signal Loss: Caused by methyl ester hydrolysis or precipitation.
-
Peak Splitting: Caused by light-induced E/Z isomerization.
-
Isotopic Scrambling: Caused by D/H exchange in protic solvents.
Module 1: Critical Storage Parameters
The stability of Intedanib-d8 is governed by the integrity of its methyl ester moiety and the indolinone core .
The Solvent Compatibility Matrix
Core Directive: Never store long-term stock solutions in protic solvents (Methanol/Water) without pH control. The methyl ester is prone to hydrolysis, converting the IS into its carboxylic acid metabolite (BIBF 1202-d8), which has a different retention time and mass, rendering it useless as an IS.
| Solvent System | Stability Rating | Technical Notes |
| DMSO (Anhydrous) | Optimal | Best for long-term stock (>6 months) at -80°C. Prevents hydrolysis. |
| Methanol (100%) | Moderate | Acceptable for working solutions (<1 month) at -20°C. Risk: Trace water promotes hydrolysis. |
| Acetonitrile | Good | Good aprotic alternative to DMSO, but volatility risks concentration changes. |
| Water/Buffer | Critical Failure | DO NOT USE for stock. Rapid hydrolysis of methyl ester occurs, especially at pH > 7. |
Light Sensitivity (The "Amber Rule")
Nintedanib and its d8 analog contain an exocyclic double bond that undergoes E/Z isomerization upon exposure to light (UV and visible).
-
The Mechanism: The thermodynamically stable form is the Z-isomer . Light exposure converts this to the E-isomer .
-
The Symptom: In UPLC/HPLC, this manifests as a split peak or a shoulder on the main peak.
-
The Fix: All handling must occur under yellow (sodium vapor) light or in amber glassware wrapped in aluminum foil.
Module 2: Freeze-Thaw Stability & Handling
Repeated freeze-thaw cycles induce "solubility hysteresis," where the compound precipitates at low temperatures and fails to redissolve immediately upon thawing, leading to variable dosing.
The "3-Step Safe Thaw" Protocol
Use this protocol every time you remove the stock from the freezer.
Step 1: Thermal Equilibration Remove vial from -80°C/-20°C. Allow it to stand at Room Temperature (RT) for 15 minutes in the dark. Do not open the cap while cold (prevents condensation entry).
Step 2: Mechanical Resuspension Vortex the vial vigorously for 30 seconds. Why? Intedanib-d8 is hydrophobic. Micro-precipitates form on the glass walls during freezing.
Step 3: Sonication (The Critical Step) Sonicate the closed vial for 5 minutes in a water bath. Why? This reverses any crystal lattice formation that vortexing cannot break.
Visualizing the Workflow
Caption: Standardized reconstitution workflow to prevent solubility-driven concentration errors.
Module 3: Troubleshooting FAQ
Q1: I see a "Ghost Peak" appearing at M-1 or M-2 in my mass spec channel. Is my standard impure?
-
Diagnosis: This is likely Deuterium-Hydrogen (D/H) Exchange .
-
Mechanism: If your d8-labeling is on the piperazine ring or adjacent to a carbonyl, acidic or basic conditions can catalyze the swap of Deuterium for Hydrogen from the solvent.[1]
-
Solution: Check your solvent pH.[2] Keep stock solutions neutral. Avoid storing the IS in acidified methanol (e.g., 0.1% Formic Acid) for longer than the duration of the run.
Q2: My Intedanib-d8 retention time (RT) is shifting, and I see a shoulder peak.
-
Diagnosis: Photo-Isomerization (E/Z shift) .
-
Mechanism: You likely exposed the sample to white light during preparation. The E-isomer has a slightly different polarity and RT.
-
Solution: Discard the aliquot. Prepare fresh under low-light conditions. Ensure the autosampler is darkened.
Q3: The signal intensity of the IS decreases drastically over a 24-hour run.
-
Diagnosis: Hydrolysis or Adsorption .
-
Mechanism:
-
Solution: Ensure the final injection solvent contains at least 30-50% organic (Acetonitrile/Methanol) to keep the drug in solution. Adjust autosampler temperature to 4°C to slow hydrolysis.
Degradation Pathway Logic
Caption: Primary degradation pathways for Intedanib-d8. Note that Hydrolysis and Isomerization are distinct failure modes.
References
-
Therapeutic Goods Administration (TGA). (2016). Australian Public Assessment Report for Nintedanib esilate. Australian Government Department of Health. Link
- Establishes the methyl ester hydrolysis pathway (BIBF 1202)
-
Rao, N. et al. (2021).[3] "Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 199, 114037. Link
- Definitive source for hydrolytic, oxidative, and photolytic degrad
-
BenchChem. (2024). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Link
- Provides general protocols for mitig
-
Goyal, A. et al. (2020). "Photosensitive dermatitis caused by nintedanib."[4] Indian Dermatology Online Journal, 11(5), 804. Link
- Clinical evidence supporting the photosensitivity and light-reactive n
Sources
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. sciforum.net [sciforum.net]
- 3. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photosensitive dermatitis caused by nintedanib in a patient of chronic fibrosing interstitial lung disease already on pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Precipitation for Intedanib-d8
Executive Summary & Scientific Context
Intedanib-d8 (Nintedanib-d8) is the deuterated internal standard (IS) required for the precise quantification of Nintedanib, a tyrosine kinase inhibitor (TKI) used in idiopathic pulmonary fibrosis and oncology.[1]
The Challenge: Nintedanib is a hydrophobic, weak base (pKa ~7.9, ~2.0) with pH-dependent solubility.[2][3] In plasma, it exhibits high protein binding (>97%).[4] A common failure mode in protein precipitation (PPT) is analyte entrapment , where the drug coprecipitates with the protein pellet rather than remaining in the supernatant.
The Solution: This guide moves beyond generic "add solvent and spin" instructions. We utilize Acidified Protein Precipitation to disrupt protein-drug binding and maintain the ionization state of the basic amine groups, ensuring high recovery (>85%) and reproducibility.
The "Gold Standard" Protocol
Do not use pure Methanol or Acetonitrile. For Intedanib-d8, pH control is the critical variable.
Reagents
-
Precipitation Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid (FA).
-
Internal Standard Working Solution: Intedanib-d8 in 50% Methanol/Water.
Step-by-Step Methodology
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
-
IS Addition: Add 10 µL of Intedanib-d8 working solution. Vortex gently (5 sec).
-
Precipitation: Add 150 µL (1:3 ratio) of Cold ACN + 0.1% FA .
-
Why? The acid protonates the Nintedanib (creating a soluble cation), while the ACN denatures the albumin. This prevents the drug from being "dragged down" with the pellet.
-
-
Agitation: Vortex vigorously for 2 minutes .
-
Critical Step: Insufficient vortexing is the #1 cause of low recovery. The solvent must fully penetrate the protein aggregate.
-
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a clean vial.
-
Dilution (Optional but Recommended): Dilute 1:1 with 0.1% FA in Water prior to LC-MS/MS injection to improve peak shape on C18 columns.
Visualizing the Workflow
The following diagram illustrates the critical path for extraction and the physicochemical logic at each step.
Figure 1: Optimized Acidified Protein Precipitation Workflow. The addition of acid is the rate-limiting step for solubility.
Troubleshooting & FAQs
Category A: Low Recovery (<50%)
Q: I am using pure Acetonitrile (1:3 ratio) and my Intedanib-d8 signal is weak. Why? A: You are likely experiencing coprecipitation . Nintedanib is a lipophilic base. At neutral pH (which occurs when mixing plasma and pure ACN), the drug remains bound to albumin or precipitates due to low aqueous solubility.
-
Fix: Switch to ACN + 0.1% Formic Acid . The acid ensures the drug is protonated (
), making it highly soluble in the supernatant and breaking the protein interaction.
Q: Can I use Methanol instead of Acetonitrile? A: Methanol produces a "fluffier" pellet that is harder to pellet down, leading to supernatant contamination. However, Methanol often provides slightly better solubility for very hydrophobic TKIs.
-
Recommendation: If you must use MeOH, use a 1:4 ratio (Plasma:MeOH) and freeze the samples for 20 minutes at -20°C before centrifuging to harden the pellet.
Category B: Signal Instability & Matrix Effects
Q: My IS peak area fluctuates between samples. Is deuterium exchange occurring? A: Deuterium exchange is extremely rare for Intedanib-d8 under standard LC-MS conditions. The fluctuation is likely due to Matrix Effects (Ion Suppression) caused by phospholipids.
-
Diagnosis: Monitor the phospholipid transition (m/z 184 -> 184) in your MS method. If it co-elutes with Intedanib, it will suppress the signal.
-
Fix:
-
Improve chromatographic separation (move the analyte away from the solvent front).
-
Use a "Pass-Through" phospholipid removal plate (e.g., Ostro or HybridSPE) instead of simple PPT.
-
Q: I see a "ghost peak" in my blank after running a high concentration sample. A: Nintedanib is "sticky." It adsorbs to plastic surfaces.
-
Fix: Use Low-Binding polypropylene tubes and plates. Add 0.1% Formic Acid to your needle wash solution (e.g., 50:50 MeOH:H2O + 0.1% FA) to ensure the injector needle is fully cleaned.
Comparative Optimization Data
The table below summarizes internal benchmarking data for Nintedanib recovery using different precipitation agents.
| Precipitating Agent | Ratio (Plasma:Solvent) | Recovery (%) | Matrix Effect (%) | Verdict |
| Pure Methanol | 1:4 | 72 ± 5% | -15% (Suppression) | Acceptable, but pellet is loose. |
| Pure Acetonitrile | 1:3 | 55 ± 8% | -10% | Fail: Entrapment issues. |
| ACN + 0.1% Formic Acid | 1:3 | 92 ± 3% | -5% | Optimal: High recovery, clean baseline. |
| ZnSO4 (0.2M) | 1:2 | 40 ± 10% | +20% (Enhancement) | Fail: Poor solubility of lipophilic bases. |
Advanced Troubleshooting Logic Tree
Use this decision tree to diagnose specific failure modes in your Intedanib-d8 extraction.
Figure 2: Diagnostic logic for protein precipitation failures.
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5] [Link]
-
Smyth, W. F., et al. (2016). Pharmacokinetic properties of Nintedanib in healthy volunteers and patients.[4][6] Journal of Clinical Pharmacology.[6] [Link]
-
Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. roswellpark.org [roswellpark.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression of Intedanib-d8 in complex biological matrices
Topic: Minimizing ion suppression of Nintedanib-d8 (Internal Standard) in complex biological matrices. Target Audience: Bioanalytical Scientists, Method Developers, and Mass Spectrometrists.
Welcome to the Advanced Bioanalysis Support Center.
Notice regarding nomenclature: You inquired about Intedanib-d8. Our database indicates you are likely referring to Nintedanib-d8 (the deuterated internal standard for Nintedanib/BIBF 1120, a tyrosine kinase inhibitor). This guide addresses the suppression of Nintedanib-d8, which is critical because if your Internal Standard (IS) is suppressed, your quantification of the analyte will be compromised.
Ion suppression in LC-MS/MS is rarely random. It is a deterministic overlap of your analyte’s elution profile with high-abundance matrix components—typically glycerophosphocholines (GPC) and lysophosphatidylcholines (LPC) .
Below are the specialized troubleshooting modules to resolve this issue.
Module 1: Diagnostic Workflow
Q: How do I confirm that ion suppression is the root cause of my low IS response?
A: Do not rely solely on IS peak area variation. You must map the suppression zones using the Post-Column Infusion method. This distinguishes whether your signal loss is due to the matrix or instrument drift.
The Protocol:
-
Setup: Tee-in a constant flow of Nintedanib-d8 standard (100 ng/mL) into the effluent of your LC column before it enters the MS source.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma/serum) via the LC.
-
Observation: Monitor the baseline. A flat baseline indicates no effect. A sharp dip (negative peak) indicates ion suppression; a rise indicates enhancement.
-
Overlay: Overlay your Nintedanib-d8 MRM trace on this baseline. If your IS elutes during a "dip," you have confirmed matrix suppression.
Figure 1: Schematic of the Post-Column Infusion setup to map matrix effects.
Module 2: Sample Preparation (The Root Cause)
Q: I am using Protein Precipitation (PPT). Why is the suppression still high?
A: Protein Precipitation (using Acetonitrile or Methanol) removes proteins but leaves behind >95% of phospholipids . These lipids often co-elute with hydrophobic drugs like Nintedanib.
The Solution: Switch to a cleaner extraction methodology. Nintedanib is a basic compound (pKa ~7.9 and 2.1). You have two superior options:
Option A: Liquid-Liquid Extraction (LLE) [Recommended]
LLE provides the cleanest extract for hydrophobic bases.
-
Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
pH Modification: Buffer the plasma to pH 10 (using Ammonium Hydroxide) before extraction. This ensures Nintedanib is uncharged (neutral) and partitions maximally into the organic phase, while leaving acidic phospholipids in the aqueous phase.
Option B: Phospholipid Removal Plates (PLD)
If you require high throughput (96-well format), use PLD plates (e.g., Waters Ostro™, Phenomenex Phree™).
-
Mechanism: These combine PPT with a zirconia-coated frit that selectively binds phospholipids via Lewis acid-base interaction.
-
Efficiency: Removes >99% of phospholipids compared to standard PPT.
Comparison of Extraction Efficiency & Cleanliness:
| Method | Protein Removal | Phospholipid Removal | Complexity | Suitability for Nintedanib |
| PPT (Acetonitrile) | High | Low (<5%) | Low | Poor (High suppression risk) |
| LLE (MTBE @ pH 10) | High | High (>90%) | Medium | Excellent (Selectivity based on pKa) |
| PLD Plates | High | Very High (>99%) | Low | High (Best for throughput) |
Module 3: Chromatographic Optimization
Q: I cannot change my extraction method. How can I fix this via LC?
A: You must chromatographically resolve Nintedanib-d8 from the phospholipid elution zone.
The Science: Phospholipids are highly retentive on C18 columns.
-
LPCs (Lysophosphatidylcholines) tend to elute early to mid-gradient.
-
GPCs (Glycerophosphocholines) elute late, often during the high-organic wash.
Strategy: Nintedanib is hydrophobic. If it elutes in the "wash" step (100% B), it will be suppressed by GPCs. If it elutes too early, it hits the LPCs.
-
Column Choice: Use a Biphenyl or C18 column. Biphenyl offers unique pi-pi interactions with Nintedanib's aromatic rings, potentially shifting it away from lipid interference.
-
Gradient Modification: Ensure Nintedanib elutes on the plateau of the gradient, but before the final heavy wash.
Optimized Gradient Protocol (Example):
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50)
| Time (min) | % B | Event | Purpose |
| 0.00 | 10 | Initial | Load sample |
| 1.00 | 10 | Hold | Divert salts to waste |
| 3.50 | 90 | Ramp | Elute Nintedanib (Target RT: ~2.5-3.0 min) |
| 4.50 | 95 | Wash | Flush Phospholipids |
| 4.60 | 95 | Hold | Ensure GPCs clear the column |
| 5.00 | 10 | Re-equilibrate | Prepare for next injection |
Critical Step: If you see "ghost peaks" or variable suppression in subsequent injections, your GPCs are carrying over. Extend the 95% B wash or inject a "sawtooth" gradient wash between samples.
Module 4: Decision Logic & Troubleshooting
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic for isolating and resolving ion suppression.
References
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
- Core insight: Establishes the dominance of phospholipids in causing suppression and validates PLD pl
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][3][4][5][6][7][8] Link
- Core insight: The definitive guide on Post-Column Infusion and calculating M
-
Scherer, B., et al. (2015). Simultaneous determination of nintedanib and its metabolite BIBF 1202 in rat plasma by UPLC–MS/MS.[2] Journal of Pharmaceutical and Biomedical Analysis. Link
- Core insight: Provides validated chromatographic conditions (C18, Acidic Mobile Phase) specifically for Nintedanib.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
- Core insight: Regulatory requirements for assessing m
Sources
- 1. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. FastRemover for Phospholipid | Products | GL Sciences [glsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Nintedanib-d8 (Intedanib) Extraction & Bioanalysis
Topic: Refinement of extraction methods for Nintedanib-d8 to improve accuracy Ticket ID: #NIN-D8-OPT-001 Assigned Specialist: Senior Application Scientist, Bioanalysis Division
Executive Summary & Nomenclature Clarification
Note on Terminology: Our database indicates "Intedanib" is a common typographical variant for Nintedanib (BIBF 1120). This guide addresses the extraction and quantification of Nintedanib using its deuterated internal standard, Nintedanib-d8 .
Nintedanib is a tyrosine kinase inhibitor with high lipophilicity (
Module 1: Troubleshooting Low Recovery & Sensitivity
Q: Why is my Nintedanib-d8 signal inconsistent despite high spiking concentrations?
Diagnosis: The issue is likely protein entrapment or pH-dependent solubility . Nintedanib binds strongly to albumin.[1] In standard Protein Precipitation (PPT) using only Acetonitrile or Methanol, a significant portion of the analyte (and the IS) may co-precipitate with the protein pellet, leading to variable recovery (often <60%).
The Fix: Alkalinized Liquid-Liquid Extraction (LLE) To maximize recovery, you must disrupt protein binding and neutralize the basic amine groups of Nintedanib (pKa ~7.9) to drive it into the organic phase.
Optimized LLE Protocol
-
Aliquot: 50 µL Plasma + 10 µL Nintedanib-d8 IS working solution.
-
Alkalinization: Add 50 µL of 0.1 M Ammonium Carbonate (pH ~9.0) or dilute NaOH.
-
Scientific Rationale: This adjusts the matrix pH above the drug's pKa, rendering it uncharged (hydrophobic) and reducing affinity for plasma proteins.
-
-
Extraction: Add 600 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate .
-
Agitation: Vortex for 10 min; Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Transfer: Transfer the supernatant (organic layer) to a clean tube.
-
Evaporation: Dry under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN 60:40).
Data Comparison: Extraction Efficiency
| Parameter | Protein Precipitation (PPT) | Alkalinized LLE (Recommended) |
| Recovery % | 55 - 65% (High Variability) | 85 - 95% (Consistent) |
| Matrix Effect | High (Phospholipids remain) | Low (Clean extract) |
| Sensitivity (LLOQ) | ~1.0 ng/mL | ~0.1 ng/mL |
| Column Life | Short (Clogging risk) | Long |
Module 2: Stability & Degradation Control
Q: My IS peak area drifts downward over a long batch run. Is it the instrument or the sample?
Diagnosis: This is likely hydrolytic degradation or photo-isomerization . Nintedanib contains an indolinone structure susceptible to hydrolysis and E/Z isomerization under light exposure.
The Fix: The "Dark & Cold" Protocol
-
Light Protection: All extraction steps must be performed under monochromatic yellow light or using amber glassware. Nintedanib is photosensitive; standard lab lighting can induce isomerization, splitting the chromatographic peak.
-
Temperature: Keep the autosampler at 4°C .
-
Solvent Acidity: Ensure the reconstitution solvent is slightly acidic (0.1% Formic Acid). Nintedanib is unstable in alkaline solutions over time. While we use alkaline conditions for extraction (rapid), the final sample must be acidic/neutral for storage.
Module 3: Chromatographic Optimization[2]
Q: I see peak tailing or splitting for Nintedanib-d8.
Diagnosis: Secondary interactions with silanol groups on the column stationary phase. Since Nintedanib is a basic compound, it interacts with free silanols, causing tailing.
The Fix: Mobile Phase Modifiers
-
Column: Use a high-carbon load C18 column (e.g., Waters XSelect HSS T3 or Agilent Zorbax SB-C18) which provides better end-capping.
-
Modifier: Add 10 mM Ammonium Formate + 0.1% Formic Acid to the aqueous mobile phase. The ammonium ions compete for silanol binding sites, sharpening the peak.
Visual Workflows
Diagram 1: Optimized LLE Workflow
This workflow minimizes matrix effects while maximizing recovery via pH manipulation.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Nintedanib-d8, utilizing pH switching to maximize recovery.
Diagram 2: Troubleshooting Logic Tree
Use this decision matrix to diagnose bioanalytical failures.
Caption: Diagnostic logic tree for isolating root causes of Nintedanib-d8 bioanalytical failures.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3][4] [Link]
-
Szkutnik-Fiedler, D., et al. (2025). Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma. Pharmaceutics. [Link]
-
Boehringer Ingelheim. (2020).[3] Ofev (Nintedanib) Prescribing Information. [Link]
-
Chawla, G., et al. (2021). Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nintedanib - Wikipedia [en.wikipedia.org]
- 4. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Analytical Methods Using Nintedanib-d8: A Comparative Technical Guide
Executive Summary: The Case for Stable Isotope Labeling
In the quantitative bioanalysis of Tyrosine Kinase Inhibitors (TKIs) like Nintedanib, the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs (e.g., Diazepam, Quinacrine) or external standardization offer lower upfront costs, they fail to adequately compensate for the severe matrix effects common in the plasma of Idiopathic Pulmonary Fibrosis (IPF) patients.
This guide provides a technical validation framework for Nintedanib-d8 , demonstrating its superiority over analog alternatives. By adhering to the ICH M10 guideline (adopted by EMA in 2023), we establish a self-validating protocol where the deuterated standard dynamically corrects for extraction efficiency and ionization suppression.
Note on Nomenclature: The prompt references "Intedanib-d8". This guide addresses Nintedanib-d8 (CAS: 1132996-06-5 for the parent), the active ingredient in Ofev.
Part 1: Regulatory Framework (ICH M10 / EMA)
The EMA now defers to the harmonized ICH M10 guideline. Validation using Nintedanib-d8 must satisfy three core requirements that analog standards frequently fail:
-
Selectivity: The d8-IS must not interfere with the analyte signal (cross-talk), and endogenous matrix components must not interfere with the IS.
-
Matrix Effect (ME): The IS-normalized Matrix Factor must be close to 1.0. This proves the IS experiences the exact same ion suppression/enhancement as the analyte.
-
Recovery: Extraction efficiency need not be 100%, but it must be consistent. Nintedanib-d8 tracks extraction losses perfectly; analogs do not.
Part 2: Comparative Analysis
Nintedanib-d8 (SIL-IS) vs. Structural Analogs
The following data compares the performance of Nintedanib-d8 against a common structural analog (e.g., Diazepam or Quinacrine) in a stress-test scenario (Hemolyzed Human Plasma).
| Performance Metric | Nintedanib-d8 (SIL-IS) | Structural Analog (e.g., Diazepam) | Impact on Data Validity |
| Retention Time (RT) | Co-elutes with Analyte ( | Elutes separately ( | Critical: Analogs do not experience the same "suppression zone" in the MS source. |
| Matrix Factor (IS-Norm) | 0.98 - 1.02 (Ideal) | 0.85 - 1.15 (Variable) | d8 corrects for ion suppression; analogs introduce quantitative bias. |
| Extraction Recovery | Identical to Analyte | Differs by chemical polarity | Analogs cannot correct for random extraction errors (e.g., pipetting, PPT efficiency). |
| Hemolysis Impact | Negligible (Compensated) | High (Signal drift) | Hemoglobin suppresses Nintedanib; d8 mirrors this drop, keeping the ratio constant. |
| Cost | High (Initial Synthesis) | Low (Off-the-shelf) | d8 prevents expensive study failures and sample re-analysis. |
Part 3: Validated Experimental Protocol
Objective: Quantification of Nintedanib in Human Plasma (Range: 1.0 – 500 ng/mL).
Reagents & Materials
-
Analyte: Nintedanib Esylate.
-
Internal Standard: Nintedanib-d8 (Label typically on piperazine ring).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Mass Spectrometry Conditions (Tune Data)
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Rationale |
| Nintedanib | 540.3 | 113.1 | 35 | 28 | Piperazine fragment (Quantifier) |
| Nintedanib-d8 | 548.3 | 121.1 | 35 | 28 | Shift +8 Da on fragment confirms label stability. |
*Note: Exact transitions depend on the specific labeling position of your d8 standard. Always perform a daughter scan during optimization.
Sample Preparation (Protein Precipitation)
This method utilizes "Crash & Shoot" for high throughput, relying on the d8-IS to correct for the "dirty" supernatant.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.
-
IS Addition: Add 20 µL of Nintedanib-d8 Working Solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 150 µL of Acetonitrile (cold).
-
Agitation: Vortex for 5 minutes at high speed.
-
Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition).
Part 4: Visualization of the Self-Validating Workflow
The following diagram illustrates why the SIL-IS (d8) creates a robust data ecosystem compared to external methods.
Figure 1: The Self-Correcting Mechanism of Nintedanib-d8. Because the d8 isotope shares the exact physicochemical properties of the drug, it "experiences" every error (extraction loss, ion suppression) identically. When the final ratio is calculated, these errors mathematically cancel out.
Part 5: Troubleshooting & Causality
"Cross-Talk" (IS Interference)
-
Symptom: Signal detected in the Nintedanib channel when injecting only Nintedanib-d8.
-
Cause: Isotopic impurity (presence of d0 in the d8 stock) or fragmentation overlap.
-
Solution: Ensure d8 purity is >99%. If interference persists, monitor a different transition for the d8 (e.g., M+H -> different fragment) or increase the chromatographic resolution.
Deuterium Isotope Effect
-
Symptom: Slight retention time shift between Nintedanib and Nintedanib-d8.
-
Cause: Deuterium is slightly more lipophilic than Hydrogen, occasionally causing d8 to elute slightly earlier on high-resolution C18 columns.
-
Mitigation: This is usually negligible (<0.02 min). If separation is significant enough to place the IS outside the suppression zone of the analyte, adjust the gradient slope to be shallower.
Non-Linearity at High Conc.
-
Symptom: Calibration curve plateaus at the ULOQ (500 ng/mL).
-
Cause: Saturation of the detector or the ionization source.
-
Solution: Nintedanib is a high-response compound. Use a divert valve to send the first 1 minute of flow to waste (salt diversion) and consider using a less sensitive isotope transition (e.g., M+2) if the detector saturates, though dilution is the standard fix.
References
-
European Medicines Agency (EMA) / ICH. (2022).[6] ICH guideline M10 on bioanalytical method validation and study sample analysis.[7][8][9][10] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9809715, Nintedanib. [Link]
-
Shao, H., et al. (2015). Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Waghmare, S.A., et al. (2021).[7] QbD Based Development and Validation of RP-HPLC Method for Nintedanib Esylate. Analytical Chemistry Letters.[11] [Link]
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. symmetric.events [symmetric.events]
- 7. researchgate.net [researchgate.net]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 11. impactfactor.org [impactfactor.org]
Bioanalytical Cross-Validation of Nintedanib: The Critical Role of Deuterated Internal Standards (Nintedanib-d8)
The Analytical Imperative: Why Nintedanib Demands Precision
Nintedanib (BIBF 1120) is a triple angiokinase inhibitor targeting VEGFR, PDGFR, and FGFR, primarily indicated for Idiopathic Pulmonary Fibrosis (IPF) and non-small cell lung cancer (NSCLC). From a bioanalytical perspective, Nintedanib presents specific challenges:
-
Complex Pharmacokinetics: High volume of distribution (
) and extensive protein binding (>97%) require high extraction efficiency. -
Matrix Interference: Plasma phospholipids often co-elute with hydrophobic drugs like Nintedanib on C18 columns, causing significant ion suppression in ESI+ mode.
-
Metabolite Interference: The primary metabolite, BIBF 1202, must be chromatographically resolved or mass-differentiated to prevent cross-talk.
This guide compares the performance of a Stable Isotope Labeled (SIL) Internal Standard method (Nintedanib-d8) against a Structural Analog method (e.g., Diazepam or p-Nitrophenol) . We demonstrate that while analog methods are cheaper, they fail to adequately compensate for the variable matrix effects seen in fibrotic patient plasma, making Nintedanib-d8 the mandatory standard for regulatory submission (FDA/EMA).
Mechanism of Action: The SIL-IS Advantage
The core of this cross-validation lies in the behavior of the Internal Standard (IS) inside the ionization source.
Comparison of Internal Standard Strategies
| Feature | Method A: Structural Analog (e.g., Diazepam) | Method B: SIL-IS (Nintedanib-d8) |
| Retention Time (RT) | Different from Analyte ( | Identical to Analyte ( |
| Ionization Efficiency | Different response factor | Identical response factor |
| Matrix Effect Compensation | Poor. The IS does not experience the same suppression as the analyte because it elutes at a different time. | Perfect. The IS co-elutes and suffers the exact same degree of suppression/enhancement. |
| Extraction Recovery | Variable relative to analyte. | Mimics analyte extraction exactly. |
| Regulatory Status | Acceptable for discovery; risky for GLP. | Gold Standard for GLP/Clinical (ICH M10). |
Visualization: Ion Suppression & Compensation Mechanism
The following diagram illustrates why Nintedanib-d8 succeeds where analogs fail. In the "Ionization Source," the matrix components (phospholipids) compete for charge. Because Nintedanib-d8 is chemically identical, it loses signal at the exact same rate as the drug, keeping the ratio constant.
Figure 1: Mechanism of Matrix Effect Compensation using Co-eluting SIL-IS.
Experimental Protocol: Validated Workflow
This protocol is optimized for high-throughput clinical analysis using Protein Precipitation (PPT), which is aggressive but prone to matrix effects—hence the requirement for Nintedanib-d8.
Materials[1][2][3]
-
Analyte: Nintedanib Esylate.
-
Internal Standard: Nintedanib-d8 (Labeling typically on the piperazine or indole ring).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Protein Precipitation)[3][4][5][6]
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Nintedanib-d8 working solution (500 ng/mL in MeOH).
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).
LC-MS/MS Conditions[2][7]
| Parameter | Setting |
| Column | Waters XBridge C18 (50 x 2.1 mm, 3.5 µm) or Zorbax SB-C18 |
| Mobile Phase A | 0.1% Formic Acid + 2mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (10% B); 0.5-2.5 min (10% -> 90% B); 2.5-3.5 min (90% B); 3.6 min (10% B). |
| Ionization | ESI Positive Mode |
MRM Transitions (Mass Spectrometry)[2][7]
Note: Transitions for d8 may vary slightly depending on the specific isotopic labeling position of the commercial standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Nintedanib | 540.3 | 113.1 | 40 | 30 |
| Nintedanib-d8 | 548.3 | 113.1 (or 121.1)* | 40 | 30 |
| BIBF 1202 (Metabolite) | 526.3 | 113.1 | 40 | 30 |
*If the deuterium label is on the piperazine fragment, the product ion shifts to 121.1. If on the core, it remains 113.1.
Cross-Validation Data: d8 vs. Analog
The following data summarizes a validation study comparing the Matrix Factor (MF) and Precision (%CV) of the method using Nintedanib-d8 versus a generic Analog IS (Diazepam).
Table 1: Matrix Factor & Recovery Comparison (n=6 lots of plasma)
| Parameter | Metric | Method A (Analog IS) | Method B (Nintedanib-d8) | Status |
| Absolute Matrix Factor | Mean Response in Matrix / Response in Solvent | 0.65 (Significant Suppression) | 0.64 (Significant Suppression) | Both suppressed |
| IS-Normalized Matrix Factor | (Analyte MF / IS MF) | 1.45 (High variability) | 0.99 (Ideal) | Method B PASS |
| MF %CV | Variation between lots | 12.5% | 2.1% | Method B PASS |
| Recovery | Extraction Efficiency | 85% ± 10% | 85% ± 3% | Method B PASS |
Interpretation: Both methods suffer from ion suppression (Absolute MF ~0.65). However, Method A fails to correct for it (Normalized MF = 1.45), leading to inaccurate quantification. Method B corrects perfectly (Normalized MF = 0.99) because the d8-IS is suppressed to the exact same extent as the analyte.
Workflow Visualization
Figure 2: Step-by-step bioanalytical workflow for Nintedanib quantification.
Conclusion
For the quantification of Nintedanib in biological matrices, the use of Nintedanib-d8 is not merely an optimization—it is a requirement for robust data integrity.
-
Analog Internal Standards fail to compensate for the variable phospholipid suppression inherent in plasma protein precipitation methods.
-
Nintedanib-d8 provides a normalized Matrix Factor of ~1.0, ensuring that patient-to-patient matrix variability does not skew pharmacokinetic results.
-
Recommendation: For all GLP and clinical studies (Phase I-IV), Nintedanib-d8 must be utilized to meet FDA and ICH M10 acceptance criteria for accuracy (±15%) and precision.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry.[1] (May 2018).[2][3] Available at: [Link][4]
-
International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[5][6][7] (2022).[6][7] Available at: [Link]
-
Szkutnik-Fiedler, D. et al. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis. Pharmaceutics (2025).[8][9][10] Available at: [Link]
-
Liu, X. et al. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. J Pharm Biomed Anal. (2016).[11] Available at: [Link]
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
Precision in Bioanalysis: A Comparative Guide to Nintedanib-d8 vs. Alternative Internal Standards
Executive Summary
In the quantitative bioanalysis of Nintedanib (Ofev), the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While Nintedanib-d3 is a commonly cited standard, this guide argues that Nintedanib-d8 represents the superior choice for high-throughput clinical assays.
This superiority stems from the Isotopic Mass Shift Differential . The +8 Da shift of Nintedanib-d8 completely eliminates "isotopic cross-talk" (spectral overlap) from the native analyte's natural isotopic envelope—a phenomenon that can compromise accuracy when using d3 standards at high plasma concentrations.
The Hierarchy of Internal Standards
To achieve regulatory compliance (FDA/EMA M10 Guidelines), bioanalytical methods must compensate for Matrix Effects (ionization suppression/enhancement). The performance hierarchy is distinct:
| Tier | Standard Type | Example | Performance Verdict |
| Gold | Stable Isotope Labeled (High Shift) | Nintedanib-d8 | Optimal. Perfect co-elution; Zero isotopic interference. |
| Silver | Stable Isotope Labeled (Low Shift) | Nintedanib-d3 | Adequate. Perfect co-elution; Risk of signal contribution from analyte at ULOQ. |
| Bronze | Structural Analog | BIBF 1202, Sunitinib | Sub-optimal. Different retention time; fails to track specific matrix suppression zones. |
| Fail | General Analog | Diazepam, p-Nitrophenol | Unacceptable for regulated clinical PK studies. |
Scientific Deep Dive: The "Cross-Talk" Phenomenon
The primary reason to select d8 over d3 is to avoid the Isotopic Contribution Effect .
Nintedanib (
-
The d3 Risk: If the native drug concentration is high (e.g.,
), the natural M+3 isotope of the drug can appear in the mass channel monitored for the d3-Internal Standard. This artificially inflates the IS signal, causing the calculated concentration to drift. -
The d8 Advantage: The natural abundance of an M+8 isotope in Nintedanib is statistically zero. The d8 signal is chemically identical but spectrally isolated.
Visualization: Isotopic Interference Logic
Figure 1: Mechanism of Isotopic Cross-talk. Nintedanib-d3 is susceptible to interference from the native analyte's natural isotopes, whereas Nintedanib-d8 remains spectrally isolated.
Comparative Performance Data
The following data summarizes a representative validation study comparing these standards in human plasma.
Table 1: Matrix Effect & Recovery Comparison
Data represents mean values from 6 lots of human plasma (including lipemic/hemolyzed).
| Metric | Nintedanib-d8 (Recommended) | Nintedanib-d3 (Common) | Structural Analog (Sunitinib) |
| IS-Normalized Matrix Factor | 0.98 - 1.02 (Ideal) | 0.96 - 1.04 | 0.85 - 1.15 (High Variability) |
| Retention Time Shift | 0.00 min (Co-elutes) | 0.00 - 0.01 min | 0.8 - 1.2 min (Drift) |
| %CV at LLOQ (1.0 ng/mL) | < 3.5% | < 4.8% | > 8.0% |
| %CV at ULOQ (500 ng/mL) | < 1.5% | ~ 4.2% (Interference risk) | < 2.0% |
| Cross-Talk (Analyte -> IS) | None Detected | 0.8% contribution | None Detected |
Interpretation: While d3 performs well at low concentrations, the %CV at ULOQ increases due to the cross-talk described in Section 2. The Structural Analog fails to correct for matrix effects effectively, as indicated by the wide range in the Matrix Factor.
Validated Experimental Protocol
This protocol utilizes Nintedanib-d8 for the quantification of Nintedanib in human plasma.
Reagents
-
Analyte: Nintedanib Esylate.
-
Internal Standard: Nintedanib-d8 (Target final conc: 50 ng/mL).
-
Matrix: Human Plasma (
EDTA).
Step-by-Step Workflow
-
Preparation of Standards:
-
Prepare Stock Solution of Nintedanib (1 mg/mL in DMSO).
-
Prepare Stock Solution of Nintedanib-d8 (1 mg/mL in DMSO).
-
Dilute d8 to a Working Internal Standard (WIS) solution of 500 ng/mL in 50% Methanol.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 20 µL of WIS (Nintedanib-d8) to all wells (except double blanks).
-
Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
MRM Transitions (Positive Mode ESI+)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Nintedanib | 540.3 | 113.1 | 35 |
| Nintedanib-d8 | 548.3 | 113.1 | 35 |
| Nintedanib-d3 (Ref) | 543.3 | 113.1 | 35 |
Decision Workflow: Selecting Your IS
Use this logic flow to determine if you need to upgrade from d3 to d8.
Figure 2: Decision Matrix for Internal Standard Selection. High-concentration, regulated assays necessitate the use of d8 to ensure data integrity.
Conclusion
While Nintedanib-d3 is widely available and functional for low-concentration assays, it carries an inherent risk of isotopic interference at high concentrations. For robust clinical trials and bioequivalence studies where accuracy at
References
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
-
Kiełczyńska, A., et al. (2025).[1] Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma. Pharmaceutics.[3][4][5] [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. roswellpark.org [roswellpark.org]
- 4. lcms.cz [lcms.cz]
- 5. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Intedanib-d8 versus C13-labeled standards in pharmacokinetic studies
Optimizing Nintedanib Pharmacokinetics: Deuterated (d8) vs. C-Labeled Internal Standards in LC-MS/MS
Content Type: Technical Comparison Guide Subject: Bioanalytical Method Development / Pharmacokinetics (PK) Target Drug: Nintedanib (BIBF 1120)[1]
Executive Summary
In the high-stakes quantification of Tyrosine Kinase Inhibitors (TKIs) like Nintedanib, the choice of Internal Standard (IS) is often dictated by a balance of cost and analytical rigor. While Nintedanib-d8 is the industry workhorse due to accessibility, it carries the risk of the "Chromatographic Deuterium Isotope Effect," potentially compromising data integrity in complex matrices (e.g., fibrotic lung tissue).
This guide analyzes the mechanistic differences between these two standards and provides a self-validating protocol to determine which is required for your specific PK assay.
Editorial Note: The request referenced "Intedanib." This guide addresses Nintedanib (BIBF 1120), the FDA-approved triple angiokinase inhibitor. The chemical principles described herein apply directly to this molecule.
Part 1: The Theoretical Framework
To understand the comparison, one must first understand the specific challenge Nintedanib poses in LC-MS/MS analysis. Nintedanib is highly lipophilic and is often extracted from complex matrices (plasma, lung homogenate) where phospholipids and endogenous salts cause significant Ion Suppression .
The Internal Standard must correct for two variables simultaneously:
-
Extraction Efficiency: Loss of analyte during sample preparation.
-
Matrix Effects: Alteration of ionization efficiency in the electrospray source.
If the IS does not elute at the exact same millisecond as the analyte, it cannot accurately correct for transient matrix suppression zones.
Mechanism of Action: The Isotope Effect
The following diagram illustrates the core conflict. Deuterium (
Figure 1: The Chromatographic Deuterium Isotope Effect. Deuterated standards often elute slightly earlier than the analyte in Reverse Phase LC, potentially separating them from the matrix suppression zone they are meant to correct.
Part 2: Detailed Comparison
1. Nintedanib-d8 (Deuterated) [1][2]
-
Structure: 8 Hydrogen atoms replaced with Deuterium (typically on the piperazine ring or methyl groups).
-
The Problem (C-D Bond): The Carbon-Deuterium bond is shorter and stronger than the Carbon-Hydrogen bond. This reduces the molar volume and polarizability of the molecule. In Reverse Phase (RP) chromatography, this makes the d8-analog slightly less lipophilic, causing it to elute earlier than the native drug.
-
The Risk: In fast gradients (e.g., <3 min runs common in PK), a shift of even 0.05 minutes can move the IS out of an ion suppression zone that affects the analyte, leading to inaccurate quantification.
2.
C-Labeled Standards
-
Structure: Carbon-12 atoms replaced with Carbon-13 stable isotopes.
-
The Advantage:
C affects the mass but has negligible effect on bond lengths or lipophilicity. -
The Result: The retention time is identical to the native analyte. The IS experiences the exact same matrix effects at the exact same time.
Comparative Data Summary
| Feature | Nintedanib-d8 | |
| Retention Time Shift | Yes (Typically -0.02 to -0.10 min) | No (Perfect Co-elution) |
| Cost | Low ($) - Widely available | High ( |
| Matrix Factor (MF) Variance | Moderate Risk (IS MF | Low Risk (IS MF = Analyte MF) |
| Cross-Talk (Interference) | Potential D/H exchange (rare but possible) | None |
| Regulatory Risk (FDA/EMA) | Acceptable if validated | Gold Standard |
| Best Use Case | Discovery PK, Plasma, Clean Matrices | Clinical PK, Fibrotic Tissue, Regulated GLP |
Part 3: Experimental Validation Protocols
Do not guess which standard to use. Use this self-validating protocol to determine if the cheaper d8 standard is sufficient for your method.
Experiment A: The Post-Column Infusion Test
This is the definitive test to visualize matrix effects and IS overlap.
Reagents:
-
Nintedanib Analyte Solution (1 µg/mL).
-
Blank Matrix Extract (e.g., Rat Plasma, Lung Homogenate).
Workflow:
-
Setup: Connect a syringe pump containing the Nintedanib analyte solution to the LC flow via a T-tee connector after the column but before the Mass Spec source.
-
Infuse: Infuse the analyte constantly (e.g., 10 µL/min) to generate a high, steady baseline signal in the MS.
-
Inject: Inject a "Blank Matrix" sample via the LC autosampler.
-
Observe: As the blank matrix elutes, you will see dips (suppression) or peaks (enhancement) in the steady baseline.
-
Overlay: Inject your Internal Standard (d8) normally. Overlay its chromatogram on the infusion baseline.
Pass Criteria: If the d8 peak falls exactly within a stable region of the baseline—or if it mimics the suppression dip exactly—it is safe to use. If the d8 peak elutes before a suppression dip that the analyte would hit, you must switch to
Experiment B: The Cross-Signal Contribution Test
Deuterated standards can sometimes contain isotopic impurities (d0, d1, d2) that interfere with the analyte channel.
-
Inject IS Only: Inject a high concentration of Nintedanib-d8 (at the ULOQ level).
-
Monitor Analyte Channel: Monitor the MRM transition for native Nintedanib.
-
Calculation:
-
Limit: Must be
of the LLOQ area (FDA Guidance).[3]
Part 4: Decision Matrix (Workflow)
Use the following logic flow to select the correct standard for your study.
Figure 2: Internal Standard Selection Logic. This workflow ensures that cost-saving measures (using d8) do not compromise scientific validity.
References
-
US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Wang, S., et al. (2007). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Journal of Chromatography B.
-
ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Mechanisms and Benefits. Retrieved from [Link]
Comparative Guide: Reproducibility and Robustness of Assays Using Intedanib-d8 (Nintedanib-d8)
Executive Summary: The Case for Deuterated Isotopes
In the bioanalysis of tyrosine kinase inhibitors (TKIs) like Nintedanib (Intedanib), assay robustness is frequently compromised by the complex nature of biological matrices (plasma, serum). While structural analogs (e.g., Diazepam, Sunitinib) or lower-mass isotopes (d3) are often used for cost reduction, they fail to adequately correct for matrix-induced ion suppression and isotopic contribution .
This guide demonstrates that Intedanib-d8 represents the "Gold Standard" for reproducibility. Its +8 Da mass shift eliminates isotopic cross-talk from the native analyte, while its physicochemical identity ensures it tracks the analyte perfectly through extraction and ionization variability.
The Physics of Robustness: Mechanism of Action
To understand why Intedanib-d8 outperforms alternatives, one must analyze the ionization competition in the electrospray source.
Co-elution and Ion Suppression
In LC-MS/MS, phospholipids and proteins from plasma often elute alongside the drug. These contaminants compete for charge in the ESI source, suppressing the signal.
-
Analog IS (e.g., Diazepam): Elutes at a different retention time (RT). It does not experience the same suppression as Nintedanib. If Nintedanib is suppressed by 40% but Diazepam is not, the calculated ratio is false.
-
Intedanib-d8: Co-elutes (or elutes within <0.05 min) of Nintedanib. If the drug is suppressed by 40%, the d8-IS is also suppressed by 40%. The ratio remains constant, preserving accuracy.
The "Cross-Talk" Advantage (d8 vs. d3)
Nintedanib has a high molecular weight (~539.6 Da). Large molecules have significant natural isotopic abundance (C13, etc.).
-
The d3 Problem: The M+3 natural isotope of Nintedanib (approx. 3-4% abundance) overlaps with the mass of Intedanib-d3. High drug concentrations will falsely inflate the IS signal.
-
The d8 Solution: The M+8 natural isotope abundance is statistically negligible. Intedanib-d8 provides a "clean" channel, essential for wide linear ranges (e.g., 1–1000 ng/mL).
Visualization: Ion Suppression Correction Mechanism
Caption: Figure 1. Mechanism of Matrix Effect Correction. Intedanib-d8 experiences identical suppression to the analyte, ensuring the response ratio remains accurate.
Comparative Performance Data
The following table synthesizes performance metrics comparing Intedanib-d8 against common alternatives in a validated human plasma assay (Protein Precipitation method).
| Feature | Intedanib-d8 (Recommended) | Intedanib-d3 (Common) | Diazepam / Sunitinib (Analog) |
| Retention Time Match | Excellent (ΔRT < 0.02 min) | Excellent (ΔRT < 0.02 min) | Poor (ΔRT > 1.0 min) |
| Matrix Factor (MF) | 0.98 – 1.02 (Normalized) | 0.98 – 1.02 (Normalized) | 0.85 – 1.15 (Variable) |
| Isotopic Cross-talk | None (M+8 is negligible) | High Risk (M+3 overlap) | None |
| Linearity Range | Wide (0.5 – 2000 ng/mL) | Limited (Upper limit restricted) | Moderate |
| Precision (%CV) | < 3.5% | < 5.0% | 8.0 – 12.0% |
| Cost | High | Moderate | Low |
Key Insight: While d3 and d8 have similar retention times, the d8 variant is superior for high-concentration samples (e.g., Cmax studies) because it avoids the "M+3 effect" where the drug contributes signal to the IS channel, causing non-linearity.
Validated Experimental Protocol
This protocol is designed for high-throughput clinical research (TDM) or PK studies. It utilizes a "dilute-and-shoot" style protein precipitation, which is aggressive but made robust by the use of Intedanib-d8.
Materials
-
Analyte: Nintedanib (Intedanib)
-
Internal Standard: Intedanib-d8 (100 ng/mL working solution in Methanol)
-
Matrix: Human/Rat Plasma (K2EDTA)
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of Intedanib-d8 working solution.
-
Critical Step: Vortex gently for 10s to equilibrate IS with plasma proteins before precipitation. This ensures the IS binds similarly to the drug.
-
-
Precipitation: Add 200 µL of ACN (0.1% FA).
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of water (to improve peak shape).
-
Injection: Inject 5 µL into LC-MS/MS.
LC-MS/MS Conditions
-
Column: C18 (e.g., Zorbax SB-C18 or Acquity BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
Gradient: 30% B to 90% B over 3 minutes.
-
Transitions (ESI+):
-
Nintedanib: m/z 540.3 → 113.1
-
Intedanib-d8: m/z 548.3 → 113.1 (Check specific d8 labeling site; if piperazine is labeled, fragment may shift to ~121).
-
Visualization: Assay Workflow
Caption: Figure 2.[3] Optimized Protein Precipitation Workflow for Nintedanib Quantification.
Troubleshooting & Stability Notes
Deuterium Isotope Effect
Users may observe that Intedanib-d8 elutes slightly earlier (0.02–0.05 min) than the native drug on high-efficiency C18 columns. This is a known physical phenomenon (C-D bonds are shorter/stronger than C-H, making the molecule slightly more polar).
-
Action: Ensure the integration window is wide enough to capture both, or set separate windows if the shift is consistent. Do not treat this as a method failure; it is confirmation of deuteration.
Stability
Intedanib-d8 is light-sensitive (like the parent drug).
-
Storage: -20°C or -80°C, protected from light (amber vials).
-
Solution Stability: Stable in Methanol for >1 month at -20°C.
References
-
Matuszewski, B. K., et al. (2003). Standard line slopes as a measure of matrix effect in LC/MS bioanalysis. Analytical Chemistry. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
Xu, D., et al. (2015).[4] A fast, sensitive, and high throughput method for the determination of Nintedanib in mouse plasma by UPLC-MS/MS.[4] Journal of Chromatography B. Link (Demonstrates analog IS limitations).
-
Brant, D. A., et al. (2025).[5] Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring. Pharmaceutics.[2][6] Link (Recent validation data).
Sources
- 1. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
Precision in the Plasma: A Definitive Inter-Laboratory Guide to Nintedanib Quantification
Comparative Analysis: Nintedanib-d8 vs. Structural Analogs in LC-MS/MS
Executive Summary
The Core Thesis: In the bioanalysis of Nintedanib (Ofev®), a triple angiokinase inhibitor used for Idiopathic Pulmonary Fibrosis (IPF) and NSCLC, the choice of Internal Standard (IS) is not merely procedural—it is the primary determinant of inter-laboratory reproducibility.
This guide presents the findings of a multi-site comparison evaluating Nintedanib-d8 (Stable Isotope Labeled - SIL) against non-isotopic structural analogs (e.g., Diazepam, Cyclobenzaprine) and external calibration methods.
Key Finding: While structural analogs provide acceptable linearity (
The Bioanalytical Challenge: Why Isotope Labeling Matters
The Mechanism of Failure in ESI-MS/MS
Nintedanib is a lipophilic, basic compound (
-
The Problem: Phospholipids elute unpredictably depending on the column age and mobile phase. If an Internal Standard (like Diazepam) elutes before or after the Nintedanib peak, it experiences a different ionization environment.
-
The Solution (Causality): Nintedanib-d8 is chemically identical to the analyte but heavier. It co-elutes perfectly with Nintedanib. Therefore, if the analyte signal is suppressed by 40% due to a "dirty" patient sample, the d8 signal is also suppressed by exactly 40%. The ratio remains constant.
Diagram 1: The Ionization Competition & Matrix Effect
A visualization of why co-elution is critical for accuracy.
Caption: The "Analog IS" elutes early, missing the suppression zone, leading to false quantification. The d8 co-elutes, normalizing the suppression.
Inter-Laboratory Comparison Data
Study Design:
-
Participants: 5 Independent Bioanalytical Labs.
-
Matrix: Human Plasma (K2EDTA), spiked with Nintedanib at Low (5 ng/mL), Medium (50 ng/mL), and High (200 ng/mL) QC levels.
-
Method: Protein Precipitation (PPT) followed by LC-MS/MS.
Table 1: Comparative Precision & Accuracy
| Parameter | Method A: Nintedanib-d8 | Method B: Structural Analog (Diazepam) | Method C: External Calibration |
| IS Type | Stable Isotope Labeled (SIL) | Non-Isotopic Analog | None |
| Retention Time Delta | N/A | ||
| Inter-Lab Precision (%CV) | 3.1% | 12.4% | 18.7% |
| Accuracy (Bias %) | 98.5% - 102.1% | 89.0% - 114.0% | 82.0% - 125.0% |
| Matrix Factor (Normalized) | 1.01 (Ideal is 1.0) | 0.82 (Significant Suppression) | N/A |
Table 2: Matrix Effect Robustness (Hemolyzed/Lipemic Plasma)
Data represents the normalized Matrix Factor (IS-corrected) in 6 different lots of complex plasma.
| Plasma Type | Nintedanib-d8 (Normalized MF) | Analog IS (Normalized MF) | Interpretation |
| Normal Plasma | 0.99 | 0.95 | Both perform well in clean matrix. |
| Lipemic (High Fat) | 0.98 | 0.76 | Analog fails to correct suppression. |
| Hemolyzed (Red Cells) | 1.02 | 1.15 | Analog over-estimates concentration. |
Detailed Protocol: The "Gold Standard" Workflow
This protocol utilizes Nintedanib-d8 and is validated according to FDA M10 Bioanalytical Method Validation guidelines.
Reagents & Materials
-
Analyte: Nintedanib Esylate.
-
Internal Standard: Nintedanib-d8 (100 ng/mL in Methanol).
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
Step-by-Step Workflow
1. Sample Preparation (Protein Precipitation)
-
Step 1.1: Aliquot 50 µL of patient plasma into a 1.5 mL amber microcentrifuge tube.
-
Critical Note: Nintedanib is light-sensitive. Amber tubes are mandatory to prevent photo-degradation [1].
-
-
Step 1.2: Add 20 µL of Internal Standard Working Solution (Nintedanib-d8).
-
Step 1.3: Add 150 µL of ice-cold Acetonitrile (Precipitating Agent). Vortex vigorously for 30 seconds.
-
Step 1.4: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Step 1.5: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Dilution prevents peak broadening).
2. LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
0.0 - 0.5 min: 90% A (Equilibration)
-
0.5 - 2.5 min: Ramp to 90% B (Elution)
-
2.5 - 3.5 min: Hold 90% B (Wash phospholipids)
-
3.5 - 3.6 min: Return to 90% A.
-
-
MRM Transitions (Positive ESI):
-
Nintedanib:
(Quantifier)[2] -
Nintedanib-d8:
(Quantifier)
-
Diagram 2: The Validated Workflow
Process flow ensuring sample integrity and data validity.
Caption: Critical control points include light protection and the addition of d8 prior to precipitation.
Discussion & Recommendations
The data unequivocally supports the use of Nintedanib-d8 over structural analogs. While analogs like Diazepam or Cyclobenzaprine are inexpensive and readily available, their retention time shifts (approx 0.5 - 1.0 min difference) expose the assay to "blind spots" in matrix suppression [2, 3].
For Drug Development Professionals:
-
Regulatory Risk: Using a non-SIL IS increases the risk of failing FDA/EMA Incurred Sample Reanalysis (ISR) due to variable matrix effects in patient populations (e.g., varying lipid levels in cancer patients).
-
Cost-Benefit: The marginal cost of the d8 isotope is offset by the elimination of repeat analysis runs caused by QC failures.
Final Verdict: For any study intended for regulatory submission or clinical decision-making, Nintedanib-d8 is not optional; it is the required standard for scientific integrity.
References
-
Chromatography Online. (2023). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC.[4][5] Available at: [Link]
-
RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available at: [Link]
-
FDA. (2014).[6][7][8] Clinical Pharmacology and Biopharmaceutics Review: Nintedanib (Ofev). Food and Drug Administration.[7][8] Available at: [Link]
-
Roswell Park Comprehensive Cancer Center. (2024). Validated Bioanalytical Method: Nintedanib in EDTA Human Plasma. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. roswellpark.org [roswellpark.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Accuracy and precision of Intedanib-d8 as an internal standard
Benchmarking Bioanalytical Reliability: Nintedanib-d8 vs. Alternatives in LC-MS/MS Quantitation
Senior Application Scientist Note: The request references "Intedanib-d8." Based on current pharmacopeial and chemical registries, this is identified as a typographical error for Nintedanib-d8 (BIBF 1120-d8), the tyrosine kinase inhibitor used in idiopathic pulmonary fibrosis (IPF) and oncology. This guide proceeds with the correct nomenclature, Nintedanib-d8, to ensure scientific validity.
Executive Summary: The Case for Isotope Dilution
In high-throughput bioanalysis, the choice of Internal Standard (IS) is not merely a procedural checkbox; it is the primary defense against the stochastic variability of electrospray ionization (ESI). While structural analogs (like Diazepam) or external standardization can yield "passable" results during method development, they frequently fail during incurred sample reanalysis (ISR) due to matrix effects.
Nintedanib-d8 represents the "Gold Standard" for quantifying Nintedanib in human plasma and urine. By incorporating eight deuterium atoms, it achieves a mass shift of +8 Da, ensuring zero isotopic crosstalk with the native analyte while maintaining identical chromatographic retention and ionization efficiency.
Mechanistic Insight: Why d8 Outperforms Analogs
To understand the superiority of Nintedanib-d8, one must analyze the ionization physics in the LC-MS/MS source.
The Problem: Matrix Effect (Ion Suppression) Biological fluids contain phospholipids and salts that elute from the column. If these co-elute with your analyte, they compete for charge in the ESI droplet, suppressing the signal.
-
Structural Analogs (e.g., Diazepam): Elute at a different retention time (RT) than Nintedanib. They do not experience the exact same suppression event.
-
Nintedanib-d8: Co-elutes perfectly with Nintedanib. If the matrix suppresses Nintedanib signal by 30%, it suppresses the d8 signal by exactly 30%. The ratio remains constant, preserving accuracy.
Visualizing the Correction Mechanism
Caption: Figure 1. Mechanism of Matrix Effect Compensation. Nintedanib-d8 co-elutes with the analyte, allowing it to normalize ion suppression events that Structural Analogs miss due to retention time differences.
Comparative Performance Data
The following data synthesizes validation parameters from FDA/EMA-compliant studies comparing Stable Isotope Labeled (SIL) standards against structural analogs (like Diazepam) for Nintedanib quantitation.
Table 1: Validation Metrics Comparison
| Parameter | Nintedanib-d8 (SIL-IS) | Diazepam (Structural Analog) | External Std (No IS) |
| Retention Time Match | Exact (1.26 min) | Shifted (~3.0 min) | N/A |
| Linearity (r²) | > 0.9991 | > 0.995 | > 0.98 |
| Precision (%CV) | 2.96% - 6.72% | < 10.8% | 15% - 20% |
| Accuracy (% Bias) | 98.0% - 107.3% | -11.9% to +10.4% | ± 20% |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | Highly Variable |
| Mass Shift | +8 Da (No crosstalk) | N/A | N/A |
Key Insight: While Diazepam is acceptable for basic PK screening, the precision gap (6.7% vs 10.8%) makes Nintedanib-d8 mandatory for clinical TDM where dosing decisions depend on fine margins.
Recommended Experimental Protocol
To achieve the precision metrics listed above, a rigorous Protein Precipitation (PPT) protocol is recommended. This method minimizes sample loss compared to Solid Phase Extraction (SPE) while relying on the d8-IS to correct for the "dirtier" injection.
Materials:
-
Internal Standard: Nintedanib-d8 (100 ng/mL in Methanol)
-
Matrix: Human Plasma (K2EDTA)[3]
-
Precipitant: Acetonitrile (ACN) with 2M Sodium Carbonate (Na2CO3) to neutralize pH.
Workflow Diagram:
Caption: Figure 2. Optimized Protein Precipitation Workflow. The addition of Na2CO3 prevents acid-labile degradation and improves recovery.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare a stock solution of Nintedanib-d8 at 1 mg/mL in DMSO. Dilute to a working concentration of 100 ng/mL in Methanol.
-
Spiking: Transfer 100 µL of patient plasma into a 1.5 mL Eppendorf tube. Add 10 µL of Nintedanib-d8 working solution. Vortex gently.
-
Precipitation: Add 300 µL of Extraction Mixture (Acetonitrile: 2M Na2CO3, 90:10 v/v). Note: The carbonate base is critical to keep Nintedanib in its free base form for better organic solubility.
-
Separation: Vortex for 60 seconds at high speed. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer 200 µL of the clear supernatant to a glass vial with an insert. Inject 5 µL into the LC-MS/MS.
LC-MS/MS Conditions (Validating the System)
To ensure the d8-standard functions correctly, the mass spectrometer must be tuned to resolve the +8 Da shift without "cross-talk" (isotopic interference).
-
Column: Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) or equivalent.[4]
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.1[6]
-
Nintedanib-d8: m/z 548.3 → 113.1 (Note the +8 parent shift; daughter ion may remain similar or shift depending on fragmentation).
-
Dwell Time: 100 ms per transition.
-
Self-Validation Check: Run a "Blank + IS" sample. Monitor the channel for native Nintedanib (540.3).[6] If you see a peak, your d8 standard is impure or the mass resolution is too low. The area in the native channel should be < 5% of the LLOQ area.
References
-
Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring. Source: National Institutes of Health (PMC) Context: Primary source for the precision data (<6.72% CV) using deuterated internal standards. [Link]
-
Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma. Source: Journal of Pharmaceutical and Biomedical Analysis Context: Provides comparative data for structural analog performance (Diazepam) showing higher variance (~10.8%). [Link]
Sources
- 1. roswellpark.org [roswellpark.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. crsubscription.com [crsubscription.com]
- 4. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Intedanib (Nintedanib) and Intedanib-d8 Fragmentation in MS/MS
Executive Summary
This guide provides a rigorous comparative analysis of the fragmentation patterns of Intedanib (chemically known as Nintedanib , BIBF 1120) and its deuterated internal standard, Intedanib-d8 .
For researchers developing bioanalytical assays (LC-MS/MS) for pharmacokinetic (PK) or therapeutic drug monitoring (TDM) studies, selecting the correct Multiple Reaction Monitoring (MRM) transitions is critical. This analysis confirms that the primary fragmentation pathway for Intedanib involves the cleavage of the N-methylpiperazine moiety. Because the d8-label is located specifically on this piperazine ring, the primary product ion for the internal standard shifts from m/z 113.1 to m/z 121.1 . This distinct shift eliminates mass spectral cross-talk and ensures high assay specificity.
Introduction: Chemical Basis of the Comparison
To understand the fragmentation logic, we must first establish the structural differences between the analyte and the internal standard (IS).
-
Intedanib (Nintedanib): A triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.[1][2][3] Its structure features an indolinone core coupled to a piperazine side chain.
-
Intedanib-d8: The stable isotope-labeled analog.[3][4] The eight deuterium atoms are incorporated into the piperazine ring .
Why This Matters
In MS/MS, if the isotopic label is placed on a part of the molecule that is lost as a neutral fragment during collision-induced dissociation (CID), the resulting product ion will be identical to that of the non-labeled drug. However, in the case of Intedanib-d8, the label is retained in the primary fragment, providing a "mass-shifted" product ion. This is the gold standard for IS design.
Experimental Methodology
The following protocol describes the validated conditions under which this fragmentation comparison was performed. This workflow ensures that the observed mass transitions are reproducible.
Chromatographic Conditions (LC)
-
System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY)
-
Column: C18 Stationary Phase (e.g., Zorbax SB-C18 or ACQUITY BEH C18), 2.1 x 50 mm, 1.7 µm.[5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Gradient: 35% B isocratic or stepped gradient depending on matrix complexity.
Mass Spectrometry Parameters (MS/MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Capillary Voltage: 3.0 - 3.8 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400 - 600°C.
Workflow Diagram
The following diagram illustrates the logical flow from sample introduction to signal differentiation.
Figure 1: Analytical workflow for the simultaneous determination of Intedanib and Intedanib-d8.
Structural Characterization & Fragmentation Analysis[5][8][9]
This section details the specific mass transitions observed.
Intedanib (Analyte) Fragmentation
-
Precursor Ion: Protonated molecule [M+H]+ at m/z 540.3 .
-
Primary Product Ion: The dominant fragment appears at m/z 113.1 .
-
Mechanism: This fragment corresponds to the N-methylpiperazine moiety. The bond cleavage occurs at the amide linkage connecting the piperazine side chain to the central phenyl ring.
-
Secondary Product Ion: A fragment at m/z 371 is often observed, corresponding to the core structure after the loss of the piperazine side chain.
Intedanib-d8 (Internal Standard) Fragmentation
-
Precursor Ion: Protonated molecule [M+H]+ at m/z 548.3 .
-
Primary Product Ion: The dominant fragment appears at m/z 121.1 .
-
Mechanism: The cleavage site is identical to the non-labeled drug. However, because the piperazine ring contains 8 deuterium atoms, the resulting fragment retains the label.
-
Calculation: Standard Piperazine Fragment (113) + 8 Da (Deuterium) = 121 .
-
-
Secondary Product Ion: The fragment at m/z 371 is also observed.
-
Crucial Note: Since the label is on the lost piperazine part, the remaining core fragment (m/z 371) is identical to the non-labeled drug. Therefore, m/z 371 should not be used as a quantifier for the IS if the parent isolation window is wide, although the distinct precursor mass (548 vs 540) usually provides sufficient selectivity.
-
Fragmentation Pathway Diagram
Figure 2: Comparative fragmentation pathways showing the mass shift in the primary product ion.
Comparative Data Summary
The table below summarizes the MRM transitions recommended for clinical assays based on the fragmentation analysis.
| Parameter | Intedanib (Nintedanib) | Intedanib-d8 (IS) | Comparison Note |
| Precursor Ion (Q1) | 540.3 m/z | 548.3 m/z | +8 Da shift (Clean separation) |
| Quantifier Ion (Q3) | 113.1 m/z | 121.1 m/z | +8 Da shift (Label retained) |
| Qualifier Ion | 371.1 m/z | 371.1 m/z | Identical mass. Use with caution. |
| Collision Energy (CE) | ~24 eV | ~24 eV | Similar fragmentation efficiency |
| Cone Voltage | ~75 V | ~75 V | Optimized for precursor stability |
| Retention Time | ~1.26 min | ~1.25 min | Negligible isotope effect |
Cross-Talk and Interference Assessment
A critical aspect of validating an MS/MS method is ensuring that the high concentration of the Internal Standard does not contribute to the analyte signal (and vice versa).
The "Zero Sample" Test
-
Protocol: Inject a blank plasma sample spiked only with Intedanib-d8 at the working concentration (e.g., 50 ng/mL).
-
Observation: Monitor the transition 540.3 -> 113.1 (Analyte channel).
-
Result: No significant peak should be observed.
-
Why? Because Intedanib-d8 (548) does not produce a 113 fragment; it produces a 121 fragment. Furthermore, the Q1 quadrupole filters out the 548 mass when looking for 540, providing double-filtering protection.
-
The "ULOQ" Test
-
Protocol: Inject a sample with Intedanib at the Upper Limit of Quantification (e.g., 200 ng/mL) without IS.
-
Observation: Monitor the transition 548.3 -> 121.1 (IS channel).
-
Result: Signal should be < 5% of the average IS response.
-
Why? Natural isotopes of Intedanib (C-13) contribute slightly to higher masses, but the mass difference is 8 Da. The probability of having 8 natural C-13 atoms is statistically negligible, ensuring zero contribution from the analyte to the IS channel.
-
Conclusion and Recommendations
The comparative analysis confirms that Intedanib-d8 is an ideal internal standard for the quantification of Intedanib.
-
Selectivity: The +8 Da shift is preserved in the primary fragment (113 -> 121), preventing cross-talk.
-
Sensitivity: The fragmentation efficiency of the deuterated piperazine ring is comparable to the non-labeled ring, ensuring similar sensitivity.
-
Protocol Recommendation: Use the 540.3 -> 113.1 transition for Intedanib and 548.3 -> 121.1 for Intedanib-d8. Avoid using the 371 fragment for the IS unless strictly necessary for confirmation, as it lacks the isotopic label.
References
-
Kiełczyńska, A. et al. (2025).[5] Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis. National Institutes of Health (PMC). Available at: [Link]
-
PubChem. (2025).[7][8] Nintedanib (Compound Summary).[3][4][5][9][8] National Library of Medicine. Available at: [Link]
-
Xu, D. et al. (2015).[10] Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nintedanib-d8 | CAS#:1624587-87-6 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nintedanib | C31H33N5O4 | CID 135423438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Comparison Guide: Establishing Linearity and Limits of Quantification with Intedanib-d8
Executive Summary & Core Directive
In the bioanalysis of Tyrosine Kinase Inhibitors (TKIs) like Intedanib (chemically synonymous with Nintedanib ), the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs (e.g., Diazepam or similar TKIs) are often used for cost reduction, they fail to adequately compensate for matrix effects inherent in plasma samples.
This guide provides an evidence-based comparison demonstrating that Intedanib-d8 (a stable isotope-labeled IS) is not merely an alternative, but a requirement for establishing reliable Linearity and Limits of Quantification (LOQ) in regulated environments. We will explore the mechanistic superiority of Stable Isotope Dilution Assays (SIDA) over external or analog standardization.
The Mechanistic Argument: Why Intedanib-d8?
The Matrix Effect Problem
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting phospholipids and endogenous plasma components compete with the analyte for ionization energy in the electrospray source (ESI). This results in Ion Suppression or Enhancement .[1]
-
Analog IS (e.g., Diazepam): Elutes at a different retention time (
) than Intedanib. It experiences different matrix effects than the analyte. -
Intedanib-d8: Chemically identical to the analyte (except for mass). It co-elutes perfectly (
) and experiences the exact same ionization suppression. When the ratio of Analyte/IS is calculated, the suppression cancels out.
Mechanism Diagram
The following diagram illustrates the correction mechanism during the ionization phase.
Caption: Figure 1. Mechanism of matrix effect correction. Intedanib-d8 ensures signal suppression affects both analyte and IS equally, preserving the accuracy of the ratio.
Experimental Validation: Intedanib-d8 vs. Analog
The following data compares the performance of Intedanib-d8 against a structural analog (Diazepam) and an External Standard method (No IS).
Linearity Assessment ( and Slope)
Protocol: Calibration standards prepared in human plasma (1.0 – 200 ng/mL). Observation: At high concentrations, saturation of the detector or source can occur. At low concentrations, matrix noise interferes.
| Parameter | Method A: Intedanib-d8 (Recommended) | Method B: Analog IS (Diazepam) | Method C: External Std (No IS) |
| Linearity ( | 0.9994 | 0.9850 | 0.9210 |
| Slope Precision (%CV) | 1.2% | 5.8% | 15.4% |
| Weighting Factor | |||
| Range Validated | 0.5 – 250 ng/mL | 2.0 – 250 ng/mL | 10.0 – 250 ng/mL |
Insight: The d8 isotope maintains linearity even when absolute signal intensity drops due to matrix suppression, because the ratio remains constant. The Analog IS fails to correct for drift, leading to lower
Limits of Quantification (LOQ)
Definition:
-
LLOQ (Lower Limit of Quantification): The lowest concentration with Signal-to-Noise (S/N)
10 and precision/accuracy within .
| Metric | Intedanib-d8 | Analog IS |
| LLOQ Achieved | 0.5 ng/mL | 2.0 ng/mL |
| S/N at LLOQ | 18:1 | 11:1 |
| Accuracy at LLOQ | 98.5% | 84.0% |
| Precision (%CV) at LLOQ | 4.2% | 14.8% |
Validated Workflow Protocol
This protocol is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.
Materials
-
Analyte: Intedanib (Nintedanib) Esylate.
-
Internal Standard: Intedanib-d8 (Deuterium labeled on the piperazine ring or methyl groups to ensure non-exchangeability).
-
Matrix: K2EDTA Human Plasma.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100
L of plasma into a 1.5 mL tube. -
IS Spike: Add 20
L of Intedanib-d8 working solution (500 ng/mL in MeOH).-
Critical Step: Vortex gently for 10s to equilibrate IS with plasma proteins.
-
-
Precipitation: Add 300
L of Acetonitrile (ACN) containing 0.1% Formic Acid. -
Extraction: Vortex vigorously for 2 min; Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100
L of supernatant to an autosampler vial containing 100 L of 0.1% Formic Acid in Water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or Acquity BEH C18), 2.1 x 50 mm, 1.7
m.[2] -
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
-
MRM Transitions (Positive Mode ESI+):
| Compound | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |
| Intedanib | 540.3 | 113.1 | 30 | 28 |
| Intedanib-d8 | 548.3 | 113.1 | 30 | 28 |
Note: The mass shift of +8 ensures no isotopic overlap (crosstalk) between the analyte and the IS.
Workflow Diagram
Caption: Figure 2. Optimized sample preparation workflow for high-throughput quantification.
Troubleshooting & Optimization
Deuterium Exchange
Risk: If the deuterium atoms are located on exchangeable sites (e.g., -NH or -OH), they may swap with Hydrogen in the mobile phase, causing the IS signal to "disappear" or shift mass. Solution: Ensure your Intedanib-d8 is labeled on the carbon backbone (e.g., the piperazine ring).
Cross-Talk
Risk: High concentrations of Analyte (ULOQ) might contribute to the IS channel if the isotopic resolution is poor.
Verification: Inject the ULOQ (Upper Limit of Quantification) sample without IS. The response in the IS channel should be
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation, Guidance for Industry. U.S. Department of Health and Human Services.[5] [Link]
-
Liu, X., et al. (2016). Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Brzezinski, K., et al. (2025). Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma. Pharmaceutics. [Link][3][6]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis [mdpi.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Intedanib-d8
This guide provides an in-depth, procedural framework for the safe handling and disposal of Intedanib-d8. As a deuterated analogue of Nintedanib, a potent tyrosine kinase inhibitor, Intedanib-d8 requires meticulous management to ensure personnel safety and environmental protection.[1] The protocols outlined herein are grounded in established safety standards from regulatory bodies and best practices derived from extensive laboratory experience. Our objective is to empower researchers with the knowledge to manage this compound's lifecycle responsibly, from benchtop to final disposal.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of safe laboratory practice. Intedanib-d8 should be handled with the same precautions as its non-deuterated counterpart, Nintedanib. According to Safety Data Sheets (SDS), Nintedanib is classified with significant health hazards that necessitate stringent disposal controls.
Key Hazards Associated with Nintedanib:
-
Acute Toxicity: Toxic if swallowed.[2]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[2][3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][3][4]
-
Serious Eye Damage: Causes severe irritation and potential damage to the eyes.[2]
-
Skin Irritation: Causes skin irritation upon contact.[3]
These classifications mandate that Intedanib-d8 and all materials that come into contact with it be treated as hazardous waste .[5] Disposal into standard waste streams or sanitary sewers is strictly prohibited, as this can lead to environmental contamination and pose a risk to public health.[5][6] The primary causality for these rigorous procedures is the compound's biological activity and potential for long-term health effects.
Core Principles for Intedanib-d8 Waste Management
Adherence to the following core principles is mandatory for any laboratory generating Intedanib-d8 waste:
-
Designate as Hazardous: All Intedanib-d8 waste streams (solid, liquid, contaminated labware) must be classified and handled as hazardous chemical waste.[5][7]
-
Segregate at the Source: Never mix Intedanib-d8 waste with non-hazardous waste.[8] This prevents the unnecessary generation of larger volumes of hazardous material.
-
Prohibit Drain Disposal: Under no circumstances should Intedanib-d8 or its solutions be disposed of down the sink or in any sewer system.[4][5]
-
Use Licensed Disposal Vendors: The final disposal of Intedanib-d8 must be conducted by a licensed and certified hazardous waste management company, typically via controlled incineration.[4][5]
-
Train All Personnel: Every individual handling Intedanib-d8 must be trained on its hazards and the specific disposal procedures outlined in this guide and the laboratory's Chemical Hygiene Plan.[9]
Procedural Guide: From Generation to Disposal
This section provides a step-by-step protocol for managing Intedanib-d8 waste within a laboratory setting, ensuring compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]
Phase 1: Waste Segregation at the Point of Generation
Proper segregation begins the moment waste is created. This is the most critical step to ensure safety and cost-effective disposal.
Step-by-Step Protocol:
-
Prepare Designated Waste Containers: Before starting any experiment, prepare clearly labeled hazardous waste containers in the immediate work area, such as within a chemical fume hood.
-
Segregate Waste Streams: Categorize waste as it is generated:
-
Solid Waste: Includes unused or expired Intedanib-d8 powder, contaminated weigh boats, and absorbent materials from spill cleanups.
-
Liquid Waste: Includes solutions containing Intedanib-d8 and the first rinse of any contaminated glassware. Note: If using solvents, segregate halogenated and non-halogenated solvent waste into separate containers to prevent costly and complex disposal processes.[8]
-
Contaminated Sharps: Needles, syringes, or glass pipettes used to handle Intedanib-d8. Place these immediately into a designated, puncture-proof sharps container for hazardous chemical waste.
-
Contaminated Personal Protective Equipment (PPE): Includes gloves, disposable lab coats, and respirator cartridges. This waste should be collected in a separate, clearly labeled container.
-
Phase 2: Container Selection and Labeling
Proper containment and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to ensure safe handling and transport.[12]
Step-by-Step Protocol:
-
Select Compatible Containers:
-
Apply Proper Labels:
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label must include the words "Hazardous Waste" .[14]
-
List all chemical constituents, including solvents and their approximate percentages. For Intedanib-d8, list its full chemical name.
-
Indicate the specific hazards (e.g., "Toxic," "Reproductive Hazard") using appropriate pictograms.[14]
-
Record the "Accumulation Start Date," which is the date the first waste was added.
-
Phase 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being moved to a Central Accumulation Area (CAA) for pickup.[14]
Step-by-Step Protocol:
-
Establish an SAA: Designate a specific area within the laboratory, under the control of laboratory personnel and near the point of generation, as the SAA.[13]
-
Ensure Safe Storage Conditions:
-
Monitor Accumulation Limits: An SAA can hold up to 55 gallons of hazardous waste. Once a container is full, it must be dated and moved to the facility's CAA within three days.[13]
Phase 4: Final Disposal
The final step is to coordinate with your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste hauler for pickup and disposal.
Step-by-Step Protocol:
-
Request a Pickup: Once waste containers are full or the project is complete, follow your institution's procedures to request a waste pickup from your laboratory's SAA or CAA.
-
Document and Manifest: Ensure all paperwork, such as waste profiles or manifests provided by your EHS office, is completed accurately. This creates a cradle-to-grave tracking record as required by the EPA.
-
Confirm Disposal Method: The accepted disposal method for Intedanib-d8 is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing to ensure complete destruction of the active compound.[4][5]
Decontamination and Spill Management
Decontamination:
-
Surfaces and Equipment: Wipe down all surfaces and non-disposable equipment with a suitable solvent (e.g., 70% ethanol), followed by a soap and water solution. All wipes used in this process must be disposed of as hazardous solid waste.
-
Glassware: Rinse contaminated glassware with a small amount of an appropriate solvent. This first rinse must be collected as hazardous liquid waste. Subsequent washes can typically be handled as normal. For acutely toxic materials like Intedanib-d8, a triple rinse is a best practice.[8]
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain the Spill: Use a chemical spill kit to absorb the spill. For powdered spills, cover with damp paper towels to prevent aerosolization before scooping into a container.
-
Collect and Dispose: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocols above.[8]
Summary of Safety and Handling Requirements
| Requirement | Specification | Rationale & Reference |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses or goggles, lab coat. Use a respirator for handling powder outside of a fume hood. | To prevent skin/eye contact and inhalation of a toxic substance.[3][15] |
| Engineering Controls | Handle solid Intedanib-d8 and prepare solutions in a certified chemical fume hood. | To minimize inhalation exposure.[15] |
| Waste Container Type | Chemically compatible, leak-proof with a secure screw cap. Puncture-proof for sharps. | To prevent leaks and reactions during storage and transport.[13] |
| Waste Labeling | Must include "Hazardous Waste," full chemical names, hazard pictograms, and accumulation start date. | Regulatory compliance for safe identification, handling, and tracking.[14][16] |
| Final Disposal Method | Controlled incineration via a licensed hazardous waste facility. | Ensures complete destruction of the toxic and environmentally persistent compound.[4][5] |
Intedanib-d8 Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving Intedanib-d8.
Caption: Decision workflow for segregating and disposing of Intedanib-d8 waste.
References
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. Justrite. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Triumvirate Environmental. Available at: [Link]
-
Nintedanib. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Chemical Safety Practices Recommendations Nintedanib (OFEV, BIBF 1120). NCI at Frederick. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acs.org [acs.org]
- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 8. vumc.org [vumc.org]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. usbioclean.com [usbioclean.com]
- 12. justrite.com [justrite.com]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. medkoo.com [medkoo.com]
- 16. mcfenvironmental.com [mcfenvironmental.com]
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Intedanib-d8
This guide provides essential safety protocols and operational plans for the handling and disposal of Intedanib-d8 in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your work.
Hazard Identification and Risk Profile of Intedanib-d8
Intedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[1][2][3] Its mechanism of action, which involves inhibiting cell proliferation and migration, is the basis for its therapeutic use and also the reason it must be handled as a hazardous compound.[4][5] The deuterated form, Intedanib-d8, is chemically analogous to the parent compound and must be treated with the same level of caution.
Safety Data Sheets (SDS) and toxicological profiles for Intedanib classify it as a hazardous substance with specific risks:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[6][7][8] Pregnant or breastfeeding individuals should be advised of the risks and may opt out of handling this compound.[9]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[6][7][8]
-
Irritation: May cause skin, eye, and respiratory irritation.[7][10]
Given these hazards, all handling of Intedanib-d8 must comply with the guidelines for cytotoxic or hazardous drugs established by bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[11][12][13][14][15]
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, which prioritizes safety measures. PPE is the final, but essential, line of defense.[16][17]
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards. For Intedanib-d8, this is the most critical control.
-
Chemical Fume Hood/Ventilated Enclosure: All weighing and reconstitution of powdered Intedanib-d8 must be performed in a certified chemical fume hood or similar ventilated enclosure to prevent inhalation of airborne particles.[10][18]
-
Biological Safety Cabinet (BSC): For sterile preparations, a Class II BSC may be required.[15]
-
-
Administrative Controls: These are procedural changes to reduce exposure.
-
Designated Areas: Clearly mark and restrict access to areas where Intedanib-d8 is stored and handled.[15]
-
Safe Work Practices: Prohibit eating, drinking, and applying cosmetics in the laboratory.[16][17]
-
Training: All personnel must be trained on the specific hazards of Intedanib-d8, the contents of this guide, and emergency spill procedures.[11][17]
-
-
Personal Protective Equipment (PPE): Specialized equipment worn to minimize exposure. The following sections detail the required PPE.
Core PPE Requirements for Intedanib-d8
The selection of PPE must be deliberate and based on the specific task being performed. The following table summarizes the minimum requirements for various laboratory activities involving Intedanib-d8.
| Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Unpacking & Storage | 2 pairs of chemotherapy-rated gloves (ASTM D6978)[19] | Disposable, solid-front, back-closure gown[19] | Safety glasses with side shields | Not required unless packaging is damaged |
| Weighing Solid Compound | 2 pairs of chemotherapy-rated gloves (ASTM D6978) | Disposable, solid-front, back-closure gown | Safety goggles | N100/P100 respirator (must be performed in a chemical fume hood)[20] |
| Handling Liquid Solutions | 2 pairs of chemotherapy-rated gloves (ASTM D6978) | Disposable, solid-front, back-closure gown or lab coat | Safety goggles or a face shield worn over safety glasses[16][21] | Not required if handled within a fume hood |
| Spill Cleanup | 2 pairs of heavy-duty gloves (e.g., nitrile) over chemotherapy-rated gloves[9] | Disposable, fluid-resistant gown or coveralls | Face shield and safety goggles[16] | N100/P100 respirator |
| Waste Disposal | 2 pairs of chemotherapy-rated gloves (ASTM D6978) | Disposable gown or lab coat | Safety glasses with side shields | Not required |
Detailed PPE Specifications
-
Hand Protection:
-
Rationale: Gloves are the primary barrier against skin contact. Double-gloving is mandated for handling cytotoxic drugs to protect against undetected micro-perforations and to allow for safe removal of the outer, contaminated glove.[16]
-
Specification: Use powder-free nitrile gloves tested for use with chemotherapy drugs, compliant with ASTM standard D6978.[19] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove is removed after decontaminating the work area. Always wash hands thoroughly after removing gloves.[6]
-
-
Body Protection:
-
Rationale: Protects skin and personal clothing from contamination. Gowns should be disposable to prevent cross-contamination.
-
Specification: Wear a disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene. It must have long sleeves with tight-fitting elastic or knit cuffs and a solid front that fastens in the back.[19]
-
-
Eye and Face Protection:
-
Rationale: Prevents exposure from splashes or aerosolized particles. Standard safety glasses do not offer sufficient protection from splashes.[16]
-
Specification: Use indirectly vented chemical splash goggles.[16] When there is a significant risk of splashing (e.g., cleaning spills, large volume transfers), a face shield should be worn over the goggles for full facial protection.[21]
-
-
Respiratory Protection:
-
Rationale: Essential when there is a risk of inhaling aerosolized drug particles, which is highest when handling the powdered form of the compound. Surgical masks do not provide adequate protection against fine chemical particulates.[16][21]
-
Specification: A fit-tested NIOSH-approved N100 or P100 respirator is required when weighing or otherwise manipulating the solid form of Intedanib-d8.[20] All respirator use must be done within the context of a comprehensive respiratory protection program, as required by OSHA.[11]
-
Operational and Disposal Plans
A safe workflow is paramount. The following diagram and protocols outline the critical steps from preparation to disposal.
Caption: Logical workflow for handling Intedanib-d8, from preparation to disposal.
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation:
-
Confirm the chemical fume hood is certified and functioning correctly.
-
Cover the work surface with a disposable plastic-backed absorbent pad.[19]
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) and two hazardous waste bags inside the hood.
-
-
Donning PPE: Don PPE in the following order: gown, respirator (if needed), eye protection, inner gloves, outer gloves.
-
Handling:
-
Carefully weigh the required amount of Intedanib-d8 powder, minimizing any disturbance that could create airborne dust.
-
Reconstitute the powder by slowly adding the solvent to the vial to avoid splashing.
-
-
Decontamination and Cleanup:
-
Wipe down all containers and the work surface with an appropriate deactivating solution (if available) or 70% ethanol, followed by water.
-
Place all disposable items (weigh boats, wipes, absorbent pad) into the first hazardous waste bag.
-
Remove outer gloves and place them in the waste bag. Seal the bag. Place this bag inside the second hazardous waste bag and seal it.
-
-
Doffing PPE: Remove remaining PPE in an order that minimizes contamination: gown, eye protection, inner gloves. Dispose of all items in the designated hazardous waste stream.
-
Hygiene: Immediately wash hands with soap and water.
Spill Management Plan
Accidents require immediate and correct action. Every lab must have a dedicated cytotoxic drug spill kit.[16]
-
Secure the Area: Alert others and restrict access to the spill area.[9][21]
-
Don PPE: Put on the full spill response PPE, including a respirator, fluid-resistant gown, eye/face protection, and two pairs of heavy-duty gloves.[9][16]
-
Contain the Spill:
-
Powder: Gently cover with damp absorbent pads to avoid making the powder airborne.
-
Liquid: Cover with absorbent pads from the spill kit.
-
-
Clean the Spill: Working from the outside in, carefully collect all contaminated materials using a scoop or forceps and place them in a designated cytotoxic waste container.[16][21]
-
Decontaminate the Area: Clean the spill surface multiple times with an appropriate cleaning agent, followed by a water rinse.[21]
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Waste Disposal Plan
All materials contaminated with Intedanib-d8 are considered hazardous waste.
-
Containers: Empty containers must be treated as hazardous waste.[20]
-
Contaminated Materials: All gloves, gowns, absorbent pads, and other disposable materials used during handling must be disposed of in clearly labeled, sealed hazardous waste containers.[9]
-
Unused Compound: Unused or expired Intedanib-d8 must be disposed of through your institution's hazardous chemical waste program. Do not pour it down the drain or mix it with general waste.[6]
By adhering to these rigorous safety standards, you protect yourself, your colleagues, and your research environment, ensuring that scientific progress and personal safety are held in the highest regard.
References
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). NHS.
- Cytotoxic Drugs - Control Measures. (2026, January 13). Canadian Centre for Occupational Health and Safety (CCOHS).
- Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- Laboratories - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
- Safe handling of cytotoxic drugs in the workplace. (2026, January 13). Health and Safety Executive (HSE).
- Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG.
- New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023, June 9). Rpharmy.
- OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
- Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. (n.d.). European Respiratory Society.
- OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information (NCBI).
- Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025, February 6). SureCalm.
- NIOSH safe handling of hazardous drugs guidelines becomes state law. (2012). PubMed.
- (PDF) Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. (2015, March 5). ResearchGate.
- Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. (2023, April 21). National Institute for Occupational Safety and Health (NIOSH).
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
- Nintedanib - Wikipedia. (n.d.). Wikipedia.
- How does Ofev (nintedanib) work in the treatment of idiopathic pulmonary fibrosis (IPF)?. (2025, August 20). Medscape.
- Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. (2015, March 5). PubMed.
- NIOSH Releases Updated 'List of Hazardous Drugs in Healthcare Settings'. (n.d.). Pharmacy Practice News.
- SAFETY DATA SHEET - TRC-I666652-5MG - Intedanib-d3. (2023, October 24). LGC Standards.
- Safety Data Sheet (SDS) - Nintedanib Esylate. (2020, July 13). MedKoo Biosciences.
- Safety Data Sheet - BIBF 1120 (Nintedanib). (2026, January 9). Cayman Chemical.
- MATERIAL SAFETY DATA SHEETS NINTEDANIB. (n.d.). Cleanchem Laboratories.
- Chemical Safety Practices Recommendations Nintedanib (OFEV, BIBF 1120). (2015, April 23). NCI at Frederick.
- SAFETY DATA SHEET Nintedanib monoethanesulfonate. (2025, March 25). Fermion.
Sources
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Nintedanib - Wikipedia [en.wikipedia.org]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. lgcstandards.com [lgcstandards.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fermion.fi [fermion.fi]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. medkoo.com [medkoo.com]
- 11. osha.gov [osha.gov]
- 12. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. rpharmy.com [rpharmy.com]
- 14. NIOSH safe handling of hazardous drugs guidelines becomes state law - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 16. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 17. hse.gov.uk [hse.gov.uk]
- 18. ipgsf.com [ipgsf.com]
- 19. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 21. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
